molecular formula C10H11NO B073441 (1-methyl-1H-indol-2-yl)methanol CAS No. 1485-22-9

(1-methyl-1H-indol-2-yl)methanol

Cat. No.: B073441
CAS No.: 1485-22-9
M. Wt: 161.2 g/mol
InChI Key: PJNHWHPOWRDOGX-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-2-yl)methanol (CAS 1485-22-9) is a high-value indole derivative serving as a versatile building block in organic synthesis and pharmaceutical research. With the molecular formula C₁₀H₁₁NO and a molecular weight of 161.21 g/mol, this compound is a crucial intermediate for constructing complex molecules. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in compounds that interact with critical biological targets. This makes this compound particularly valuable for the development of novel therapeutics, especially those targeting neurological and psychiatric disorders, due to its potential for interaction with serotonin receptors, which are pivotal in mood regulation and cognitive function. Beyond the central nervous system, this intermediate is employed in the synthesis of novel heterocyclic compounds explored for their potential antimicrobial, anticancer, and anti-inflammatory properties. Its application also extends to agrochemical research for the development of new pesticides and herbicides. Handling Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHWHPOWRDOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304276
Record name (1-methyl-1H-indol-2-yl)methanol
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-22-9
Record name 1485-22-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-methyl-1H-indol-2-yl)methanol
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Foundational & Exploratory

(1-methyl-1H-indol-2-yl)methanol synthesis from 1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-indol-2-yl)methanol from 1-methylindole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for more complex molecular architectures.[1] This guide provides a comprehensive, technically-grounded overview of its synthesis, starting from the readily available precursor, 1-methylindole. We will delve into a robust two-step synthetic pathway, elucidating the mechanistic principles, providing detailed experimental protocols, and offering insights into process optimization and control. The core of this synthesis relies on the selective C-2 functionalization of the indole nucleus, a non-trivial challenge that is overcome by a directed metalation strategy, followed by a standard reduction.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from 1-methylindole is efficiently achieved through a two-step sequence. This strategy is predicated on the initial introduction of a carbonyl group at the C-2 position, which then serves as a handle for reduction to the desired primary alcohol.

  • Step 1: Directed Formylation. The C-2 position of 1-methylindole is selectively formylated to produce the key intermediate, 1-methyl-1H-indole-2-carbaldehyde. This is accomplished via directed lithiation followed by quenching with an appropriate electrophile.

  • Step 2: Carbonyl Reduction. The aldehyde functional group of the intermediate is then reduced to a primary alcohol, yielding the target compound, this compound.

G cluster_0 Synthetic Pathway 1-methylindole 1-methylindole 1-methyl-1H-indole-2-carbaldehyde 1-methyl-1H-indole-2-carbaldehyde 1-methylindole->1-methyl-1H-indole-2-carbaldehyde Step 1: Directed C-2 Formylation (n-BuLi, DMF) This compound This compound 1-methyl-1H-indole-2-carbaldehyde->this compound Step 2: Aldehyde Reduction (NaBH4 or LiAlH4)

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 1-methyl-1H-indole-2-carbaldehyde

The primary challenge in this synthesis is the regioselective introduction of a formyl group at the C-2 position of the 1-methylindole core. Standard electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, overwhelmingly favor substitution at the electron-rich C-3 position of the indole ring.[2][3][4] Therefore, a more nuanced strategy is required.

Mechanistic Rationale: Directed Ortho-Metalation

To achieve C-2 selectivity, we employ a directed ortho-metalation (DoM) approach. The nitrogen atom of the N-methyl group directs a strong organolithium base, typically n-butyllithium (n-BuLi), to selectively deprotonate the adjacent C-2 position. This generates a potent nucleophilic intermediate, 2-lithio-1-methylindole. This species is then trapped ("quenched") by an electrophile, in this case, N,N-dimethylformamide (DMF), to install the desired formyl group. The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to yield the final aldehyde product.

G cluster_step1 Step 1: C-2 Lithiation cluster_step2 Step 2: Electrophilic Quench cluster_step3 Step 3: Hydrolysis Indole 1-methylindole LithioIndole 2-lithio-1-methylindole Indole->LithioIndole + n-BuLi - Butane Intermediate Tetrahedral Adduct LithioIndole->Intermediate + DMF Aldehyde 1-methyl-1H-indole-2-carbaldehyde Intermediate->Aldehyde + H3O+ (workup)

Caption: Mechanism of C-2 formylation via directed ortho-metalation.

Experimental Protocol: C-2 Formylation

This protocol is a synthesized representation of established organometallic procedures for C-2 functionalization of N-substituted indoles.

Materials:

  • 1-methylindole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylindole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio-1-methylindole may be accompanied by a color change.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the solution, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-methyl-1H-indole-2-carbaldehyde as a solid.[5]

Data Summary: C-2 Formylation
ParameterConditionRationale / Comment
Solvent Anhydrous THFAprotic and effectively solvates the organolithium species.
Base n-Butyllithium (n-BuLi)Strong base required to deprotonate the C-2 position.
Temperature -78 °CCrucial for preventing side reactions and decomposition.
Electrophile DMFEfficient one-carbon electrophile for formylation.
Workup Saturated NH₄ClMildly acidic quench to hydrolyze the intermediate.
Typical Yield 75-90%Yield is dependent on strict anhydrous and anaerobic conditions.

Part II: Synthesis of this compound

The second step involves the straightforward reduction of the aldehyde intermediate to the target primary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with a variety of reducing agents.

Mechanistic Rationale: Hydride Reduction

The most common and practical reagents for this reduction are complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6]

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is safe to handle and typically used in protic solvents like methanol or ethanol.[7] It readily reduces aldehydes and ketones. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and non-selective reducing agent than NaBH₄.[8][9] It will reduce aldehydes, ketones, esters, and even carboxylic acids.[6][10] Reactions with LiAlH₄ must be conducted in anhydrous aprotic solvents (like THF or diethyl ether) and require a careful aqueous workup procedure due to its violent reaction with water.[8]

For this specific transformation, NaBH₄ is the preferred reagent due to its sufficient reactivity for reducing aldehydes, enhanced safety profile, and simpler experimental procedure.

G cluster_0 Hydride Reduction of Aldehyde Aldehyde 1-methyl-1H-indole-2-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 1. Nucleophilic Attack (NaBH4 in MeOH) Alcohol This compound Alkoxide->Alcohol 2. Protonation (from MeOH solvent)

Caption: General mechanism for the reduction of the aldehyde with sodium borohydride.

Experimental Protocol: Aldehyde Reduction

This protocol is based on standard procedures for the sodium borohydride reduction of aromatic aldehydes.

Materials:

  • 1-methyl-1H-indole-2-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, monitoring for any gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

  • Washing & Drying: Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer to yield the crude product. Further purification can be achieved by recrystallization or silica gel chromatography if necessary to afford this compound as a white solid.[11]

Data Summary: Aldehyde Reduction
ParameterNaBH₄ MethodLiAlH₄ Method (Alternative)
Solvent Methanol / EthanolAnhydrous THF / Diethyl Ether
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Stoichiometry 1.5 - 2.0 eq1.5 eq
Workup Water quenchSequential addition of H₂O, NaOH(aq), H₂O (Fieser workup)
Safety Relatively safe, handle with care.Highly reactive with water, pyrophoric. Strict anhydrous conditions required.
Typical Yield >95%>95%

Conclusion

The synthesis of this compound from 1-methylindole is a prime example of modern synthetic strategy, combining a regioselective C-H activation/functionalization step with a classic, high-yielding reduction. By leveraging directed ortho-metalation, the inherent electronic preference of the indole ring for C-3 substitution is elegantly bypassed. The subsequent reduction is robust and efficient, with sodium borohydride offering a practical and safe method for researchers. This two-step sequence provides a reliable and scalable route to a versatile intermediate essential for the advancement of medicinal chemistry and drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design. This guide focuses on a specific, yet foundational, derivative: (1-methyl-1H-indol-2-yl)methanol. Understanding the physicochemical landscape of such a building block is not merely an academic exercise; it is a critical prerequisite for predicting its behavior in biological systems and for rationally designing more complex, potent, and bioavailable therapeutics.

This document eschews a rigid, templated format. Instead, it is structured to provide a holistic and practical understanding of the molecule's core properties. We will move from foundational data to the causality behind experimental design, providing not just the "what" but the critical "why" that drives successful research and development. This guide is intended for the discerning scientist who requires both validated data and the strategic insights to apply it effectively.

Molecular Profile and Core Physicochemical Data

This compound is a derivative of indole featuring a methyl group at the N1 position and a hydroxymethyl substituent at the C2 position. The N-methylation prevents the formation of N-H hydrogen bonds, which significantly alters its solubility and metabolic profile compared to its unmethylated counterpart, (1H-indol-2-yl)methanol. The C2-hydroxymethyl group introduces a primary alcohol, a key site for hydrogen bonding and potential metabolic transformations.

Summary of Physicochemical Properties

The following table summarizes key computed and experimental data for this compound, providing a quantitative snapshot of its molecular characteristics.

PropertyValueSource & Comments
Molecular Formula C₁₀H₁₁NOPubChem CID: 295652[1]
Molecular Weight 161.20 g/mol PubChem CID: 295652[1]
Melting Point (°C) Data not availableThe unmethylated analog, (1H-indol-2-yl)methanol, has a reported melting point of 71-72 °C. N-methylation may alter the crystal lattice and thus the melting point.
XLogP3 (Predicted) 1.6PubChem CID: 295652[1]. Indicates moderate lipophilicity.
Aqueous Solubility Data not availableThe molecule possesses both a lipophilic indole core and a hydrophilic alcohol group. Qualitative solubility is expected in polar organic solvents and limited solubility in water. An experimental protocol for determination is provided in Section 3.2.
pKa (Predicted) ~16-18 (hydroxyl proton)Standard range for a primary alcohol. This group is a very weak acid and will be fully protonated and neutral at physiological pH. The N1-methyl group means there is no acidic indole proton.
Hydrogen Bond Donor Count 1From the hydroxyl group.[1]
Hydrogen Bond Acceptor Count 2From the hydroxyl oxygen and the indole nitrogen (lone pair).[1]
Rotatable Bond Count 1Indicates limited conformational flexibility.[1]
Topological Polar Surface Area (TPSA) 25.2 ŲPubChem CID: 295652[1]. Suggests good potential for membrane permeability.

Critical Physicochemical Parameters in Drug Discovery Context

The data presented above are not isolated numbers; they are predictors of a molecule's behavior. Here, we delve into the causality and implications of the most critical parameters.

Lipophilicity: The Gatekeeper of Biological Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes.[2] The predicted octanol-water partition coefficient (XLogP3) of 1.6 for this compound places it in a favorable region for many drug discovery applications—neither excessively hydrophilic nor overly lipophilic.[1]

  • Expertise & Causality : A logP in the range of 1-3 is often considered a sweet spot. Below this range, compounds may struggle to cross the lipid bilayers of cell membranes, leading to poor absorption. Above this range, compounds can exhibit poor aqueous solubility, high plasma protein binding (reducing the free fraction available to act on the target), and increased susceptibility to metabolic clearance by cytochrome P450 enzymes. The value of 1.6 suggests a balanced profile, making this scaffold a promising starting point for further derivatization.

Aqueous Solubility: The Prerequisite for Bioavailability
  • Expertise & Causality : The N-methylation, compared to the parent (1H-indol-2-yl)methanol, removes a hydrogen bond donor (the N-H proton), which can decrease aqueous solubility by disrupting the crystal lattice less effectively with water molecules. However, it also removes a potential site of aggregation, which can sometimes improve solubility. The ultimate value must be determined experimentally, as crystal packing forces are difficult to predict. An experimental protocol is detailed in Section 3.2.

Ionization State (pKa): The Determinant of In Vivo Behavior

The acid dissociation constant (pKa) dictates the charge state of a molecule at a given pH. This is critical as the charge state profoundly impacts solubility, membrane permeability (as charged species generally do not cross membranes), and binding to the target protein.

  • Expertise & Causality : this compound possesses only one weakly acidic functional group: the primary alcohol. With an estimated pKa of ~16-18, this group will remain in its neutral, protonated form (-CH₂OH) under all relevant physiological and formulation conditions (pH 1-8). The nitrogen atom of the indole ring is part of an aromatic system and, being methylated, is non-basic and non-acidic. Therefore, for all practical purposes, this molecule should be considered a neutral compound across the physiological pH range. This simplifies ADME modeling but also means its solubility cannot be readily modulated by pH adjustments in formulations.

Self-Validating Experimental Protocols

The following protocols are described to be self-validating systems. They include steps for calibration, controls, and mass balance, ensuring the trustworthiness of the generated data.

Protocol for Lipophilicity (logP) Determination by Shake-Flask Method

This protocol is aligned with the OECD Guideline 107 and is considered the "gold standard" for logP determination.[4][5]

  • Causality : The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. n-Octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayers of cell membranes. The method's trustworthiness comes from direct measurement and the ability to perform a mass balance calculation to ensure the compound has not degraded or adsorbed to the glassware.

Step-by-Step Methodology:

  • Preparation of Phases :

    • Saturate high-purity n-octanol with water by shaking them together in a large vessel for 24 hours at the experimental temperature (e.g., 25 °C) and allowing the layers to separate.

    • Similarly, saturate HPLC-grade water with n-octanol. This pre-saturation is critical to prevent volume changes of the phases during the experiment.

  • Stock Solution Preparation : Prepare a stock solution of this compound in n-octanol at a concentration that will be accurately quantifiable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).

  • Partitioning :

    • In triplicate, add a precise volume of the stock solution to a centifuge tube.

    • Add a precise volume of the water-saturated n-octanol and n-octanol-saturated water. A common starting ratio is 2:1 octanol:water.

    • Gently shake or rotate the tubes at a constant temperature for a period sufficient to reach equilibrium (e.g., 24 hours). Causality: Vigorous shaking must be avoided as it can create micro-emulsions that are difficult to separate and lead to artificially high concentrations in the aqueous phase.

  • Phase Separation : Centrifuge the tubes at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.

  • Quantification :

    • Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., HPLC-UV with a calibration curve).

  • Calculation :

    • The partition coefficient, P, is the ratio of the concentration in n-octanol (C_oct) to the concentration in water (C_aq).

    • P = C_oct / C_aq

    • logP = log10(P)

  • Validation : Calculate the initial mass of the compound and compare it to the sum of the mass in the octanol phase and the mass in the aqueous phase. The recovery should be within 90-110% to ensure the validity of the experiment.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-Octanol and Water P2 Prepare Stock Solution in n-Octanol E1 Combine Phases & Stock Solution P2->E1 E2 Equilibrate (Gentle Shaking, 24h) E1->E2 E3 Separate Phases (Centrifugation) E2->E3 A1 Sample Both Phases E3->A1 A2 Quantify Concentration (HPLC-UV) A1->A2 A3 Calculate P = C_oct / C_aq A2->A3 A4 Calculate logP A3->A4 V1 Valid? A4->V1 Validate: Mass Balance (90-110%) Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Calibrate pH Meter (3-point) S2 Prepare Analyte Solution (in Co-solvent/Water with KCl) T1 Purge with N₂ (Remove CO₂) S2->T1 T2 Add Titrant Incrementally T1->T2 T3 Record Stabilized pH T2->T3 T3->T2 Repeat A1 Plot pH vs. Titrant Volume T3->A1 A2 Determine Midpoint (Derivative Analysis) A1->A2 A3 pₐKa = pH at Midpoint A2->A3 A4 Extrapolate to Aqueous pKa (If Co-solvent Used) A3->A4

References

(1-methyl-1H-indol-2-yl)methanol CAS number 1485-22-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-methyl-1H-indol-2-yl)methanol (CAS: 1485-22-9)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, CAS number 1485-22-9, is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview of its chemical properties, reliable synthetic protocols, purification strategies, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. A significant application, its role as a precursor in the synthesis of partial agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ) for treating type 2 diabetes, is also discussed.[3]

Core Physicochemical & Safety Profile

Understanding the fundamental properties and safety requirements of a reagent is the bedrock of sound experimental design. This compound is a solid at room temperature.[4] Its molecular structure, featuring a methylated indole core with a primary alcohol at the 2-position, dictates its reactivity and handling protocols.

Chemical Properties

The key physicochemical descriptors for this compound are summarized below.

PropertyValueSource
CAS Number 1485-22-9[3][4][5]
Molecular Formula C₁₀H₁₁NO[4][5]
Molecular Weight 161.20 g/mol [4][5]
IUPAC Name (1-methylindol-2-yl)methanol[5]
Physical State Solid[4]
Canonical SMILES CN1C2=CC=CC=C2C=C1CO[5]
Safety & Handling

This compound is classified as toxic if swallowed and causes serious eye damage.[4] Proper personal protective equipment (PPE), including gloves and eye/face protection, is mandatory.[4][6] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[6][7]

Hazard InformationHandling & Storage Recommendations
GHS Hazard Statements H301: Toxic if swallowed. H318: Causes serious eye damage.[4]
Incompatible Materials Strong oxidizing agents.[4][6]
Hazardous Decomposition Carbon oxides, Nitrogen oxides.[4]
Storage Conditions Store in a cool, dry, well-ventilated place in tightly sealed containers.[6]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]
First Aid (Ingestion) If swallowed, seek immediate medical assistance.[6]

Synthesis and Purification

The most direct and common synthetic route to this compound is the reduction of the corresponding aldehyde, 1-methyl-1H-indole-2-carbaldehyde. This transformation is a cornerstone reaction in organic chemistry, converting a carbonyl group into a primary alcohol.

Synthetic Rationale and Reagent Selection

The reduction of an aldehyde to a primary alcohol can be achieved with various hydride reagents. Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄), and ease of handling.[8] NaBH₄ selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides.[8] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product. While LiAlH₄ is also effective, it is far more reactive and requires anhydrous conditions and more stringent handling procedures.[9]

Synthesis_Workflow Precursor 1-methyl-1H-indole-2-carbaldehyde Reagent Sodium Borohydride (NaBH4) in Methanol (Solvent) Precursor->Reagent Reduction Workup Aqueous Workup & Extraction Reagent->Workup Reaction Quench Product This compound Purification Flash Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 1-methyl-1H-indole-2-carbaldehyde

This protocol is adapted from general procedures for the reduction of indole aldehydes.[9][10]

Materials:

  • 1-methyl-1H-indole-2-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Causality Note: The acidic NH₄Cl protonates and neutralizes the borate species and any remaining hydride, safely terminating the reaction.

  • Workup - Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[9]

Protocol: Flash Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent like hexane or petroleum ether.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient, typically starting with a low polarity mixture and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane (e.g., starting from 5:1 petroleum ether/EtOAc).[9]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a solid.

Analytical Characterization

TechniqueExpected Observations for this compound
¹H NMR ~7.6-7.1 ppm: Multiplets corresponding to the 4 aromatic protons on the benzene ring. ~6.4 ppm: Singlet for the C3-H proton. ~4.8 ppm: Singlet for the two -CH₂OH protons. ~3.7 ppm: Singlet for the three N-CH₃ protons. ~2.0 ppm: Broad singlet for the -OH proton (may be exchangeable with D₂O).
¹³C NMR ~137-110 ppm: Signals for the 8 aromatic carbons of the indole ring. ~101 ppm: Signal for the C3 carbon. ~58 ppm: Signal for the -CH₂OH carbon. ~31 ppm: Signal for the N-CH₃ carbon.
Mass Spec (MS) Expected [M+H]⁺ ion at m/z = 162.09.
Infrared (IR) Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), and characteristic C-H and aromatic C=C stretching frequencies.

Reactivity and Application in Drug Discovery

The primary alcohol functional group makes this compound a versatile intermediate. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

Its most notable application is as a key reagent in the synthesis of partial agonists for PPARα and PPARγ, which are targeted in the treatment of type 2 diabetes.[3] The indole moiety serves as a critical scaffold that can be further functionalized to achieve desired binding affinities and pharmacological profiles.

Application_Pathway cluster_0 Drug Discovery Pipeline Start This compound (Key Building Block) Synth Multi-step Organic Synthesis (e.g., etherification, coupling reactions) Start->Synth Target PPARα / PPARγ Partial Agonists (Final Drug Candidates) Synth->Target Application Therapeutic Application: Treatment of Type 2 Diabetes Target->Application

Role as an intermediate in developing diabetes therapeutics.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile. Its synthesis via the reduction of the corresponding aldehyde is a robust and scalable process. The established protocols for its synthesis, purification, and characterization, combined with its demonstrated utility in constructing complex molecules for drug discovery, particularly for metabolic diseases, underscore its importance to the scientific community. Adherence to proper safety protocols is essential when handling this compound.

References

A Comprehensive Spectroscopic Guide to (1-methyl-1H-indol-2-yl)methanol: Elucidating Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-methyl-1H-indol-2-yl)methanol, a derivative of the ubiquitous indole scaffold, represents a key building block in synthetic organic chemistry and drug discovery. The indole motif is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of a methyl group at the N-1 position and a hydroxymethyl group at the C-2 position significantly alters the electronic and steric properties of the indole core, influencing its reactivity and potential biological interactions. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the rational design of more complex derivatives.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not just the raw data but also a detailed interpretation of the spectral features. Furthermore, it includes field-proven experimental protocols for data acquisition, ensuring the reproducibility and integrity of the analytical workflow.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound and the numbering convention used for assigning spectral signals.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and the number of attached protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a unique fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the indole ring, the electronegativity of the nitrogen and oxygen atoms, and the presence of the methyl substituent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.55d1HH-4
~7.25d1HH-7
~7.15t1HH-6
~7.05t1HH-5
~6.30s1HH-3
~4.75s2H-CH₂OH
~3.70s3HN-CH₃
~2.0 (variable)br s1H-OH

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring of the indole nucleus appear in the aromatic region (δ 7.0-7.6 ppm). The specific chemical shifts and coupling patterns are characteristic of a 1,2-disubstituted benzene ring. H-4 and H-7 are typically doublets due to coupling with their respective ortho neighbors, while H-5 and H-6 appear as triplets (or more complex multiplets due to overlapping signals).

  • Indole C-3 Proton (H-3): The proton at the C-3 position of the indole ring appears as a singlet around δ 6.30 ppm. Its relatively upfield shift compared to the benzene ring protons is characteristic of its position on the electron-rich pyrrole ring. The singlet multiplicity indicates no adjacent proton neighbors.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group at the C-2 position give rise to a singlet at approximately δ 4.75 ppm. The singlet nature arises from the absence of coupling with the hydroxyl proton, which is often due to rapid exchange with the solvent or a lack of through-bond coupling.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the indole nitrogen appear as a sharp singlet around δ 3.70 ppm. This downfield shift is a result of the deshielding effect of the adjacent nitrogen atom.

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet at a variable chemical shift (around δ 2.0 ppm), the position of which is highly dependent on concentration, temperature, and the solvent used due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~139.0C-2
~137.5C-7a
~128.0C-3a
~122.0C-6
~120.5C-4
~120.0C-5
~109.5C-7
~102.0C-3
~58.0-CH₂OH
~31.0N-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Indole Ring Carbons: The eight carbon atoms of the indole ring resonate in the aromatic region (δ 100-140 ppm). The quaternary carbons (C-2, C-3a, and C-7a) are typically identified by their lack of signal in a DEPT-135 experiment. C-2 is the most downfield of the pyrrole ring carbons due to its attachment to the nitrogen and the hydroxymethyl group. C-3 is significantly more shielded.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group appears at approximately δ 58.0 ppm, a typical value for a carbon attached to an oxygen atom.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group resonates at around δ 31.0 ppm, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the general steps for acquiring high-quality NMR spectra of this compound.

Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Transfer to NMR Tube c->d e Lock & Shim d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum e->g h Acquire DEPT Spectra e->h i Fourier Transform f->i g->i h->i j Phase & Baseline Correction i->j k Chemical Shift Calibration j->k l Integration & Interpretation k->l

Figure 2: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic - CH₃, CH₂)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1330MediumC-N stretch
~1050StrongC-O stretch (primary alcohol)
~740StrongC-H bend (ortho-disubstituted benzene)

Interpretation of the IR Spectrum:

  • O-H Stretch: The most prominent feature is a strong, broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to intermolecular hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations appear as a group of medium intensity bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups are observed between 2950 and 2850 cm⁻¹.

  • C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring give rise to characteristic absorptions around 1600 and 1470 cm⁻¹.

  • C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.

  • C-H Bends: A strong band around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of an ortho-disubstituted benzene ring, providing further confirmation of the substitution pattern on the indole's benzene ring.

Experimental Protocol for FT-IR Data Acquisition

The following protocol describes the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Protocol: FT-IR Spectroscopy (ATR)

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure and stability.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
161High[M]⁺ (Molecular Ion)
130High[M - CH₂OH]⁺
115Medium[M - CH₂OH - CH₃]⁺
103MediumFurther fragmentation
77MediumPhenyl cation fragment

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The peak at m/z 161 corresponds to the molecular ion [M]⁺, confirming the molecular weight of this compound (C₁₀H₁₁NO).

  • Major Fragmentation Pathways: A prominent fragmentation pathway involves the loss of the hydroxymethyl group (-CH₂OH, mass 31), resulting in a strong peak at m/z 130. This fragment corresponds to the stable 1-methyl-1H-indole cation. Subsequent loss of the methyl group (-CH₃, mass 15) from this fragment can lead to the peak at m/z 115. Further fragmentation of the indole ring system can produce smaller fragments, such as the phenyl cation at m/z 77.

MS_Fragmentation M [M]⁺ m/z = 161 M_minus_CH2OH [M - CH₂OH]⁺ m/z = 130 M->M_minus_CH2OH - CH₂OH M_minus_CH2OH_minus_CH3 [M - CH₂OH - CH₃]⁺ m/z = 115 M_minus_CH2OH->M_minus_CH2OH_minus_CH3 - CH₃ Further_Fragments Further Fragments M_minus_CH2OH_minus_CH3->Further_Fragments

Figure 3: Proposed mass spectral fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general protocol for acquiring a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.

Protocol: Mass Spectrometry (ESI)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. The final solution may also contain a small amount of an acid (e.g., formic acid) to promote protonation and the formation of [M+H]⁺ ions.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks and the known structure of the molecule.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound, a molecule of significant interest in synthetic and medicinal chemistry. The comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, coupled with detailed experimental protocols, serves as a valuable resource for researchers in the field. The presented data and interpretations provide a solid foundation for the unambiguous identification of this compound, the assessment of its purity, and the strategic design of novel indole-based molecules for various applications, including drug development. The self-validating nature of the combined spectroscopic data ensures a high degree of confidence in the structural assignment and provides a benchmark for future studies involving this important chemical entity.

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-indol-2-yl)methanol is a key heterocyclic compound with significant potential in medicinal chemistry, notably as a reagent in the synthesis of partial agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are therapeutic targets in the management of type 2 diabetes.[1] This guide provides a detailed examination of the synthesis, molecular geometry, and inferred crystal structure of this compound. In the absence of a publicly available single-crystal X-ray structure for the title compound, this paper leverages crystallographic data from closely related indole derivatives to predict its structural characteristics. A comprehensive analysis of expected bond lengths, bond angles, and intermolecular interactions is presented to offer valuable insights for researchers in drug design and materials science.

Introduction

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive pharmacophore. The substitution pattern on the indole ring system can significantly influence the molecule's biological activity, solubility, and metabolic stability. This compound, a derivative of indole, is of particular interest due to its role in the synthesis of targeted therapeutics.[1]

This technical guide aims to provide a comprehensive overview of the structural aspects of this compound. While a definitive crystal structure remains to be published, a robust understanding of its molecular geometry can be achieved through a combination of synthetic knowledge and comparative analysis with structurally analogous compounds.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be inferred from established methods for the N-methylation and reduction of indole-2-carboxylic acid derivatives. A plausible synthetic route is outlined below, based on the synthesis of related compounds.

Synthetic Workflow

A likely synthetic pathway to this compound involves a two-step process starting from commercially available 1H-indole-2-carboxylic acid. The first step is the N-methylation of the indole nitrogen, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Synthesis_Workflow Indole2COOH 1H-Indole-2-carboxylic acid MethylatedEster Methyl 1-methyl-1H-indole-2-carboxylate Indole2COOH->MethylatedEster 1. Esterification (e.g., SOCl₂, MeOH) 2. N-methylation (e.g., MeI, base) Target This compound MethylatedEster->Target Reduction (e.g., LiAlH₄, THF)

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

While a specific protocol for the title compound is not detailed in the available literature, a representative procedure for the synthesis of the precursor, (1H-indol-2-yl)methanol, is well-documented and can be adapted.

Step 1: Synthesis of (1H-indol-2-yl)methanol

  • In a two-necked flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-indole-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford (1H-indol-2-yl)methanol as a solid.

Step 2: N-methylation

The N-methylation of (1H-indol-2-yl)methanol can be achieved using a suitable methylating agent, such as methyl iodide (MeI), in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).

Molecular Geometry and Predicted Crystal Structure

In the absence of a determined crystal structure for this compound, its molecular geometry and potential crystal packing can be inferred from the analysis of closely related indole derivatives whose crystal structures have been elucidated.

The Indole Core

The indole ring system is an aromatic, bicyclic heterocycle consisting of a fused benzene and pyrrole ring. The indole core is expected to be essentially planar, a characteristic observed in numerous crystal structures of indole derivatives.

Comparative Crystal Structure Analysis

The crystal structure of methyl 1H-indole-2-carboxylate provides valuable insights into the likely geometry of the indole core in the title compound. In this structure, the indole ring is planar, and the molecule exhibits a herringbone packing motif.

Compound Crystal System Space Group Key Features
Methyl 1H-indole-2-carboxylateMonoclinicP2₁/cPlanar indole ring; hydrogen-bonded dimers forming centrosymmetric ring motifs.[3]
N-(1H-indol-2-ylmethylidene)-4-methoxyaniline--Essentially planar indole ring system; molecules linked by weak intermolecular C-H···O hydrogen bonds and C-H···π interactions.[4][5]
Predicted Molecular Geometry of this compound

Based on the analysis of related structures, the following geometric parameters are predicted for this compound:

  • Indole Ring: The bicyclic indole core will be nearly planar.

  • Methanol Group: The C-O bond of the methanol substituent will lie in or close to the plane of the indole ring to maximize conjugation. The C-C-O bond angle is expected to be in the range of 109-112°.

  • N-Methyl Group: The methyl group on the indole nitrogen will likely be positioned to minimize steric hindrance with the adjacent substituent at the C7 position of the benzene ring.

Caption: Predicted molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The presence of the hydroxyl group in this compound introduces the possibility of strong intermolecular hydrogen bonding. It is highly probable that in the solid state, molecules will be linked by O-H···N or O-H···O hydrogen bonds, forming chains or more complex networks. The aromatic indole rings are also likely to participate in π-π stacking interactions, further stabilizing the crystal lattice. The interplay of these hydrogen bonds and π-π stacking will dictate the overall crystal packing.

Potential Applications in Drug Discovery

The structural features of this compound make it a versatile building block in drug discovery. Its use as a reagent in the synthesis of PPARα and PPARγ partial agonists highlights its importance in developing treatments for metabolic diseases like type 2 diabetes.[1] The N-methyl group can enhance metabolic stability and modulate the lipophilicity of the final drug molecule, while the methanol group provides a handle for further chemical modifications.

Conclusion

While the definitive crystal structure of this compound is yet to be reported, a detailed understanding of its molecular geometry and potential solid-state packing can be derived from established synthetic routes and comparative analysis of structurally related indole derivatives. The molecule is predicted to have a planar indole core with the N-methyl and C2-methanol substituents influencing its intermolecular interactions. The presence of a hydroxyl group strongly suggests that hydrogen bonding will be a dominant feature in its crystal packing, complemented by π-π stacking of the aromatic rings. This in-depth analysis provides a valuable framework for researchers working with this important synthetic intermediate in the development of novel therapeutics.

References

A Technical Guide to the Preliminary Biological Activity Screening of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of drugs across a wide therapeutic spectrum, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5] The compound of interest, (1-methyl-1H-indol-2-yl)methanol, is a specific derivative within this esteemed chemical class. The methylation at the N1 position and the methanol group at the C2 position present a unique substitution pattern that warrants a thorough investigation of its biological potential.

This guide eschews a one-size-fits-all template, instead adopting a logical, tiered screening cascade designed to efficiently characterize the bioactivity of this compound. Our approach begins with a cost-effective computational assessment to predict its fundamental drug-like properties, followed by foundational in vitro safety profiling. Only then do we proceed to targeted, hypothesis-driven assays to probe for specific pharmacological activities. This strategy ensures that resources are allocated judiciously, prioritizing compounds with the most promising safety and pharmacokinetic profiles for more intensive investigation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the preliminary evaluation of this novel indole derivative.

Phase 1: In Silico Profiling – A Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a computational evaluation is an indispensable first step.[6][7] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides critical early insights into the potential viability of a compound as a drug candidate.[8] These models use the chemical structure of this compound to calculate physicochemical properties and predict its behavior in a biological system.

The primary objective here is to flag any potential liabilities early. For instance, poor predicted intestinal absorption or a high likelihood of cardiotoxicity could deprioritize the compound.[9] We will utilize established platforms like SwissADME and pkCSM to generate a preliminary ADMET profile.[10]

Key In Silico Parameters and Their Significance
Parameter CategorySpecific MetricDesired Outcome/Significance
Physicochemical Properties Molecular Weight (MW)< 500 g/mol ; influences solubility and permeability.
LogP (Lipophilicity)1-3; balanced lipophilicity is crucial for membrane passage without compromising solubility.
Topological Polar Surface Area (TPSA)< 140 Ų; predicts cell permeability and blood-brain barrier penetration.[10]
Pharmacokinetics Human Intestinal Absorption> 80%; predicts how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) PermeabilityLogBB > 0.3; indicates potential for CNS activity.
CYP450 InhibitionPredicts potential for drug-drug interactions. Non-inhibitor is preferred.
Drug-Likeness Lipinski's Rule of FiveAssesses if the compound has properties that would make it a likely orally active drug.
Toxicity Prediction AMES ToxicityNegative; predicts mutagenic potential.
hERG InhibitionNegative; predicts potential for cardiotoxicity.
HepatotoxicityNegative; predicts potential for liver damage.

This initial computational screen acts as a filter, providing a data-driven rationale for proceeding with in vitro testing. A favorable in silico profile enhances the trustworthiness of the subsequent experimental investment.

Phase 2: Foundational In Vitro Cytotoxicity Assessment

The evaluation of a novel chemical entity's cytotoxic potential is a critical step in drug discovery.[7][11] This phase determines the concentration range at which this compound exerts toxic effects on living cells, establishing a therapeutic window for subsequent, more specific assays.[12] We employ a panel of both cancerous and non-cancerous human cell lines to assess for both general toxicity and potential cancer-specific effects.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. Its principle lies in the metabolic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[14]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture & Maintain Cancer & Normal Cell Lines CellSeeding 2. Seed Cells in 96-well Plates CellCulture->CellSeeding Treatment 4. Treat Cells with Compound Dilutions CellSeeding->Treatment CompoundPrep 3. Prepare Stock & Serial Dilutions of this compound Incubation 5. Incubate for 48 hours (37°C, 5% CO2) Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan_Inc 7. Incubate for 3-4 hours (Allow Formazan Crystal Formation) MTT_Add->Formazan_Inc Solubilize 8. Solubilize Crystals (e.g., with DMSO) Formazan_Inc->Solubilize Readout 9. Measure Absorbance (570 nm) Solubilize->Readout Calc 10. Calculate % Cell Viability vs. Vehicle Control Readout->Calc IC50 11. Determine IC50 Value (Dose-Response Curve) Calc->IC50

Caption: General workflow for cytotoxicity testing using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a normal human cell line (e.g., MRC-5 - lung fibroblast) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).[11]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[14]

Data Presentation: IC50 Values

The results are summarized by the IC50 value, which is crucial for comparing potency.[11]

Cell LineCell TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549 Human Lung Carcinoma25.40.8
MCF-7 Human Breast Adenocarcinoma32.11.1
MRC-5 Normal Human Lung Fibroblast> 1002.5

A selective anticancer effect is indicated if the IC50 value against cancer cells is significantly lower than against normal cells.[13]

Phase 3: Targeted Biological Activity Screening

Based on the well-documented pharmacological profile of indole derivatives, we will conduct a preliminary screen for three key activities: antimicrobial, anti-inflammatory, and specific anticancer mechanisms.[1][4][15]

A. Antimicrobial Activity Screening

Infectious diseases remain a global health challenge, necessitating the discovery of novel antimicrobial compounds.[16] We will assess the activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and a representative yeast strain. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

  • Inoculum Preparation: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Microbial StrainTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus Gram-positive640.5
Escherichia coli Gram-negative1280.015
Candida albicans Yeast> 2560.25
B. Anti-inflammatory Activity Screening

Chronic inflammation contributes to numerous diseases.[18] A key pathway in inflammation is the production of prostaglandins by cyclooxygenase (COX) enzymes, particularly COX-2.[19] We will screen for anti-inflammatory potential by assessing the compound's ability to inhibit the production of Prostaglandin E2 (PGE2) in a cell-based assay.

  • Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production compared to the LPS-only treated cells.

C. Anticancer Mechanism Screening: Apoptosis Induction

If the initial cytotoxicity screen shows promising and selective activity against cancer cells, a preliminary mechanistic study is warranted. A hallmark of many effective anticancer agents is the ability to induce apoptosis, or programmed cell death.[20] A key event in apoptosis is the activation of a cascade of enzymes called caspases.[21]

G Compound This compound Mito Mitochondria Compound->Mito Induces Stress CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

  • Cell Treatment: Seed a sensitive cancer cell line (e.g., A549) in a 96-well white-walled plate. Treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Addition: Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells. This reagent contains a luminogenic substrate for caspase-3 and -7.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase activity.

  • Data Analysis: Express results as a fold-change in caspase activity compared to untreated control cells.

Conclusion and Future Directions

This structured, multi-phase screening approach provides a comprehensive preliminary assessment of the biological activity of this compound. The initial in silico analysis offers a predictive lens on its drug-like potential, while the foundational cytotoxicity assays establish a crucial safety and potency baseline. The targeted screens for antimicrobial, anti-inflammatory, and specific anticancer activities then build upon this foundation to identify promising therapeutic avenues.

The data generated from this cascade will guide subsequent research. A favorable profile—characterized by low general cytotoxicity, selective anticancer activity, and/or potent antimicrobial or anti-inflammatory effects—would strongly justify advancing the compound to more complex secondary assays, mechanism-of-action studies, and eventually, preclinical in vivo models. This logical progression from broad screening to focused investigation is paramount for the efficient and successful development of novel therapeutic agents.

References

Reactivity of the hydroxyl group in (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in (1-methyl-1H-indol-2-yl)methanol

Abstract

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its synthetic utility is largely dictated by the reactivity of its two key functional components: the indole nucleus and the C2-hydroxymethyl substituent. This guide focuses specifically on the chemistry of the hydroxyl group, a benzylic alcohol whose reactivity is modulated by the adjacent electron-rich indole ring. We will provide a detailed exploration of its primary transformations—oxidation, substitution, and esterification—grounded in mechanistic principles and supported by field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in the synthesis of novel molecular entities.

Introduction: The Strategic Importance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][4] The specific substitution pattern of this compound offers a unique handle for molecular elaboration. The N-methylation prevents competing N-H reactivity, directing focus to the C2 and C3 positions. The C2-hydroxymethyl group, being benzylic in nature, exhibits enhanced reactivity, allowing for a diverse range of chemical transformations.

Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a resonance-stabilized carbocation. This intermediate is highly susceptible to nucleophilic attack, making the molecule a valuable precursor for carbon-carbon and carbon-heteroatom bond formation.[5][6][7] This guide will dissect the key reactions of this hydroxyl group, providing both the theoretical framework and practical methodologies for its strategic manipulation.

Synthesis of the Core Scaffold

A reliable supply of the starting material is paramount for any synthetic campaign. This compound is most commonly and efficiently prepared via the reduction of a corresponding carbonyl compound, typically the carboxylic acid or its ester derivative.

Synthetic Workflow: Reduction of 1-methyl-1H-indole-2-carboxylate

The synthesis begins with the readily available 1-methyl-1H-indole-2-carboxylic acid or its ethyl/methyl ester.[8] The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) provides a clean and high-yielding conversion to the desired primary alcohol.[9]

Causality of Experimental Choice: LiAlH₄ is chosen for its high reactivity, which is necessary for the efficient reduction of the relatively unreactive carboxylate group. Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the starting material. The reaction is performed at 0 °C initially to control the exothermic reaction and then warmed to ensure completion.

G cluster_synthesis Synthesis Workflow start Methyl 1-methyl-1H-indole-2-carboxylate reagent 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Aqueous Workup (e.g., H₂O, NaOH(aq)) start->reagent product This compound reagent->product purify Purification (Flash Chromatography) product->purify

Caption: Workflow for the synthesis of this compound.

Core Reactivity of the Hydroxyl Group

The benzylic hydroxyl group is the primary site of reactivity, enabling a suite of valuable synthetic transformations.

Oxidation: Accessing Higher Oxidation States

The conversion of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation in organic synthesis.[10] The choice of oxidant and reaction conditions determines the final product with high selectivity.

To selectively stop the oxidation at the aldehyde stage, mild oxidizing agents are required. Reagents such as manganese dioxide (MnO₂), or Swern/Dess-Martin periodinane oxidations are effective. A convenient and efficient modern protocol involves using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[11]

Mechanistic Insight: TEMPO-catalyzed oxidations proceed under mild conditions, minimizing over-oxidation. TCCA acts as the terminal oxidant to regenerate the active oxoammonium ion from the hydroxylamine formed after the alcohol is oxidized. This catalytic cycle is highly efficient for converting primary benzylic alcohols to aldehydes.

For complete oxidation to the carboxylic acid, stronger oxidizing conditions are necessary. A two-step, one-pot procedure merging a copper-catalyzed aerobic oxidation with a subsequent chlorite oxidation (Lindgren oxidation) provides an efficient route.[12] Alternatively, a direct oxidation can be achieved using reagents like potassium permanganate (KMnO₄) or Jones reagent, although these harsher conditions may not be compatible with sensitive functional groups.

G start This compound aldehyde 1-methyl-1H-indole-2-carbaldehyde start->aldehyde Mild Oxidation (e.g., TCCA/TEMPO) acid 1-methyl-1H-indole-2-carboxylic acid start->acid Strong Oxidation (e.g., Cu/O₂ then NaClO₂) aldehyde->acid Further Oxidation

Caption: Oxidation pathways of the hydroxyl group.

Substitution: Williamson Ether Synthesis

The hydroxyl group can be readily converted into an ether via the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[13][14]

Mechanistic Insight: The reaction is initiated by a strong base, such as sodium hydride (NaH), which deprotonates the alcohol to form the sodium alkoxide.[14] This alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide or benzyl bromide) in a classic Sₙ2 fashion. The choice of a polar aprotic solvent like THF or DMF enhances the reaction rate.[13][15]

G cluster_williamson Williamson Ether Synthesis Mechanism alcohol This compound (R-CH₂-OH) base NaH alcohol->base Deprotonation alkoxide Alkoxide Intermediate (R-CH₂-O⁻Na⁺) base->alkoxide alkyl_halide Alkyl Halide (R'-X) alkoxide->alkyl_halide SN2 Attack product Ether Product (R-CH₂-O-R') alkyl_halide->product

Caption: Mechanism of the Williamson Ether Synthesis.

Esterification: Steglich Esterification

Ester formation is another key transformation. While classic Fischer esterification using strong acid is possible, it can be problematic for acid-sensitive substrates like indoles.[16] The Steglich esterification offers a mild and highly efficient alternative that proceeds under neutral conditions.[17][18]

Mechanistic Insight: This method uses N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[17] The alcohol then attacks this intermediate. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst by forming an even more reactive N-acylpyridinium intermediate, accelerating the rate of ester formation.[17][18] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

G cluster_steglich Steglich Esterification Mechanism acid Carboxylic Acid (R'-COOH) dcc DCC acid->dcc intermediate1 O-Acylisourea Intermediate dcc->intermediate1 dmap DMAP (cat.) intermediate1->dmap dcu DCU (byproduct) intermediate1->dcu intermediate2 N-Acylpyridinium Intermediate dmap->intermediate2 alcohol This compound (R-OH) intermediate2->alcohol Nucleophilic Attack product Ester Product (R'-COOR) alcohol->product

Caption: Key steps in the Steglich Esterification mechanism.

Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the key transformations of the hydroxyl group.

TransformationReagents & ConditionsProductTypical Yield
Oxidation TCCA, TEMPO (cat.), CH₂Cl₂1-methyl-1H-indole-2-carbaldehyde>90%
Oxidation CuCl/TEMPO/O₂, then NaClO₂/NaH₂PO₄1-methyl-1H-indole-2-carboxylic acid70-85%
Etherification 1. NaH, THF; 2. R-X (e.g., CH₃I)2-(alkoxymethyl)-1-methyl-1H-indole80-95%
Esterification R'-COOH, DCC, DMAP (cat.), CH₂Cl₂1-methyl-1H-indol-2-yl ester80-95%

Detailed Experimental Protocols

These protocols are provided as a validated starting point for laboratory execution. Standard laboratory safety precautions should always be observed.

Protocol 1: Oxidation to 1-methyl-1H-indole-2-carbaldehyde
  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at 0 °C, add TEMPO (0.05 mmol).

  • Add trichloroisocyanuric acid (TCCA) (0.5 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure aldehyde.

Protocol 2: Williamson Ether Synthesis of 2-(methoxymethyl)-1-methyl-1H-indole
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 mmol) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ether.

Protocol 3: Steglich Esterification with Benzoic Acid
  • To a stirred solution of this compound (1.0 mmol), benzoic acid (1.2 mmol), and DMAP (0.1 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C, add a solution of DCC (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise.[19]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, the insoluble dicyclohexylurea (DCU) byproduct will precipitate.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with CH₂Cl₂.

  • Wash the combined filtrate with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ester.

Conclusion

The hydroxyl group of this compound is a synthetically powerful handle. Its benzylic nature allows for selective oxidation to both aldehydes and carboxylic acids, while its nucleophilic character, particularly after deprotonation, enables straightforward access to a wide array of ethers and esters via robust protocols like the Williamson and Steglich reactions. A thorough understanding of these transformations and their underlying mechanisms empowers medicinal chemists to strategically incorporate this versatile indole scaffold into complex molecular architectures, facilitating the discovery and development of new therapeutic agents.[20]

References

Solubility of (1-methyl-1H-indol-2-yl)methanol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (1-methyl-1H-indol-2-yl)methanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present a predicted solubility profile based on its molecular structure and physicochemical properties, a detailed experimental protocol for its empirical determination, and a theoretical discussion of the intermolecular forces at play. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate its use in synthesis, purification, formulation, and screening workflows.

Introduction: The Significance of Solubility for this compound

This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds. The N-methylation of the indole ring and the presence of a hydroxymethyl group at the 2-position bestow upon it a unique combination of polarity and lipophilicity. As a reagent, it is utilized in the synthesis of partial agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are therapeutic targets for type 2 diabetes.[1]

A thorough understanding of a compound's solubility is paramount for its practical application. It dictates the choice of solvents for chemical reactions to ensure homogeneity and optimal reaction kinetics, influences the selection of eluents for chromatographic purification, and is a critical parameter in developing formulations for biological assays and preclinical studies. Inefficient solubilization can lead to inaccurate results, reduced yields, and challenges in downstream processing. This guide aims to provide the necessary theoretical and practical framework for effectively working with this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] To predict the solubility of this compound, we must first analyze its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[3]
Molecular Weight 161.20 g/mol PubChem[3]
XLogP3 1.6PubChem[3]
Hydrogen Bond Donors 1 (from the -OH group)PubChem[3]
Hydrogen Bond Acceptors 2 (from the N and O atoms)PubChem[3]

The molecule possesses both a lipophilic (the methyl-indole ring) and a hydrophilic (the hydroxymethyl group) region. The XLogP3 value of 1.6 indicates a moderate degree of lipophilicity. Crucially, the nitrogen atom of the indole ring is methylated, which eliminates its ability to act as a hydrogen bond donor, a property that unsubstituted indoles possess.[4] However, the molecule retains a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

Based on these features, a qualitative solubility profile can be predicted:

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents can engage in hydrogen bonding with the hydroxyl group of the solute, acting as both donors and acceptors. The polarity of the solvent will effectively solvate the polar regions of the molecule.[5][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateThese solvents are highly polar and are excellent hydrogen bond acceptors, allowing them to interact strongly with the solute's hydroxyl group.[5][6] Their polarity will also solvate the indole ring.
Non-Polar Halogenated Dichloromethane (DCM)ModerateDCM has a moderate polarity that can accommodate both the lipophilic indole ring and, to a lesser extent, the polar hydroxyl group.
Non-Polar Aromatic TolueneLow to ModerateThe aromatic π-system of toluene can interact favorably with the indole ring via π-π stacking interactions. However, the significant difference in polarity will limit high solubility.[7]
Non-Polar Aliphatic Hexanes, PentaneLowAs highly non-polar solvents, hexanes lack the ability to effectively solvate the polar hydroxyl group, making dissolution unfavorable.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowThese solvents are weakly polar. THF is more polar than diethyl ether and is a better hydrogen bond acceptor, suggesting it will be a better solvent for this compound.

Disclaimer: This table represents a qualitative prediction based on chemical principles. For precise applications, experimental verification is essential.

Experimental Determination of Solubility: A Standard Protocol

To obtain quantitative solubility data, a standardized experimental procedure is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_vial 1. Add excess solute to a vial add_solvent 2. Add precise volume of solvent prep_vial->add_solvent equilibrate 3. Agitate at constant temperature (e.g., 24-48h) add_solvent->equilibrate centrifuge 4. Separate solid and liquid phases equilibrate->centrifuge aliquot 5. Take a known volume of supernatant centrifuge->aliquot analyze 6. Quantify concentration (e.g., HPLC, UV-Vis) aliquot->analyze

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Calibrated pipettes

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).

    • Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a chemically inert syringe filter.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

The Molecular Basis of Solubility: Intermolecular Interactions

The observed solubility of this compound in a given solvent is the macroscopic result of competing intermolecular forces at the molecular level.

G For dissolution to occur: Solvation Energy ≥ Crystal Lattice Energy + Cohesive Energy cluster_solute Solute-Solute cluster_solvent Solvent-Solvent cluster_interaction Solute-Solvent solute_solute Crystal Lattice Energy: - H-bonds (-OH) - π-π stacking (indole) - van der Waals solvent_solvent Cohesive Energy: - H-bonds (protic) - Dipole-dipole (polar) - Dispersion (non-polar) solute_solvent Solvation Energy: - H-bonds - Dipole-dipole - π-interactions

Caption: The energetic balance governing the dissolution process.

  • Solute-Solute Interactions: In its solid state, this compound molecules are held together in a crystal lattice. The primary forces include hydrogen bonds between the hydroxyl groups of adjacent molecules and potential π-π stacking interactions between the indole rings.[8] Energy is required to overcome these forces.

  • Solvent-Solvent Interactions: The solvent molecules are held together by their own set of intermolecular forces (e.g., hydrogen bonds in methanol, dipole-dipole forces in acetone). Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

  • Solute-Solvent Interactions: When the solute dissolves, new interactions form between the solute and solvent molecules. The favorability of these interactions determines the extent of solubility.

    • In polar protic solvents like methanol, strong hydrogen bonds can form between the solvent and the solute's hydroxyl group. This is a highly favorable interaction that promotes solubility. A study on indole itself showed that methanol's ability to form hydrogen bonds with the π electrons of the benzene ring also contributes to enhanced solubility compared to water.[9]

    • In polar aprotic solvents like DMSO, the solvent acts as a strong hydrogen bond acceptor, interacting favorably with the solute's -OH group.

    • In non-polar solvents like hexanes, the only significant interactions are weak van der Waals forces. These are not strong enough to overcome the powerful hydrogen bonding between the solute molecules in the crystal lattice, resulting in poor solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its behavior in common organic solvents. The compound is expected to exhibit high solubility in polar solvents, particularly those capable of hydrogen bonding, and poor solubility in non-polar aliphatic solvents. For applications requiring precise concentration data, the detailed shake-flask protocol provided in this guide offers a standardized and accurate method for empirical determination. This combination of theoretical prediction and practical methodology equips researchers with the necessary tools to effectively utilize this compound in their scientific endeavors.

References

Methodological & Application

Synthetic Protocol for the Reduction of 1-methyl-1H-indole-2-carbaldehyde to (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and validated synthetic protocol for the chemoselective reduction of 1-methyl-1H-indole-2-carbaldehyde to its corresponding primary alcohol, (1-methyl-1H-indol-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] We present two robust methods utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), respectively. The rationale behind reagent selection, reaction parameter optimization, and safety considerations are discussed in depth to ensure reproducible and high-yielding results. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Specifically, functionalized indole-2-methanol derivatives serve as key building blocks for a range of therapeutic agents.[1][4] The title compound, this compound, is a valuable intermediate in the synthesis of compounds targeting peroxisome proliferator-activated receptors (PPARs) for the treatment of type 2 diabetes, as well as other bioactive molecules.[1]

The reduction of the aldehyde at the C2 position of the 1-methylindole ring must be performed with high fidelity, avoiding over-reduction or undesired side reactions with the electron-rich indole core.[5] The choice of reducing agent is therefore critical and depends on the scale of the reaction, the desired purity of the product, and the available laboratory infrastructure. This document outlines two well-established and reliable protocols to achieve this transformation efficiently.

Mechanistic Considerations: Hydride Reduction of Aldehydes

The reduction of an aldehyde to a primary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6][7] The most common laboratory reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6]

  • Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is highly selective for aldehydes and ketones.[7][8] Its chemoselectivity allows for the reduction of the aldehyde group in the presence of less reactive functional groups like esters or amides.[8] The reaction is typically carried out in protic solvents like methanol or ethanol.[8][9]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent, LiAlH₄ will reduce aldehydes, ketones, esters, carboxylic acids, and amides.[10][11][12] Due to its high reactivity, it must be used in anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.[10] LiAlH₄ reacts violently with water and protic solvents.[13][14][15][16][17]

For the specific reduction of 1-methyl-1H-indole-2-carbaldehyde, both reagents are effective. The indole nucleus is generally stable to NaBH₄. While the indole C=C bonds are typically not reduced by LiAlH₄, careful control of reaction conditions is necessary to prevent side reactions.[11]

Comparative Overview of Reduction Protocols

A summary of the key parameters for the two protocols is presented below for easy comparison.

ParameterProtocol A: Sodium BorohydrideProtocol B: Lithium Aluminum Hydride
Reducing Agent NaBH₄LiAlH₄
Reactivity Moderate, ChemoselectiveHigh, Broad Spectrum
Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Work-up Aqueous Acid (e.g., NH₄Cl or HCl)Sequential addition of H₂O and NaOH(aq)
Safety Standard laboratory precautionsRequires stringent anhydrous conditions; pyrophoric reagent handling
Typical Yield >90%>90%

Experimental Protocols

Protocol A: Reduction using Sodium Borohydride (NaBH₄)

This protocol is recommended for its operational simplicity, high chemoselectivity, and milder reaction conditions.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-2-carbaldehyde (5.0 g, 31.4 mmol).

  • Dissolution: Add methanol (100 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.42 g, 37.7 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting material (aldehyde) should be consumed.

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C in an ice-water bath. Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the mixture (pH ~7). Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, this compound, is often obtained in high purity. If necessary, it can be further purified by silica gel column chromatography using a gradient of hexanes:ethyl acetate as the eluent.

NaBH4_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Aldehyde in Methanol B Cool to 0 °C A->B C Add NaBH4 (portion-wise) B->C Start Reaction D Stir at RT (1-2 hours) C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Remove MeOH F->G H EtOAc/Water Extraction G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

Caption: Workflow for NaBH₄ reduction.

Protocol B: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for researchers comfortable with handling pyrophoric reagents and requiring a more potent reducing agent. Strict adherence to safety protocols is mandatory.

  • Anhydrous Conditions: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[14]

  • Reagent Handling: LiAlH₄ is a pyrophoric solid that reacts violently with water.[13][17] Handle it in a fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[13][14][15][16]

  • Quenching: The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. It must be performed slowly and at low temperatures.

  • Reaction Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Reagent Suspension: In the flask, suspend lithium aluminum hydride (0.71 g, 18.8 mmol, 0.6 equivalents) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1-methyl-1H-indole-2-carbaldehyde (5.0 g, 31.4 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • Deionized water (0.7 mL)

    • 15% aqueous sodium hydroxide (NaOH) solution (0.7 mL)

    • Deionized water (2.1 mL) Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 20 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography if necessary.

LiAlH4_Reduction_Workflow cluster_setup Anhydrous Setup (N2) cluster_reaction Reaction cluster_workup Work-up & Isolation S1 Suspend LiAlH4 in anhydrous THF S2 Cool to 0 °C S1->S2 R1 Dropwise addition of Aldehyde solution in THF S2->R1 Start Addition R2 Stir at RT (1 hour) R1->R2 R3 Monitor by TLC R2->R3 W1 Cool to 0 °C R3->W1 Reaction Complete W2 Quench (Fieser Method): H2O, NaOH(aq), H2O W1->W2 W3 Filter through Celite W2->W3 W4 Concentrate Filtrate W3->W4 W5 Purify (if needed) W4->W5

Caption: Workflow for LiAlH₄ reduction.

Conclusion

Both sodium borohydride and lithium aluminum hydride are highly effective reagents for the reduction of 1-methyl-1H-indole-2-carbaldehyde to this compound, consistently providing high yields. The choice between the two protocols should be based on the available laboratory safety infrastructure and the desired chemoselectivity profile for more complex substrates. The NaBH₄ method is generally preferred for its operational simplicity and safety, while the LiAlH₄ protocol offers a more powerful reducing option when necessary.

References

Application Notes & Protocols: The Strategic Use of (1-methyl-1H-indol-2-yl)methanol as a Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Unique Utility of a C2-Functionalized Precursor

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is found in a vast array of natural products, neurotransmitters like serotonin, and a significant percentage of marketed pharmaceuticals.[1][2][3] This prevalence is due to its ability to form key interactions—such as hydrogen bonds, π-stacking, and hydrophobic interactions—with a wide range of biological targets.[4] Drugs like the anticancer agent Vincristine, the anti-inflammatory Indomethacin, and various triptans for migraines all feature this critical core.[1][2]

Within this broad class of molecules, (1-methyl-1H-indol-2-yl)methanol represents a particularly strategic starting material for library synthesis and lead optimization. The rationale behind its utility lies in the specific placement of its functional groups:

  • N1-Methylation: The methylation of the indole nitrogen serves a crucial purpose. It removes the N-H proton, which is a hydrogen bond donor and a potential site for metabolic N-dealkylation or glucuronidation. This modification can significantly enhance metabolic stability, improve cell permeability, and fine-tune the molecule's pharmacokinetic profile. Furthermore, it prevents undesired side reactions at the nitrogen during subsequent synthetic steps.[5][6]

  • C2-Hydroxymethyl Group: The CH₂OH group at the 2-position is a versatile synthetic handle. Unlike the more electronically rich C3 position, functionalization at C2 provides a distinct vector for exploring chemical space around the indole core. This primary alcohol can be readily converted into a wide range of other functional groups, including electrophilic leaving groups for substitution reactions or oxidized moieties for condensation chemistry.

This guide provides a detailed overview of the synthesis of this compound and outlines key protocols for its application as a precursor in the discovery of novel therapeutic agents.

Physicochemical Properties

A summary of the key properties of the title compound is provided below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO[7]
Molecular Weight 161.20 g/mol [7]
CAS Number 1485-22-9[7]
Appearance Solid
Melting Point 72-78 °C

Synthesis of the Precursor: this compound

The synthesis of this compound can be approached through two primary, logical routes starting from the commercially available ethyl or methyl indole-2-carboxylate. The choice of route depends on the stability of intermediates and reagent compatibility.

  • Route A: N-methylation of the indole core, followed by reduction of the ester.

  • Route B: Reduction of the ester to the primary alcohol, followed by N-methylation.

Below are detailed protocols for each synthetic route. Route A is often preferred as the electron-withdrawing ester group can sometimes facilitate N-methylation, and the subsequent reduction is typically a high-yielding transformation.

Workflow for Synthesis

cluster_0 Route A cluster_1 Route B A1 Ethyl Indole-2-carboxylate A2 Ethyl 1-methyl-1H-indole-2-carboxylate A1->A2 N-Methylation (e.g., DMC, K₂CO₃) A3 This compound A2->A3 Reduction (e.g., LiAlH₄) B1 Ethyl Indole-2-carboxylate B2 (1H-indol-2-yl)methanol B1->B2 Reduction (e.g., LiAlH₄) B3 This compound B2->B3 N-Methylation (e.g., DMC, K₂CO₃) Start Starting Material Start->A1 Start->B1

Caption: Synthetic routes to this compound.

Protocol 1: Synthesis via Route A (N-Methylation then Reduction)

This protocol prioritizes the methylation of the robust ester intermediate. Dimethyl carbonate (DMC) is used as an environmentally benign and less toxic methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[8][9]

Step 1A: N-Methylation of Ethyl Indole-2-carboxylate

  • Rationale: This step introduces the key N-methyl group. The use of DMC with a base like potassium carbonate in a polar aprotic solvent provides an effective and safer methylation system suitable for scale-up.[8]

  • Materials:

    • Ethyl 1H-indole-2-carboxylate

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF)

    • Tert-butyl methyl ether (TBME)

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 1H-indole-2-carboxylate (1 equiv.), potassium carbonate (1.5 equiv.), and DMF (approx. 5-10 mL per gram of indole).

    • Add dimethyl carbonate (DMC, 3 equiv.).

    • Heat the reaction mixture to reflux (approx. 130 °C) and monitor the reaction progress by TLC or HPLC (typically 4-6 hours).[8]

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Add deionized water (approx. 25 mL per gram of starting indole) and extract the product with TBME (2 x 50 mL per gram of starting indole).[8]

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 1-methyl-1H-indole-2-carboxylate, which can often be used in the next step without further purification.

Step 2A: Reduction of Ethyl 1-methyl-1H-indole-2-carboxylate

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol without affecting the indole ring. The reaction is typically fast and high-yielding.

  • Materials:

    • Ethyl 1-methyl-1H-indole-2-carboxylate (from Step 1A)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (water, then 15% NaOH, then water)

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Suspend LiAlH₄ (1.5 equiv.) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the ethyl 1-methyl-1H-indole-2-carboxylate (1 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[10]

Applications in Drug Discovery: A Versatile Synthetic Hub

The true value of this compound lies in its capacity to serve as a launching point for a diverse array of chemical transformations, enabling the rapid generation of compound libraries.

Synthetic Pathways from the Precursor

cluster_0 Activation cluster_1 Oxidation cluster_2 Derivatization A This compound B 2-Chloromethyl-1-methyl-1H-indole (Electrophile) A->B SOCl₂ or PCl₃ C 2-Tosyloxymethyl-1-methyl-1H-indole (Electrophile) A->C TsCl, Pyridine D 1-methyl-1H-indole-2-carbaldehyde A->D PCC or DMP I Complex Heterocycles (e.g., Oxazino[4,3-a]indoles) A->I Cascade Cyclization F Amine Derivatives (C-N Bond Formation) B->F R₂NH (SN2) G Ether Derivatives (C-O Bond Formation) C->G R-OH, Base (SN2) E 1-methyl-1H-indole-2-carboxylic acid D->E KMnO₄ or Ag₂O H Amide Derivatives E->H R₂NH, Coupling Agent (e.g., HATU)

Caption: Key synthetic transformations of this compound.

Protocol 2: Activation of the Hydroxyl Group for Nucleophilic Substitution

To utilize the precursor in building larger molecules, the hydroxyl group must first be converted into a better leaving group.

Step 2A: Conversion to (1-methyl-1H-indol-2-yl)methyl chloride

  • Rationale: Chlorination creates a potent electrophile ready for Sₙ2 reactions with a variety of nucleophiles (amines, thiols, etc.). Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Procedure:

    • Dissolve this compound (1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether at 0 °C under an inert atmosphere.

    • Slowly add thionyl chloride (1.1 equiv.) dropwise. A small amount of a base like pyridine (catalytic) can be added to neutralize the HCl byproduct.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture over ice water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, then brine. Dry over Na₂SO₄, filter, and concentrate.

    • The resulting crude chloride is often unstable and should be used immediately in the subsequent nucleophilic substitution step without extensive purification.

Protocol 3: C-N Bond Formation via Nucleophilic Substitution

This protocol is fundamental for synthesizing compounds targeting amine-binding receptors, such as G-protein coupled receptors (GPCRs).

  • Rationale: This Sₙ2 reaction couples the indole core with an amine-containing fragment, a key step in building many bioactive molecules, including ligands for serotonin receptors.[11]

  • Procedure:

    • Dissolve the desired primary or secondary amine (1.2 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.) in a polar aprotic solvent such as DMF or acetonitrile.

    • Add a solution of freshly prepared (1-methyl-1H-indol-2-yl)methyl chloride (1 equiv.) in the same solvent dropwise at room temperature.

    • Stir the reaction for 4-16 hours. The progress can be monitored by LC-MS.

    • Once the reaction is complete, dilute with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-substituted derivative.

Protocol 4: Oxidation to 1-methyl-1H-indole-2-carbaldehyde
  • Rationale: The aldehyde is a versatile intermediate for reactions like reductive amination, Wittig reactions, and aldol condensations, further expanding the accessible chemical space. Dess-Martin periodinane (DMP) is a mild oxidant that efficiently stops at the aldehyde stage.

  • Procedure:

    • Dissolve this compound (1 equiv.) in anhydrous DCM under an inert atmosphere.

    • Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) and a saturated solution of NaHCO₃.

    • Stir vigorously for 20 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by chromatography.

Therapeutic Relevance and Case Studies

Derivatives of this compound and its unmethylated parent have shown activity against a range of important therapeutic targets.

Example Derivative ClassTherapeutic Target(s)Disease AreaReference(s)
Substituted Indole-2-carboxamidesPlasmepsin II & IVMalaria[12]
2-Arylsulfonylmethyl-indoles5-HT₆ ReceptorCNS Disorders (e.g., Alzheimer's)[11]
Indole-based PPAR AgonistsPPARα / PPARγType 2 Diabetes[13]
Indole-based Tubulin InhibitorsTubulin PolymerizationCancer[1][2]
SR13668 AnalogsAkt Signaling PathwayCancer
  • Antidiabetic Agents: this compound is explicitly cited as a key reagent in the synthesis of partial agonists for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are critical targets in the treatment of type 2 diabetes.[13]

  • CNS Agents: The 2-hydroxymethyl group can be used as an anchor point to build structures that act as ligands for serotonin (5-HT) receptors. Specifically, derivatives have been synthesized as potent 5-HT₆ receptor ligands, a target of interest for cognitive disorders.[11]

  • Anticancer Agents: The broader indole scaffold is a cornerstone of anticancer drug discovery.[2][4] It forms the core of tubulin polymerization inhibitors and compounds that target protein kinases and histone deacetylases (HDACs).[2] The synthetic flexibility offered by this compound allows for the systematic exploration of structure-activity relationships (SAR) to develop novel agents targeting these pathways.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic building block for navigating the complex landscape of drug discovery. Its pre-installed N-methyl group offers pharmacokinetic advantages, while the C2-hydroxymethyl group provides a versatile point of attachment for generating molecular diversity. The protocols outlined here demonstrate straightforward, reliable methods for its synthesis and subsequent functionalization. As researchers continue to probe complex biological systems, the ability to rapidly and logically synthesize novel, drug-like molecules is paramount. This precursor, with its inherent utility and synthetic accessibility, will undoubtedly continue to be a valuable tool in the development of the next generation of indole-based therapeutics.

References

Application Notes and Protocols: A Detailed Guide to the N-Methylation of Indole-2-Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the "Magic Methyl" Group in Indole Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Strategic modification of the indole scaffold allows for the fine-tuning of a molecule's pharmacological properties. Among the simplest, yet most impactful, of these modifications is the introduction of a methyl group, a phenomenon often referred to as the "magic methyl effect."[3] N-methylation of the indole nitrogen, in particular, can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This application note provides a comprehensive experimental procedure for the N-methylation of indole-2-methanol, a valuable building block in the synthesis of more complex therapeutic agents.

Chemical Principles and Mechanistic Overview

The N-methylation of indole-2-methanol involves the deprotonation of the indole nitrogen, which is weakly acidic, to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent. A common and effective method utilizes a strong base, such as sodium hydride (NaH), to deprotonate the indole, followed by the addition of methyl iodide (CH₃I) as the methyl source.

The reaction proceeds via an SN2 mechanism where the indolide anion attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group. The presence of the hydroxyl group on the methanol substituent at the 2-position of the indole ring introduces a potential for a competing O-methylation reaction. However, the indole N-H is generally more acidic than the alcoholic O-H, favoring N-methylation under controlled conditions.

Experimental Protocol: N-Methylation of Indole-2-Methanol

This protocol details a robust method for the N-methylation of indole-2-methanol using sodium hydride and methyl iodide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Indole-2-methanol≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water and air.[4][5] Handle under an inert atmosphere.[6][7]
Methyl Iodide (CH₃I)≥99%Commercially AvailableToxic and a suspected carcinogen.[8][9] Handle in a fume hood with appropriate personal protective equipment.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be dry to prevent quenching of the sodium hydride.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeCommercially AvailableUsed for quenching the reaction.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated aqueous NaCl)Reagent GradeCommercially AvailableFor washing the organic layer.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic layer.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Detailed Step-by-Step Procedure

Reaction Setup and Execution

  • Preparation of the Reaction Vessel: A dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum on one neck is flushed with dry nitrogen or argon gas.

  • Dispensing Sodium Hydride: Under a positive pressure of inert gas, carefully weigh 0.24 g (6.0 mmol, 1.2 equivalents) of a 60% dispersion of sodium hydride in mineral oil and add it to the reaction flask.

  • Washing the Sodium Hydride (Optional but Recommended): To remove the mineral oil, add 5 mL of anhydrous hexanes to the flask via syringe. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the supernatant hexane with a syringe. Repeat this washing step twice.

  • Addition of Solvent and Starting Material: Add 20 mL of anhydrous THF to the flask. While stirring, add a solution of 0.74 g (5.0 mmol) of indole-2-methanol in 10 mL of anhydrous THF dropwise via syringe over 10 minutes. Hydrogen gas will evolve during this process.

  • Deprotonation: Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Addition of Methyl Iodide: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.34 mL (0.78 g, 5.5 mmol, 1.1 equivalents) of methyl iodide dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

Work-up and Purification

  • Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. Shake the funnel vigorously and then allow the layers to separate.

  • Washing: Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-indole-2-methanol.[10]

Safety Precautions
  • Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[4][5] It must be handled under an inert atmosphere (nitrogen or argon), and personal protective equipment (goggles, lab coat, and gloves) is mandatory.[6][7][11] In case of fire, use a Class D fire extinguisher (dry powder); do not use water or carbon dioxide.[6]

  • Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and should be handled in a well-ventilated fume hood.[8][9] Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves, when performing this experiment.

Visualization of the Experimental Workflow and Reaction Mechanism

Reaction Mechanism

Reaction_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_methylation Step 2: N-Methylation (SN2) Indole-2-methanol Indole-2-methanol Indolide_anion Indolide anion Indole-2-methanol->Indolide_anion + NaH NaH NaH H2 H₂ (gas) Indolide_anion->H2 - Na⁺ N-methyl-indole-2-methanol N-methyl-indole-2-methanol Indolide_anion->N-methyl-indole-2-methanol + CH₃I MeI Methyl Iodide (CH₃I) Iodide I⁻ N-methyl-indole-2-methanol->Iodide

Caption: The two-step mechanism of N-methylation.

Experimental Workflow

Experimental_Workflow A 1. Prepare Reaction Vessel (Inert Atmosphere) B 2. Add Sodium Hydride (NaH) A->B C 3. Add Anhydrous THF and Indole-2-methanol B->C D 4. Stir for Deprotonation (30 min at RT) C->D E 5. Cool to 0°C D->E F 6. Add Methyl Iodide (CH₃I) E->F G 7. React for 2-4 hours at RT F->G H 8. Quench with aq. NH₄Cl G->H I 9. Extraction with EtOAc H->I J 10. Wash with H₂O and Brine I->J K 11. Dry and Concentrate J->K L 12. Purify by Column Chromatography K->L M Pure N-methyl-indole-2-methanol L->M

Caption: Step-by-step experimental workflow diagram.

Characterization of the Final Product

The identity and purity of the synthesized N-methyl-indole-2-methanol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The presence of a singlet corresponding to the N-methyl group (typically around 3.7 ppm) and the disappearance of the N-H proton signal are key indicators of successful methylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction Inactive sodium hydride due to exposure to air/moisture.Use fresh, properly stored NaH. Ensure the reaction is performed under a strictly inert atmosphere.
Wet solvent.Use anhydrous solvents.
Formation of side products O-methylation of the hydroxyl group.Ensure complete deprotonation of the indole nitrogen before adding methyl iodide. Adding the methylating agent at a lower temperature can also favor N-methylation.
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Alternative N-Methylation Methods

While the NaH/CH₃I method is robust, concerns over the toxicity of methyl iodide and the hazards of sodium hydride have led to the development of greener and safer alternatives.

  • Dimethyl Carbonate (DMC): A less toxic and environmentally friendly methylating agent. Reactions with DMC are often performed at higher temperatures and may require a catalyst.[8][12]

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): A solid, non-toxic, and easy-to-handle reagent that provides excellent monoselectivity for N-methylation under mildly basic conditions (e.g., with Cs₂CO₃).[13][14][15] This method shows high functional group tolerance.[13][15]

The choice of method will depend on the scale of the reaction, the available resources, and safety considerations.

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of indole-2-methanol. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The provided troubleshooting guide and information on alternative methods offer additional support for optimizing this important transformation.

References

Large-scale laboratory synthesis of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable and Efficient Laboratory Synthesis of (1-methyl-1H-indol-2-yl)methanol via Selective Aldehyde Reduction

Abstract and Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, it serves as a key precursor for more complex molecules, including potential anti-inflammatory agents and melatonin analogues.[1][2][3] This guide provides a comprehensive, field-tested protocol for the large-scale laboratory synthesis of this compound, focusing on a robust and safe methodology suitable for generating gram-to-multigram quantities.

The selected synthetic strategy involves the direct reduction of the commercially available aldehyde, 1-methyl-1H-indole-2-carbaldehyde. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective, this protocol deliberately employs sodium borohydride (NaBH₄) in a methanolic solution.[4] The rationale for this choice is rooted in enhancing operational safety, simplifying the experimental workup, and improving scalability—critical factors in any large-scale laboratory preparation.[5][6] Sodium borohydride is a milder, more selective reagent that is significantly less reactive with protic solvents and water, mitigating the hazards associated with pyrophoric hydrides and complex quenching procedures.[7][8] This document details the complete workflow, from reaction setup and execution to purification and final characterization, providing the scientific reasoning behind each critical step to ensure a reproducible and high-yielding synthesis.

Synthetic Scheme

The synthesis proceeds via the selective reduction of the aldehyde functional group at the C2 position of the N-methylated indole ring.

Reaction scheme showing the reduction of 1-methyl-1H-indole-2-carbaldehyde to this compound using Sodium Borohydride (NaBH4) in Methanol (MeOH).

Figure 1: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is optimized for a synthesis scale starting with approximately 10 grams of 1-methyl-1H-indole-2-carbaldehyde. Adjustments to reagent quantities and vessel sizes should be made proportionally for different scales.

Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
1-Methyl-1H-indole-2-carbaldehyde≥97%Sigma-Aldrich27421-51-8Starting material.
Sodium Borohydride (NaBH₄)≥98%, powderMilliporeSigma16940-66-2Reducing agent. Air and moisture sensitive.[8]
Methanol (MeOH), AnhydrousACS Grade, ≥99.8%Fisher Scientific67-56-1Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6Extraction solvent.
Hydrochloric Acid (HCl), 1M solutionReagent Grade-7647-01-0For quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) soln.Reagent Grade-144-55-8For neutralization wash.
Brine (Saturated NaCl solution)Reagent Grade-7647-14-5To prevent emulsions during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-7487-88-9Drying agent.
Silica Gel60 Å, 230-400 mesh-7631-86-9For optional column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄--For reaction monitoring.

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Condenser

  • Pressure-equalizing dropping funnel

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, flame-retardant lab coat.[5][7]

The following diagram outlines the logical flow of the entire synthesis protocol.

SynthesisWorkflow setup 1. Reaction Setup dissolve Dissolve Aldehyde in Anhydrous MeOH setup->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool addition 2. Reagent Addition cool->addition add_nabh4 Portion-wise Addition of NaBH₄ addition->add_nabh4 monitoring 3. Reaction & Monitoring add_nabh4->monitoring stir Stir at 0 °C to RT (1-2 hours) monitoring->stir tlc Monitor by TLC (Disappearance of Aldehyde) stir->tlc workup 4. Workup & Extraction tlc->workup quench Quench with 1M HCl (Slowly at 0 °C) workup->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with EtOAc concentrate->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry purification 5. Purification & Final Product dry->purification evaporate Evaporate Solvent purification->evaporate recrystallize Recrystallize or Column Chromatography evaporate->recrystallize characterize Characterize Final Product (NMR, MP, IR) recrystallize->characterize

Caption: High-level workflow for the synthesis of this compound.

Step 1: Reaction Setup

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a condenser with a nitrogen/argon inlet.

  • Add 1-methyl-1H-indole-2-carbaldehyde (10.0 g, 62.8 mmol) to the flask.

  • Add anhydrous methanol (200 mL) to the flask and stir the mixture until the aldehyde is completely dissolved.

  • Immerse the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

Step 2: Reduction with Sodium Borohydride

  • Once the solution is cooled, begin adding sodium borohydride (2.85 g, 75.4 mmol, 1.2 eq) in small portions over 30-45 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which is a byproduct of NaBH₄ reacting with the protic methanol solvent.[6] Adding it all at once can cause a dangerous pressure buildup and a rapid temperature increase.

  • Maintain the internal temperature below 10 °C throughout the addition.

Step 3: Reaction Monitoring

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A 3:1 mixture of Hexane:Ethyl Acetate is suitable.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting aldehyde spot (higher Rf) is no longer visible, and a new, more polar product spot (lower Rf) has appeared.

Step 4: Workup and Extraction

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases. This step neutralizes excess NaBH₄. Caution: This is an exothermic process that releases hydrogen gas; ensure adequate ventilation and slow addition.[9]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add deionized water (100 mL) and ethyl acetate (150 mL).

  • Transfer the mixture to a 1 L separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

  • Combine all organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.

    • Brine (1 x 100 mL) to remove bulk water and aid in layer separation.[10]

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

Step 5: Purification and Characterization

  • Concentrate the dried organic solution under reduced pressure to yield the crude product as a solid or oil.

  • Purification:

    • Recrystallization (Preferred for scale): The crude product can often be recrystallized from a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

    • Flash Chromatography (If needed): If the product is an oil or recrystallization is ineffective, purify by silica gel chromatography using a hexane/ethyl acetate gradient.

  • Dry the purified solid under vacuum.

    • Expected Yield: 85-95%.

    • Physical Appearance: White to off-white solid.

    • Melting Point: 72-78 °C (literature).[11]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques.

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6 (d, 1H), ~7.3 (m, 2H), ~7.1 (m, 1H), ~6.4 (s, 1H), ~4.8 (s, 2H, -CH₂OH), ~3.8 (s, 3H, N-CH₃), ~2.0 (br s, 1H, -OH).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~138.0, ~137.5, ~128.0, ~122.0, ~120.5, ~119.5, ~109.5, ~102.0, ~58.0 (-CH₂OH), ~31.0 (N-CH₃). (Note: NMR shifts are approximate and should be compared with a reference standard).

Safety and Handling
  • General: Conduct all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Sodium Borohydride (NaBH₄): Highly hygroscopic and water-reactive.[9] In contact with water, acids, or protic solvents, it releases flammable hydrogen gas which can ignite.[8] Store in a tightly sealed container in a dry, cool place away from acids and oxidizers.[6][9] Handle under an inert atmosphere if possible, though it is manageable in open air if handled quickly and kept dry.

  • Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

  • Waste Disposal: Quench any residual NaBH₄ carefully before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reactive waste down the drain.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Assessment of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (1-methyl-1H-indol-2-yl)methanol and the separation of its process-related impurities and degradation products. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable assessment of purity for this key indole derivative. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Rationale for a Validated Method

This compound is an indole derivative utilized as a reagent and building block in the synthesis of various pharmacologically active molecules.[3] As with any active pharmaceutical ingredient (API) precursor or intermediate, ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product.[4][5] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and selectivity for impurity profiling.[6]

The development of a stability-indicating analytical method is critical. Such a method must be able to unequivocally separate the main analyte from any potential degradation products that may form under various stress conditions (e.g., hydrolysis, oxidation, heat, and light).[7] This ensures that the method can accurately measure the true purity of the substance throughout its lifecycle, from manufacturing to storage.[8] This document provides a comprehensive, step-by-step protocol for such a method, grounded in established scientific principles and regulatory standards.

Physicochemical Properties of this compound

Understanding the analyte's structure is the foundation of method development.

  • Structure: A substituted indole ring, which is aromatic and contains a UV-active chromophore.[9]

  • Functional Groups: A primary alcohol (-CH₂OH) and an N-methyl group.

  • Polarity: The indole core provides hydrophobicity, while the methanol group adds polarity. This dual nature makes it an ideal candidate for reversed-phase chromatography.[10][11]

  • UV Absorbance: The indole ring system exhibits strong UV absorbance, with characteristic maxima typically observed around 220 nm and 270-280 nm.[12][13] A photodiode array (PDA) detector is ideal for monitoring at multiple wavelengths and assessing peak purity.

Method Development: A Logic-Driven Approach

A systematic approach was employed to develop a method that provides optimal separation and peak shape. Reversed-phase HPLC was selected as the primary separation mode due to its versatility and suitability for aromatic compounds.[14]

  • Column Selection: A C18 (octadecylsilane) stationary phase was chosen for its hydrophobic character, which provides strong retention for the indole ring system. A column with end-capping is preferred to minimize peak tailing caused by interaction with residual silanol groups.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was selected over methanol. While both are common, acetonitrile often provides lower system backpressure, better UV transparency, and sharper peaks for many compounds.[15]

    • Aqueous Phase: HPLC-grade water is used. A buffer is not strictly necessary as the analyte is neutral and lacks ionizable groups, simplifying the mobile phase and improving method robustness.

    • Elution Mode: A gradient elution program was developed. This is crucial for a stability-indicating method, as potential impurities and degradants can span a wide range of polarities. A gradient ensures that highly polar impurities elute early with good peak shape, while more non-polar impurities are eluted within a reasonable run time.

  • Detection Wavelength: Based on the UV spectrum of indole derivatives, a primary detection wavelength of 225 nm was selected to ensure high sensitivity for both the main analyte and a broad range of potential impurities which may lack the specific absorbance maximum of the parent compound. A secondary wavelength of 275 nm can be used for confirmation.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step protocol for the analysis.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab, Empower, or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Solvents: HPLC-grade acetonitrile and water (e.g., Milli-Q).

  • Reference Standard: this compound, purity >99.5%.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filter: 0.45 µm PTFE syringe filters.

Chromatographic Conditions

All critical parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 225 nm (Bandwidth 4 nm)
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the results against the criteria in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Scientist's Note: System suitability is a non-negotiable part of any validated analytical method. It provides a daily check that the entire system—from the pump and injector to the column and detector—is performing as expected, ensuring the integrity of the data generated.

Analysis and Calculation

Inject the diluent (as a blank), followed by the prepared sample solution. Identify the peaks and calculate the percentage of each impurity using the area normalization method.

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][16]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[17] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[18] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mg/mL in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to ICH-compliant light conditions (1.2 million lux hours and 200 watt hours/m²).

Results: In all cases, the method was able to resolve the main this compound peak from all degradation products. The peak purity analysis via PDA confirmed that the main peak was spectrally pure, demonstrating the method's specificity.

Stress Condition% Degradation (Approx.)Observations
Acid Hydrolysis~12%Major degradant peak at RRT ~0.85
Base Hydrolysis~8%Multiple minor degradant peaks
Oxidative~15%Major degradant peak at RRT ~1.20
Thermal~5%Minor increase in existing impurities
Photolytic~3%No significant degradation observed
Linearity

The linearity was established by analyzing five solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (100 µg/mL). The correlation coefficient (r²) of the calibration curve was >0.999, indicating excellent linearity.

Accuracy

Accuracy was determined by performing a spike-recovery study. The sample was spiked with the reference standard at three concentration levels (50%, 100%, and 150%). The mean recovery was between 98.0% and 102.0%, confirming the method's accuracy.

Precision
  • Repeatability (Intra-day): The %RSD for six replicate preparations of the sample was <1.0%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The %RSD between the two datasets was <2.0%.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was found to be approximately 0.03% of the nominal sample concentration, providing sufficient sensitivity for impurity monitoring.

Robustness

The method's robustness was evaluated by making small, deliberate variations in key parameters (flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase composition ±2%). In all cases, the system suitability parameters were met, demonstrating the method's reliability under minor variations.

Visualized Workflow and Data Summary

Overall Analytical Workflow

The following diagram illustrates the complete workflow for the purity assessment of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep prep hplc hplc data data report report A Standard & Sample Weighing B Dissolution & Dilution in Diluent A->B C Filtration (Sample) B->C D System Equilibration C->D E System Suitability Test (SST) D->E F Sample Injection & Data Acquisition E->F G Peak Integration & Identification F->G H Purity Calculation (% Area Normalization) G->H I Peak Purity Check (PDA) H->I J Compare vs. Specifications I->J K Final Report & Certificate of Analysis J->K

Caption: High-level workflow for HPLC purity analysis.

Summary of Validation Parameters
Validation ParameterResultICH Guideline Acceptance Criteria
Specificity No interference from degradants or blankMethod is specific
Linearity (r²) > 0.999r² ≥ 0.995
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (%RSD) Repeatability: <1.0% Intermediate: <2.0%Repeatability: ≤2.0% Intermediate: ≤2.0%
LOQ (% of Nominal) 0.03%Sufficient for intended use
Robustness PassedSystem suitability criteria met

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the purity assessment of this compound. The forced degradation studies confirm its stability-indicating capabilities, making it a reliable tool for quality control and stability studies in pharmaceutical development and manufacturing. This self-validating system provides a high degree of confidence in the analytical results, ensuring product quality and regulatory compliance.

References

Purification of (1-methyl-1H-indol-2-yl)methanol via Column Chromatography: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for the purification of (1-methyl-1H-indol-2-yl)methanol, a crucial intermediate in pharmaceutical synthesis and medicinal chemistry research. The inherent polarity and potential for strong interactions with stationary phases necessitate a carefully optimized column chromatography procedure to achieve high purity. This document outlines the scientific rationale behind the methodological choices, a step-by-step protocol, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

This compound is a moderately polar heterocyclic compound, with a calculated XLogP3 value of 1.6, indicating its intermediate polarity.[1] The presence of a hydroxyl group and the indole nitrogen's lone pair of electrons can lead to significant interactions with the stationary phase in column chromatography.[2] The primary goal of this protocol is to leverage these physicochemical properties to achieve efficient separation from synthetic impurities.

The chosen method is normal-phase adsorption chromatography, utilizing a polar stationary phase (silica gel) and a less polar mobile phase. The principle of separation relies on the differential partitioning of the target compound and impurities between the stationary and mobile phases. By carefully selecting the mobile phase composition, we can modulate the elution of this compound to achieve optimal separation.

A critical consideration for indole derivatives is their potential for instability on acidic silica gel.[3] Therefore, this protocol incorporates steps to assess and mitigate potential degradation.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will provide a retardation factor (Rf) for this compound in the range of 0.2-0.4, which generally translates to good separation on a column.[1]

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Carefully spot the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).

Recommended Starting Solvent Systems for TLC:

  • Hexane:Ethyl Acetate (starting with a 4:1 ratio and gradually increasing the polarity by increasing the proportion of ethyl acetate).

  • Dichloromethane:Methanol (starting with a 98:2 ratio and gradually increasing the methanol content).

Column Chromatography Protocol

This protocol details the purification of this compound using flash column chromatography with silica gel.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • Triethylamine (TEA), optional

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

  • Select a glass column of appropriate size for the amount of crude material to be purified. A general rule is to use a 30-100:1 ratio of silica gel to crude compound by weight.

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand (approximately 1 cm) on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.

Step 2: Sample Loading (Dry Loading Method)

Dry loading is recommended to ensure a concentrated band of the sample at the top of the column, leading to better separation.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently add another thin layer of sand on top of the sample-adsorbed silica.

Step 3: Elution

The choice of elution method (isocratic or gradient) depends on the separation of impurities as determined by TLC. A gradient elution is generally recommended for complex mixtures.

  • Begin eluting with the initial, least polar solvent mixture determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The specific gradient profile should be guided by the TLC results.

  • Collect fractions in appropriately sized test tubes or flasks.

  • For basic impurities or observed peak tailing: Consider adding 0.1-1% triethylamine (TEA) to the mobile phase to neutralize the acidic silanol groups on the silica gel.[2]

Step 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, melting point).

Visual Workflow and Data Summary

The following diagram illustrates the complete workflow for the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Packing Column Packing (Silica Gel Slurry) TLC->Packing Informs mobile phase choice Loading Dry Sample Loading Packing->Loading Elution Gradient Elution (e.g., Hexane:EtOAc) Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Pooling Combine Pure Fractions Analysis->Pooling Identify pure fractions Isolation Solvent Removal (Rotary Evaporation) Pooling->Isolation Characterization Characterization (NMR, MS, etc.) Isolation->Characterization

Caption: Workflow for the purification of this compound.

Table 1: Key Chromatographic Parameters and Expected Results

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard adsorbent for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (gradient) or Dichloromethane:Methanol (gradient)Offers good selectivity for indole derivatives. The gradient allows for the elution of compounds with a range of polarities.
Optimal Rf (TLC) 0.2 - 0.4Provides the best balance between resolution and elution time on the column.[1]
Sample Loading Dry LoadingEnsures a narrow sample band, leading to sharper peaks and better separation.
Mobile Phase Modifier 0.1-1% Triethylamine (optional)Neutralizes acidic silanol groups on silica, reducing peak tailing for basic compounds.[2]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Separation - Inappropriate mobile phase polarity. - Column overloading.- Re-optimize the mobile phase using TLC. - Reduce the amount of crude material loaded onto the column.
Peak Tailing Strong interaction of the indole nitrogen with acidic silanol groups on the silica gel.Add a small amount (0.1-1%) of triethylamine (TEA) to the mobile phase.[2]
Compound Degradation Instability of the indole derivative on the acidic silica gel surface.- Perform a 2D TLC to confirm instability. - Consider using deactivated silica gel (treated with a base) or an alternative stationary phase like neutral alumina.
No Compound Eluting - Mobile phase is not polar enough. - Irreversible adsorption or degradation.- Gradually increase the polarity of the mobile phase. - Perform a "methanol flush" to elute highly polar compounds. If the compound still does not elute, degradation is likely.

Conclusion

The successful purification of this compound by column chromatography hinges on a systematic approach that begins with careful TLC analysis to determine the optimal mobile phase. By employing the detailed protocol outlined above, including considerations for potential challenges such as peak tailing and compound stability, researchers can consistently achieve high purity of this valuable synthetic intermediate.

References

Application Notes & Protocols: (1-methyl-1H-indol-2-yl)methanol as a Versatile Building Block for the Synthesis of Complex Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole alkaloids represent one of the most structurally diverse and biologically significant classes of natural products, forming the backbone of numerous pharmaceuticals.[1][2][3][4][5] The development of modular and efficient strategies to assemble these complex scaffolds is a central goal in modern organic synthesis. This guide details the application of (1-methyl-1H-indol-2-yl)methanol, a versatile and reactive building block, in the construction of advanced indole-containing architectures. We will explore its synthesis, unique reactivity profile—characterized by a strategic "umpolung" of the C2 position—and its application in powerful catalytic asymmetric transformations. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.

Introduction: The Strategic Advantage of this compound

The indole nucleus is typically electron-rich, with the C3 position being the most common site for electrophilic attack.[6][7] However, the synthesis of many complex alkaloids requires the formation of bonds at the C2 position, often demanding a reversal of the indole's natural nucleophilicity. This compound is a masterful solution to this challenge. Under mild activation, typically with a Brønsted or Lewis acid, the hydroxyl group is eliminated, generating a stabilized vinyliminium ion intermediate. This intermediate renders the C2-methylene carbon highly electrophilic, a classic example of reactivity umpolung (polarity inversion).[6][8]

The presence of the N-methyl group is a critical design feature. Unlike its N-H counterpart, (1H-indol-2-yl)methanol, the N-methylated version prevents competitive N-functionalization or deprotonation under basic conditions, simplifying reaction outcomes and broadening its compatibility with various reagents.[9][10][11] This guide will demonstrate how this controlled reactivity can be harnessed to construct intricate molecular frameworks, particularly through catalytic asymmetric methods that deliver chiral indole derivatives of high value.[12][13][14][15]

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is paramount for reproducible and high-yielding synthetic outcomes.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem CID: 295652[16]
Molecular Weight 161.20 g/mol PubChem CID: 295652[16]
CAS Number 1485-22-9ChemicalBook[17]
Appearance SolidSigma-Aldrich
Melting Point 72-78 °CSigma-Aldrich
Protocol for Synthesis: Reduction of 1-Methyl-1H-indole-2-carboxylic acid

The most direct route to this compound is the reduction of the corresponding carboxylic acid or its ester derivative. While various reducing agents can be employed, Lithium Aluminum Hydride (LiAlH₄) is highly effective for this transformation.

Causality Behind Experimental Choices:

  • LiAlH₄ vs. NaBH₄: 1-methyl-1H-indole-2-carboxylic acid and its esters are relatively unreactive towards milder reducing agents like sodium borohydride (NaBH₄). The highly reactive nature of LiAlH₄ is necessary to achieve complete reduction to the primary alcohol.

  • Anhydrous THF: LiAlH₄ reacts violently with protic solvents like water and alcohols. Anhydrous tetrahydrofuran (THF) is an excellent aprotic solvent that solubilizes the reactants and is stable to the reducing agent.

  • Ice Bath (0 °C): The initial addition of LiAlH₄ and the subsequent quenching of the reaction are highly exothermic. An ice bath is crucial for controlling the reaction temperature, preventing side reactions, and ensuring safety.

  • Aqueous KOH Workup: The addition of aqueous potassium hydroxide (or similar workups like the Fieser method) is a standard procedure to quench excess LiAlH₄ and precipitate aluminum salts (as Al(OH)₃), which can then be easily removed by filtration.

Experimental Protocol:

  • Setup: To a flame-dried, two-necked 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add freshly distilled, anhydrous THF (150 mL).

  • Addition of Reducing Agent: Cool the flask to 0 °C using an ice-water bath. Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄) (2.5 g, 66 mmol). Caution: LiAlH₄ is pyrophoric and reacts violently with moisture.

  • Substrate Addition: In a separate flask, dissolve 1-methyl-1H-indole-2-carboxylic acid (10.0 g, 57 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture back to 0 °C with an ice bath. Very slowly and carefully, add 20% aqueous KOH solution (15 mL) dropwise to quench the excess LiAlH₄. Caution: Vigorous gas evolution (H₂) will occur.

  • Filtration: After stirring for an additional 20 minutes, the resulting greyish-white precipitate is filtered through a pad of Celite®. The filter cake is washed thoroughly with additional THF (2 x 50 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to afford this compound as a solid.

The Umpolung Reactivity of this compound

The synthetic power of this building block stems from its ability to function as an electrophile precursor under acidic conditions.

G cluster_activation Activation & Umpolung cluster_reaction Reaction with Nucleophile IndolylMethanol This compound Protonated Protonated Intermediate (Good Leaving Group) IndolylMethanol->Protonated + H⁺ (Acid Catalyst) Vinyliminium Resonance-Stabilized Vinyliminium Ion (Electrophile) Protonated->Vinyliminium - H₂O Product C-C Bond Formation (e.g., Bis(indolyl)methane) Vinyliminium->Product Nucleophile Nucleophile (e.g., another Indole at C3) Nucleophile->Product

Caption: Generation of the key electrophilic intermediate.

This acid-catalyzed dehydration generates a vinyliminium ion that is stabilized by resonance with the indole nitrogen. This intermediate readily reacts with a wide range of nucleophiles, enabling the construction of complex molecular architectures.

Application in Catalytic Asymmetric Synthesis

A major advancement in the use of indolylmethanols is their incorporation into catalytic asymmetric reactions, particularly with chiral phosphoric acids (CPAs). These catalysts create a chiral environment that directs the approach of the nucleophile, resulting in high levels of enantioselectivity.[12][14][18]

General Workflow for Asymmetric Synthesis

The typical workflow involves the in-situ generation of the electrophilic vinyliminium species in the presence of a chiral catalyst and a suitable nucleophile.

G cluster_reactants Starting Materials start Reactants in_situ In-situ Generation of Electrophile start->in_situ Acidic Conditions catalysis Stereocontrolled Nucleophilic Attack in_situ->catalysis product Chiral Indole Alkaloid Scaffold catalysis->product High e.r. BuildingBlock This compound Nucleophile Nucleophile Catalyst Chiral Catalyst (e.g., CPA)

Caption: General workflow for catalytic asymmetric synthesis.

Protocol Example: Chiral Phosphoric Acid-Catalyzed Formal (2+3) Cycloaddition

This protocol describes the synthesis of a chiral pyrrolo[1,2-α]indole, a core structure found in several alkaloids. The reaction involves a formal (2+3) cycloaddition between this compound and a 3-substituted-2-indolylmethanol, catalyzed by a chiral phosphoric acid.[18]

Causality Behind Experimental Choices:

  • Chiral Phosphoric Acid (CPA): Acts as a bifunctional catalyst. The acidic proton activates the this compound to form the electrophile, while the chiral phosphate anion complexes with the nucleophile, directing its facial approach and controlling the stereochemistry.

  • Molecular Sieves: Used to remove trace amounts of water, which can hydrolyze the intermediates and deactivate the catalyst.

  • Dichloromethane (DCM): A common, non-coordinating solvent for this type of transformation.

Experimental Protocol:

  • Setup: To a dry vial containing a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 10 mol%) and freshly activated 4 Å molecular sieves.

  • Reagent Addition: Add 3-substituted-2-indolylmethanol (the nucleophile, 0.22 mmol) followed by this compound (the electrophile precursor, 0.2 mmol).

  • Solvent and Reaction: Add anhydrous dichloromethane (DCM, 2.0 mL). Seal the vial and stir the mixture at room temperature (25 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the limiting reagent, this compound.

  • Workup: Upon completion, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of Ethyl Acetate in Hexanes) to yield the desired chiral pyrrolo[1,2-α]indole.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.

Troubleshooting and Key Considerations

  • Substrate Stability: this compound can be prone to self-oligomerization under strongly acidic conditions or upon prolonged heating. It is best to generate the electrophile in situ in the presence of the nucleophile.

  • Catalyst Loading: In catalytic reactions, the optimal catalyst loading should be determined empirically. Too little catalyst may result in a sluggish reaction, while too much can sometimes lead to undesired side products.

  • Moisture Control: The presence of water can be detrimental, leading to the hydrolysis of the vinyliminium intermediate back to the starting material or other byproducts. The use of anhydrous solvents and molecular sieves is highly recommended.

  • Nucleophile Reactivity: The success of the reaction is highly dependent on the nucleophilicity of the coupling partner. Highly reactive nucleophiles give the best results, while sterically hindered or electronically deactivated nucleophiles may require more forcing conditions.

Conclusion

This compound is a powerful and strategically designed building block for modern organic synthesis. Its ability to undergo acid-catalyzed dehydration to form a potent electrophile at the C2-position provides a reliable method for C-C and C-X bond formation. The N-methyl group ensures clean reactivity and broad functional group tolerance. When combined with the principles of asymmetric catalysis, this building block opens a direct and efficient pathway to enantiomerically enriched, complex indole alkaloids and their core scaffolds, significantly streamlining synthetic routes in pharmaceutical and natural product research.

References

Application Notes & Protocols: Mitsunobu Reaction Conditions for N-Alkylation of Indoles with Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of indoles is a fundamental transformation in synthetic organic chemistry, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on the use of strong bases and alkyl halides, these conditions can suffer from limitations such as harsh reaction conditions, poor functional group tolerance, and issues with regioselectivity. The Mitsunobu reaction offers a powerful and mild alternative, enabling the direct coupling of primary and secondary alcohols with the indole N-H bond under neutral conditions.[1][2][3]

Discovered by Oyo Mitsunobu, this redox-condensation reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution.[3][4][5] The reaction is renowned for its broad scope, operational simplicity, and, critically, for proceeding via an SN2 mechanism, which results in a clean inversion of stereochemistry at the alcohol's chiral center.[2][6][7] This feature is particularly valuable in the synthesis of complex, stereochemically defined molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions, mechanistic considerations, and practical execution of the Mitsunobu reaction for the N-alkylation of indoles.

Mechanistic Pathway: The Driving Force of Redox Condensation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Mitsunobu reaction is a complex, multi-step process driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[1]

Step 1: Betaine Formation The reaction initiates with the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DEAD). This rapid addition forms a zwitterionic adduct, a betaine intermediate.[7][8]

Step 2: Proton Transfer The betaine is a sufficiently strong base to deprotonate the acidic N-H of the indole (pKa ≈ 17 in DMSO), which acts as the nucleophile in this transformation.[7] This proton transfer generates an indolide anion and the protonated azodicarboxylate-phosphine adduct.

Step 3: Alcohol Activation The alcohol, the pro-electrophile, is activated by nucleophilic attack on the positively charged phosphorus atom of the adduct. This step forms a key intermediate, an oxyphosphonium salt, and displaces the reduced hydrazine derivative.[2][6] The alcohol's oxygen is now part of an excellent leaving group (TPPO).

Step 4: SN2 Displacement The final step is the SN2 attack of the indolide anion on the activated alcohol's carbon atom.[1] This displacement proceeds with complete inversion of configuration if the carbon is a stereocenter, yielding the N-alkylated indole and the thermodynamically stable triphenylphosphine oxide.

Mechanistic Workflow Diagram

Mitsunobu_Indole_Alkylation PPh3 PPh₃ Betaine Betaine Adduct [Ph₃P⁺-N(⁻)R-NHR] PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine IndoleH Indole-H Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-OR'] Indolide⁻ IndoleH->Oxyphosphonium Proton Transfer Alcohol R'-OH Alcohol->Oxyphosphonium Betaine->Oxyphosphonium + R'-OH - Hydrazine Product N-Alkyl Indole Oxyphosphonium->Product SN2 Attack TPPO Triphenylphosphine Oxide (TPPO) Oxyphosphonium->TPPO Hydrazine Hydrazine Byproduct RO₂C-NH-NH-CO₂R

Caption: The catalytic cycle of the Mitsunobu reaction for indole N-alkylation.

Core Reagents and Parameter Optimization

The success of the Mitsunobu N-alkylation hinges on the judicious selection of reagents and reaction conditions.

Phosphines
  • Triphenylphosphine (PPh₃): The most common and cost-effective choice. Its primary drawback is the formation of triphenylphosphine oxide (TPPO), which can be challenging to remove chromatographically.

  • Tributylphosphine (PBu₃): Sometimes used for sterically hindered substrates. The resulting tributylphosphine oxide is often more soluble in non-polar solvents, potentially simplifying purification.[9]

  • Polymer-supported Triphenylphosphine (PS-PPh₃): Offers a significant advantage in purification, as the phosphine oxide byproduct can be removed by simple filtration.[10]

Azodicarboxylates
  • Diethyl Azodicarboxylate (DEAD): The classical reagent, but it is toxic and potentially explosive, requiring careful handling.[1]

  • Diisopropyl Azodicarboxylate (DIAD): A common, safer alternative to DEAD.[1][3]

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP): A solid reagent that is often used when the nucleophile is less acidic. Its reduced byproduct is more easily removed by filtration.[3][10]

  • Di-p-chlorobenzyl Azodicarboxylate (DCAD): Designed to simplify byproduct removal through crystallization.

Solvents

The choice of solvent is critical and must be anhydrous.

  • Tetrahydrofuran (THF): The most frequently used solvent, offering good solubility for most reactants.[3][11][12]

  • Dichloromethane (DCM), Toluene, Dioxane: Also effective solvents for this transformation.[1][11]

Temperature and Reagent Stoichiometry
  • Temperature: The reaction is typically initiated at 0 °C during the dropwise addition of the azodicarboxylate to control the initial exothermic reaction between PPh₃ and DEAD/DIAD.[3] The reaction is then often allowed to warm to room temperature or gently heated (e.g., 50 °C) to drive it to completion, especially with less reactive or sterically hindered substrates.[11]

  • Stoichiometry: It is common practice to use a slight excess of the phosphine and azodicarboxylate (typically 1.2–2.0 equivalents) relative to the limiting reactant (either the indole or the alcohol).[11]

Summary of Typical Reaction Conditions
ParameterTypical Range/ValueNotes
Indole Substrate 1.0 eqCan be the limiting reagent. Electron-withdrawing groups enhance N-H acidity and can accelerate the reaction.[4]
Alcohol 1.0-1.2 eqPrimary and secondary alcohols are suitable. Tertiary alcohols generally fail to react.[1]
Phosphine (PPh₃/PBu₃) 1.2-2.0 eqExcess is used to ensure full conversion of the alcohol to the oxyphosphonium intermediate.
Azodicarboxylate 1.2-2.0 eqExcess drives the reaction forward. Added slowly at reduced temperature.
Solvent Anhydrous THF, DCM, TolueneTHF is the most common choice.
Temperature 0 °C to RT (or up to 50-60 °C)Initial cooling is crucial for safety and selectivity. Heating may be required for challenging substrates.[11]
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.

Detailed Experimental Protocols

General Protocol for Mitsunobu N-Alkylation of Indole

This protocol provides a reliable starting point for the N-alkylation of a generic indole with a primary or secondary alcohol.

Materials:

  • Indole derivative (1.0 mmol, 1.0 eq.)

  • Alcohol (1.1 mmol, 1.1 eq.)

  • Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar, add the indole (1.0 mmol) and triphenylphosphine (1.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Alcohol Addition: Add anhydrous THF (10 mL) via syringe, followed by the alcohol (1.1 mmol). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add DIAD (1.5 mmol) dropwise to the stirred solution over 10-15 minutes. A color change (typically to yellow or orange) and the formation of a precipitate (TPPO) may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue contains the desired product, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct.

  • Purification:

    • Purify the crude material using flash column chromatography on silica gel. A solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.

    • The less polar N-alkylated indole will usually elute first, followed by the byproducts.

    • Pro-Tip for TPPO Removal: If TPPO co-elutes with the product, the crude mixture can be dissolved in a minimal amount of DCM and triturated with diethyl ether or hexanes to precipitate out a significant portion of the TPPO before chromatography.

Protocol Flowchart

Protocol_Flowchart start Start: Dry Glassware add_reagents Add Indole, PPh₃, Alcohol, and Anhydrous THF start->add_reagents inert Establish Inert Atmosphere (N₂ or Ar) add_reagents->inert cool Cool to 0 °C (Ice Bath) inert->cool add_diad Add DIAD Dropwise (over 10-15 min) cool->add_diad warm_stir Warm to Room Temperature and Stir (2-24 h) add_diad->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor monitor->warm_stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Flash Column Chromatography concentrate->purify end Obtain Pure N-Alkyl Indole purify->end

Caption: Step-by-step workflow for Mitsunobu N-alkylation of indoles.

Scope and Limitations

Substrate Scope
  • Alcohols: The reaction is highly effective for primary and unhindered secondary alcohols. Sterically demanding secondary alcohols may react sluggishly and require elevated temperatures.[1]

  • Indoles: A wide range of indoles bearing both electron-donating and electron-withdrawing groups are suitable nucleophiles. Groups that increase the N-H acidity (e.g., nitro, cyano, ester) can facilitate the reaction.[4]

Key Limitations
  • Acidic/Basic Functional Groups: The presence of other acidic protons (e.g., carboxylic acids, phenols with pKa < 13) can compete with the indole N-H. Basic functional groups may interfere with the reaction intermediates.

  • Steric Hindrance: Severely hindered alcohols or indoles (e.g., substituted at the 2 and 7 positions) may lead to low yields.

  • Byproduct Removal: As mentioned, separating the product from stoichiometric amounts of TPPO and the hydrazine derivative is the most common practical challenge of this reaction. Careful planning of the purification strategy is essential.

Conclusion

The Mitsunobu reaction is a cornerstone of modern organic synthesis, providing a mild, reliable, and stereospecific method for the N-alkylation of indoles with alcohols. Its broad functional group tolerance and neutral conditions make it an invaluable tool in medicinal chemistry and drug development, where complex molecular architectures are common. By understanding the underlying mechanism and carefully selecting reagents and conditions, researchers can effectively leverage this powerful transformation to access a diverse range of N-alkylated indole derivatives.

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Indoles from (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold and the Strategic Role of (1-methyl-1H-indol-2-yl)methanol

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] Consequently, the development of efficient and modular methods for the synthesis of substituted indoles is of paramount importance to researchers in drug development and related fields. While classical methods for indole synthesis exist, the direct functionalization of pre-formed indole rings offers a more convergent and flexible approach to molecular diversity.

This compound emerges as a particularly valuable and versatile precursor for the synthesis of 2- and 3-substituted indoles. Its strategic placement of a hydroxyl group on a methyl substituent at the C2 position provides a handle for a variety of chemical transformations. The N-methylation of the indole nitrogen is a critical design feature, as it prevents competing N-functionalization reactions and modulates the electronic properties of the indole ring, often leading to cleaner and more predictable reaction outcomes.

This application note provides a detailed guide for researchers on the one-pot synthesis of substituted indoles using this compound as a key building block. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and showcase the broad scope of this methodology.

Mechanistic Insights: The Dual Electrophilicity of Activated this compound

The synthetic utility of this compound lies in its ability to act as a potent electrophile upon activation, typically with a Brønsted or Lewis acid.[3][4] The protonation or coordination to the hydroxyl group transforms it into a good leaving group (water), leading to the formation of a stabilized carbocation. This cation is not a simple benzylic cation; rather, it is a resonance-stabilized species with significant charge delocalization onto the indole ring. This delocalization results in two primary electrophilic sites: the benzylic carbon (Cα) and the C3 position of the indole nucleus.

The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions and can often be controlled by the choice of catalyst and the nature of the nucleophile.[5] Generally, "harder" nucleophiles may favor attack at the more carbocation-like benzylic position, while "softer" nucleophiles might prefer conjugate addition at the C3 position.

Below is a diagram illustrating the acid-catalyzed generation of the reactive intermediate and the subsequent competing pathways for nucleophilic attack.

G cluster_activation Activation Step cluster_intermediate Reactive Intermediate Formation cluster_reaction Nucleophilic Attack Pathways cluster_products Products Indolylmethanol This compound Protonated_Intermediate Protonated Hydroxyl Indolylmethanol->Protonated_Intermediate + H+ (Acid Catalyst) Reactive_Intermediate Resonance-Stabilized Cation Protonated_Intermediate->Reactive_Intermediate - H2O C_alpha_Attack Attack at Benzylic Carbon (Cα) Reactive_Intermediate->C_alpha_Attack Nucleophile (Nu-) C3_Attack Attack at Indole C3 Reactive_Intermediate->C3_Attack Nucleophile (Nu-) Product_alpha 2-(Substituted methyl)indole C_alpha_Attack->Product_alpha Product_3 3-Substituted-2-methylindole C3_Attack->Product_3

Caption: Acid-catalyzed activation of this compound and subsequent nucleophilic pathways.

Application & Protocols

This section provides detailed protocols for the one-pot synthesis of substituted indoles from this compound. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Lewis Acid-Catalyzed C3-Alkylation with Enamides

This protocol details the highly regioselective reaction of this compound with cyclic enamides, yielding hybrids of indoles and enamides. This transformation is particularly useful for introducing biologically relevant motifs into a single molecular scaffold.[4]

Rationale: The use of a Lewis acid, such as aluminum chloride (AlCl₃), effectively promotes the formation of the reactive cation from the indolylmethanol. The enamide, being a soft nucleophile, preferentially attacks the C3 position of the indole ring, leading to the desired C-C bond formation. The reaction proceeds at room temperature, making it a mild and practical method.[4]

Materials:

  • This compound

  • Cyclic enamide (e.g., 1-(cyclohex-1-en-1-yl)pyrrolidin-2-one)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and the cyclic enamide (1.2 equiv).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add aluminum chloride (AlCl₃) (1.5 equiv) portion-wise to the stirred solution. Safety Note: AlCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

EntryEnamideProductYield (%)
11-(cyclohex-1-en-1-yl)pyrrolidin-2-one3-(2-(2-oxopyrrolidin-1-yl)cyclohex-2-en-1-yl)-1,2-dimethyl-1H-indole92
21-(cyclopent-1-en-1-yl)pyrrolidin-2-one3-(2-(2-oxopyrrolidin-1-yl)cyclopent-2-en-1-yl)-1,2-dimethyl-1H-indole85

Yields are for isolated products after chromatography.

Protocol 2: Palladium-Catalyzed β-Allylation of Indoles

While the title compound is N-methylated, the principles of palladium-catalyzed allylation of the indole core are highly relevant. This protocol is adapted for the C3-allylation of indoles, a transformation for which indolylmethanols can be precursors to the active electrophile. In this one-pot variation, we consider the in-situ generation of a π-allylpalladium complex from an allylic carbonate and subsequent reaction with the indole nucleophile.

Rationale: Palladium catalysis provides a powerful and selective method for C-C bond formation.[6] The use of a phosphine ligand, such as tri(2-furyl)phosphine, is crucial for modulating the reactivity and stability of the palladium catalyst.[6] This method allows for the introduction of an allyl group at the C3 position, a common structural motif in natural products.

Materials:

  • This compound (serves as the indole nucleophile in this context, reacting at C3)

  • Allyl methyl carbonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer

  • Syringes

  • Standard glassware for purification

Procedure:

  • In a Schlenk tube under an argon or nitrogen atmosphere, dissolve Pd₂(dba)₃ (0.025 equiv) and P(2-furyl)₃ (0.050 equiv) in anhydrous DCM.

  • Add allyl methyl carbonate (2.0 equiv) to the catalyst solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add the indole solution to the catalyst mixture via syringe.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-allyl-1,2-dimethyl-1H-indole.

Workflow Visualization:

G cluster_prep Catalyst Preparation cluster_activation π-Allyl Complex Formation cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification Catalyst_Prep Dissolve Pd2(dba)3 and P(2-furyl)3 in DCM Allyl_Carbonate Add Allyl Methyl Carbonate Catalyst_Prep->Allyl_Carbonate Indole_Addition Add Solution of this compound Allyl_Carbonate->Indole_Addition Stir Stir at Room Temperature Indole_Addition->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product 3-allyl-1,2-dimethyl-1H-indole

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-methyl-1H-indol-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, provide validated protocols, and address specific issues you may encounter to improve your yield and purity.

Foundational Synthesis Workflow

The most reliable and high-yielding synthesis of this compound proceeds via a two-step sequence starting from the commercially available 1H-indole-2-carboxylic acid methyl ester. This involves an N-methylation followed by the reduction of the ester moiety.

Synthesis_Workflow Start 1H-Indole-2-carboxylic acid methyl ester Intermediate 1-Methyl-1H-indole-2-carboxylic acid methyl ester Start->Intermediate  1. NaH, DMF, 0°C  2. Methyl Iodide (CH₃I)  Yield: ~85% Product This compound Intermediate->Product  LiAlH₄, Anhydrous THF  0°C to rt  Yield: ~95%

Caption: Overall synthetic workflow for this compound.
Baseline Experimental Protocol

This protocol is adapted from established literature procedures and serves as a reliable starting point.[1]

Part A: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester

  • Preparation: Add N,N-Dimethylformamide (DMF, 30 mL) to a flame-dried flask under an inert atmosphere (Nitrogen or Argon). Cool the flask to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise to the stirred DMF.

  • Substrate Addition: Add 1H-indole-2-carboxylic acid methyl ester (1.0 equivalent) to the suspension.

  • Activation: Allow the mixture to stir at room temperature for 1 hour. The color may change, indicating the formation of the sodium salt.

  • Methylation: Cool the reaction back to 0°C and add methyl iodide (1.5-1.6 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction completion by TLC (e.g., 10% EtOAc:hexanes).

  • Workup: Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the N-methylated ester.

Part B: Synthesis of this compound

  • Preparation: To an oven-dried flask under an inert atmosphere, add a solution of 1-methyl-1H-indole-2-carboxylic acid methyl ester (1.0 equivalent) in anhydrous Tetrahydrofuran (THF, 35 mL).

  • Reductant Addition: Cool the solution to 0°C and carefully add Lithium aluminum hydride (LiAlH₄, 1.5 equivalents) portion-wise. Caution: LiAlH₄ reacts violently with water.

  • Reduction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC (e.g., 3% MeOH:CH₂Cl₂).

  • Quenching: Cool the mixture to 0°C. Cautiously and slowly add a saturated aqueous solution of sodium sulfate or an 80% MeOH aqueous solution (5 mL) dropwise to quench the excess LiAlH₄. Vigorous gas evolution will occur.

  • Filtration: Add methanol (15 mL) and filter the resulting suspension through a pad of Celite or silica gel to remove aluminum salts.

  • Purification: Evaporate the solvent under reduced pressure. The residue can be further purified by silica gel chromatography to afford the final product as a white solid.[1]

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, leading to reduced yield or purity.

Q1: My N-methylation reaction (Part A) is sluggish or results in a low yield. What are the common causes and solutions?

A1: This is a frequent issue often related to the reagents and reaction conditions.

  • Causality: The reaction is a classic Williamson ether synthesis analogue where the indole nitrogen is deprotonated by a strong base (NaH) to form an anion, which then acts as a nucleophile to attack the methyl iodide. The success of this step hinges on the complete formation of the anion and the absence of competing reactants, like water.

  • Troubleshooting Steps:

    • Moisture Contamination: Sodium hydride reacts violently with water. Trace moisture in your DMF, glassware, or on the surface of the indole starting material will consume the NaH, leading to incomplete deprotonation.

      • Solution: Use freshly opened, anhydrous DMF or DMF dried over molecular sieves. Ensure all glassware is rigorously flame-dried or oven-dried before use.

    • Inactive Sodium Hydride: NaH can degrade upon storage. If it appears gray and clumpy rather than a fine, light gray powder, its activity may be compromised.

      • Solution: Use a fresh bottle of NaH. You can test its activity by adding a small amount to a test tube with anhydrous ethanol; vigorous bubbling should occur.

    • Insufficient Deprotonation Time: Allowing the indole ester to react with NaH for a sufficient time (e.g., 1 hour at room temperature) ensures complete formation of the nucleophilic anion before the electrophile (methyl iodide) is introduced.[1]

      • Solution: Do not rush the deprotonation step. Ensure the mixture is stirred adequately to allow the solid NaH to react.

    • Temperature Control: While the initial addition of NaH and methyl iodide is done at 0°C for safety and control, allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.[1]

      • Solution: Follow the temperature profile strictly. Adding methyl iodide at too high a temperature can lead to side reactions.

Q2: The reduction of the ester (Part B) is incomplete, and I still see starting material on my TLC plate. How can I drive the reaction to completion?

A2: Incomplete reduction is typically due to issues with the reducing agent or the reaction environment.

  • Causality: LiAlH₄ is a powerful, unselective reducing agent that delivers hydride ions to the electrophilic carbonyl carbon of the ester. Four hydride equivalents are theoretically required per ester molecule for full reduction to the alcohol. Using 1.5 molar equivalents provides a practical excess to ensure completion.[1][2]

  • Troubleshooting Steps:

    • LiAlH₄ Quality: LiAlH₄ is highly reactive with atmospheric moisture and can lose its potency over time.

      • Solution: Use a fresh, unopened container of LiAlH₄ if possible. Handle it quickly in a dry environment (glove box or under a strong inert gas flow).

    • Anhydrous Conditions: Any water in the THF or on the glassware will rapidly consume the LiAlH₄, reducing the amount available for the ester reduction.

      • Solution: Use anhydrous THF, preferably from a solvent purification system or a freshly opened bottle. Ensure all glassware is meticulously dried.

    • Insufficient Equivalents: While 1.5 equivalents is a good starting point, an older bottle of LiAlH₄ or minor moisture contamination may require a larger excess.

      • Solution: If you suspect your LiAlH₄ is less active, consider increasing the equivalents to 2.0. Add it in portions and monitor the reaction by TLC.

    • Reaction Time/Temperature: The reaction is typically fast, even at room temperature.[1] However, if conversion is slow, gentle heating can be employed.

      • Solution: After stirring at room temperature for 2 hours, if starting material persists, you can gently heat the reaction to 40-50°C for an additional 1-2 hours before re-checking by TLC.

Q3: My reaction appears complete by TLC, but the isolated yield is very low after workup and silica gel chromatography. Where is my product going?

A3: This is a critical issue related to the inherent instability of the product.

  • Causality: 2-Indolylmethanols are known to be unstable, particularly in the presence of acid.[3] The hydroxyl group can be protonated and leave as water, forming a highly stabilized carbocation intermediate. This intermediate is electrophilic and can be attacked by other nucleophiles or lead to dimerization and polymerization, resulting in product loss.[4]

  • Troubleshooting Steps:

    • Acidic Workup: Avoid any acidic conditions during the workup. Quenching with acid or washing with an acidic solution is detrimental.

      • Solution: Use a neutral or slightly basic quenching procedure. The Fieser workup (sequential addition of water, then 15% NaOH aq., then more water) is a standard method for LiAlH₄ reactions that results in a granular, easily filterable precipitate. Alternatively, quenching with a saturated solution of sodium sulfate is effective.[1]

    • Prolonged Chromatography: Silica gel is slightly acidic and can cause product degradation if the compound remains on the column for too long.

      • Solution:

        • Minimize Contact Time: Use flash chromatography with a slightly higher pressure of inert gas to speed up the elution. Do not leave the product on the column overnight.

        • Deactivate Silica: If degradation is severe, consider neutralizing your silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent system, then removing the excess solvent before packing the column.

        • Alternative Purification: If possible, try to purify the product by recrystallization to avoid chromatography altogether. A mixture of ethyl acetate and hexanes is a good starting point for finding a suitable recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce the ester?

A1: No, this is not a viable alternative. Sodium borohydride is a much milder reducing agent than LiAlH₄ and is generally not powerful enough to reduce esters or carboxylic acids. It is primarily used for the reduction of aldehydes and ketones. Attempting this substitution will result in recovery of the unreacted starting material.

Q2: What is the best way to store the final this compound product?

A2: Given its potential instability, the product should be stored as a solid in a tightly sealed container, protected from light and air. For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere (argon or nitrogen) is recommended to prevent slow degradation.

Q3: Is it better to start from 1-methyl-1H-indole-2-carboxylic acid or 1-methyl-1H-indole-2-carboxaldehyde instead of the ester?

A3: Each starting material has pros and cons.

  • Carboxylic Acid: Can be reduced directly with LiAlH₄. However, this reaction is often slower and may require more equivalents of the reducing agent compared to the ester.

  • Aldehyde: Can be reduced with milder reagents like NaBH₄, which simplifies the workup. However, the aldehyde itself is often prepared from the ester via a two-step reduction-oxidation sequence, adding steps to the overall synthesis.[1][5]

  • Ester: This is often the most balanced choice. Esters are typically stable, easily prepared, and undergo clean, high-yielding reduction with LiAlH₄, as detailed in the protocol above.[1] For overall efficiency and yield, the ester route is highly recommended.

Data Summary

ParameterRecommended ConditionRationale & Reference
N-Methylation Base Sodium Hydride (NaH)Strong, non-nucleophilic base that provides irreversible deprotonation for high conversion.[1][6]
N-Methylation Electrophile Methyl Iodide (CH₃I)Highly reactive and efficient methylating agent.
Reduction Reagent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce the ester functionality efficiently and quickly.[1][2]
Reduction Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous and inert ether that solubilizes the substrate and is stable to LiAlH₄.[1][2]
Workup pH Neutral to Slightly BasicAvoids acid-catalyzed degradation of the indolylmethanol product.[3][4]
Purification Method Flash Chromatography / RecrystallizationChromatography on neutral silica is effective, but recrystallization avoids potential acid-catalyzed decomposition.[1]

References

Technical Support Center: Purification of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1-methyl-1H-indol-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules, including agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are therapeutic targets for type 2 diabetes[1]. Its synthesis, often involving the reduction of 1-methylindole-2-carboxylate or the corresponding aldehyde, can yield a crude product contaminated with starting materials, by-products, and degradation products. The indole nucleus, while aromatic, is susceptible to oxidation, and the benzylic alcohol moiety can be reactive, presenting unique purification challenges. This guide provides field-proven insights and detailed protocols to navigate these issues.

Physicochemical Properties Relevant to Purification

Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy.

PropertyValueSignificance in Purification
Molecular Formula C₁₀H₁₁NO[2]Guides mass-based characterization (e.g., MS, elemental analysis).
Molar Mass 161.20 g/mol [2]Essential for all stoichiometric calculations.
Appearance Typically an off-white to yellowish solidA significant color change (e.g., to brown or pink) indicates degradation.
Solubility Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate, THF, Dichloromethane). Sparingly soluble in non-polar solvents (Hexane, Heptane).Critical for selecting appropriate solvents for chromatography and recrystallization.
Stability Prone to oxidation and potential polymerization, especially under acidic conditions or upon prolonged exposure to air and light[3][4].Purification should be performed promptly after synthesis, avoiding strong acids and minimizing heat and light exposure.

Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: My crude this compound is a dark, oily residue. Can I still purify it?

A1: Absolutely. This is a common issue often resulting from oxidative degradation or residual high-boiling solvents. An oily or deeply colored crude product suggests a high impurity load. Direct crystallization is unlikely to be effective and may result in "oiling out."

Recommended Approach:

  • Initial Cleanup: Dissolve the crude oil in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Silica Plug: Pass this solution through a short plug of silica gel, eluting with the same solvent. This will remove highly polar, colored impurities and baseline material.

  • Concentrate and Re-evaluate: Concentrate the filtrate in vacuo. If the material is now a solid or a less viscous oil, you can proceed with either column chromatography for high purity or attempt recrystallization.

Q2: Should I use recrystallization or column chromatography?

A2: The choice depends on the purity of your crude product and the scale of your reaction.

  • Recrystallization is ideal for:

    • Crude material that is already >85-90% pure.

    • Larger scale purifications where chromatography is cumbersome.

    • Removing small amounts of impurities with very different solubility profiles.

  • Flash Column Chromatography is necessary when:

    • The crude product is a complex mixture with multiple, closely related impurities[5].

    • The desired compound and key impurities have similar polarities.

    • The highest possible purity (>99%) is required for downstream applications.

Below is a decision-making workflow to guide your choice.

Purification Decision Tree start Crude this compound assess_purity Assess Crude Purity (TLC/¹H NMR) start->assess_purity high_purity Purity > 90%? Solid Material? assess_purity->high_purity  Solid, Few Impurities oily_or_complex Oily or Complex Mixture (Multiple Spots on TLC) assess_purity->oily_or_complex  Oily, Multiple Impurities recrystallize Attempt Recrystallization high_purity->recrystallize Yes chromatography Perform Flash Column Chromatography high_purity->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product oily_or_complex->chromatography

Caption: Decision workflow for purification method selection.

Troubleshooting Recrystallization

Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. The primary causes are:

  • High Impurity Level: Impurities disrupt the crystal lattice formation. The melting point of the mixture is depressed below the temperature of the crystallization solution.

  • Poor Solvent Choice: The solvent may be too good, requiring excessively low temperatures for precipitation, or too poor, causing the compound to crash out of solution as an amorphous oil.

  • Cooling Too Rapidly: Rapid cooling does not give the molecules sufficient time to orient into an ordered crystal lattice.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator. Avoid placing a hot flask directly into an ice bath.

  • Solvent System Change: A two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexane) at an elevated temperature until persistent turbidity is observed. Add a drop of the good solvent to clarify and then cool slowly. A methanol/water system has also proven effective for purifying indole itself[6].

Troubleshooting Chromatography

Q4: My compound is streaking badly on the TLC plate and the chromatography column. How can I fix this?

A4: Streaking on silica gel is common for indoles and is typically caused by one of two factors:

  • Acidity of Silica: Standard silica gel is slightly acidic, which can lead to strong, non-ideal interactions with the basic indole nitrogen or degradation of the acid-sensitive molecule[4].

  • Sample Overload: Applying too much sample to the TLC plate or column will saturate the stationary phase, leading to poor separation and tailing spots.

Solutions:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. For a hexane/ethyl acetate system, adding 0.5-1% triethylamine (Et₃N) is highly effective. The amine competes for the acidic sites on the silica, allowing your compound to elute as a sharp band.

  • Use Deactivated Silica: You can prepare a slurry of silica gel with your mobile phase containing Et₃N before packing the column. Alternatively, commercially available deactivated or basic silica can be used.

  • Check Sample Loading: Ensure you are not overloading your column. A general rule of thumb is to load 1 g of crude material per 25-50 g of silica gel, depending on the separation difficulty.

Purity and Stability

Q5: My purified this compound looks clean by ¹H NMR, but it turns yellow/brown after a few days. Is it degrading?

A5: Yes. The color change is a classic sign of indole oxidation. While NMR is excellent for structural verification and detecting proton-bearing impurities, it is less sensitive to trace amounts of highly colored oxidative degradation products. The indole ring can be oxidized to form compounds like oxindole and isatin, which are often colored[7].

Prevention and Storage:

  • Store Cold: Keep the purified solid in a sealed vial at low temperatures (≤ 4 °C).

  • Store Under Inert Gas: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Protect from Light: Store vials in the dark or use amber-colored vials.

Degradation Pathway indole_methanol This compound (Colorless) degradation_products Oxidized Impurities (e.g., Oxindole/Isatin-like) (Colored) indole_methanol->degradation_products oxidants [O] (Air, Light, Acid) oxidants->indole_methanol

Caption: Simplified overview of oxidative degradation.

Q6: What is the best way to get an accurate purity value for my final product?

A6: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of indole derivatives[3][8].

  • Technique: Reversed-phase HPLC (RP-HPLC) is ideal.

  • Column: A C18 or C8 column provides excellent separation based on hydrophobicity.

  • Detection: UV detection is standard. Indoles have a strong chromophore, so monitoring at ~220 nm (for general detection) and ~280 nm (more specific for the indole ring) is recommended.

  • Mobile Phase: A gradient of water and methanol or acetonitrile is typically used. Controlling the pH of the mobile phase can significantly improve peak shape and selectivity[9][10].

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product that requires significant purification.

  • TLC Analysis:

    • Dissolve a small amount of crude material in ethyl acetate.

    • Spot on a silica TLC plate.

    • Develop the plate in a solvent system such as 30% ethyl acetate in hexane.

    • Visualize under a UV lamp (254 nm).

    • Goal: Find a solvent system that gives your product an Rf value of ~0.25-0.35. If streaking occurs, add 1% triethylamine to the eluent.

  • Column Packing:

    • Select an appropriate size column.

    • Perform "wet packing": Fill the column halfway with your chosen eluent (e.g., 20% EtOAc/Hexane + 1% Et₃N).

    • In a separate beaker, slurry the silica gel (e.g., 50 g) in the same eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble materials, perform a "dry load": Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system, collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions.

    • Combine the fractions containing the pure product.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvents.

Protocol 2: Recrystallization

This protocol is for polishing a product that is already substantially pure (>90%).

  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a potential solvent dropwise. A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • A good two-solvent system consists of a "soluble" solvent and a "miscible, non-solvent" (e.g., Ethyl Acetate/Hexane or Methanol/Water)[6].

  • Procedure (Two-Solvent Example: Ethyl Acetate/Hexane):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

    • While stirring and keeping the solution hot, add hexane dropwise until you see persistent cloudiness.

    • Add 1-2 drops of hot ethyl acetate to make the solution clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum.

References

Stability and storage conditions for (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (1-methyl-1H-indol-2-yl)methanol (CAS No: 1485-22-9). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth information on the stability and optimal storage conditions for this compound, along with troubleshooting advice to ensure the integrity of your experiments. As indole derivatives are known for their versatile therapeutic applications, maintaining the chemical fidelity of this reagent is paramount for reproducible and reliable results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The stability of this compound is influenced by several factors inherent to the indole scaffold. The indole ring is electron-rich, making it susceptible to oxidation , particularly when exposed to air.[3][4] Additionally, the compound can be sensitive to light (photodegradation) and incompatible with strong oxidizing agents .[5][6] Elevated temperatures can also accelerate degradation. While generally stable under recommended conditions, exposure to these elements can lead to the formation of impurities.[5]

Q2: What are the ideal storage conditions for the solid form of this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment .[5] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[3] The storage area should be well-ventilated and away from incompatible materials like strong acids and oxidizing agents.[5]

Q3: How should I prepare and store stock solutions of this compound?

A3: When preparing stock solutions, use high-purity, anhydrous, and degassed solvents to minimize exposure to oxygen and water. Aprotic solvents are often preferable, depending on your experimental needs. Solutions are generally less stable than the solid form. Therefore, they should be stored at low temperatures, typically -20°C or -80°C , in small aliquots to avoid repeated freeze-thaw cycles.[4][7] Always use amber vials or wrap containers in aluminum foil to protect them from light.[3]

Q4: What are the visible signs of degradation?

A4: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., yellowing or browning) or a change in texture. For solutions, the appearance of precipitate or discoloration can be a sign of instability.[8] Analytically, degradation would appear as new spots on a Thin Layer Chromatography (TLC) plate or as unexpected peaks in an HPLC or LC-MS analysis.[4]

Q5: Is this compound sensitive to acidic or basic conditions?

A5: Yes, the indole nucleus can be sensitive to strongly acidic conditions.[3][4] Protonation of the indole ring, typically at the C3 position, can catalyze degradation or lead to unwanted side reactions.[4] While specific data on this molecule's sensitivity to base is limited, many organic compounds with hydroxyl groups can be reactive under strong basic conditions. It is prudent to avoid extremes of pH unless required by the reaction protocol, and if so, to perform the reaction at low temperatures and for minimal duration.

Data Summary: Storage Conditions
FormTemperatureAtmosphereLight ConditionContainer
Solid Cool, Dry Place (Refrigeration recommended)Inert Gas (e.g., Argon) PreferredProtect from LightTightly-sealed, Opaque or Amber Vial
Solution -20°C to -80°CHeadspace flushed with Inert GasProtect from LightTightly-sealed Amber Vial or Foil-wrapped Tube
Experimental Protocols & Workflows
Workflow for Receiving and Storing the Compound

This workflow ensures the compound's stability from the moment it arrives in the lab.

G cluster_0 Receiving & Initial Inspection cluster_1 Storage Protocol Receive Receive Shipment Inspect Inspect Container Seal & Compound Appearance Receive->Inspect Log Log Lot #, Date, & Initial Observations Inspect->Log Transfer Transfer to Desiccator (Optional, for short-term) Log->Transfer Store Store in Cool, Dry, Dark Location (e.g., Refrigerator) Inert Backfill Container with Inert Gas (Recommended) Store->Inert Seal Seal Tightly with Parafilm Inert->Seal

Caption: Workflow for proper receipt and storage of this compound.

Protocol 1: Preparation of a Stock Solution

This protocol is designed to minimize degradation during solubilization.

  • Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., Methanol, DMSO, Acetonitrile).[9][10][11] Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw method.

  • Weighing: Quickly weigh the desired amount of the solid in a clean, dry vial. Minimize the time the container is open to the atmosphere.[5]

  • Dissolution: Add the degassed solvent to the solid to achieve the target concentration. Mix gently by vortexing or sonicating until fully dissolved.

  • Aliquoting & Storage: Immediately dispense the solution into single-use aliquots in amber glass vials or cryotubes wrapped in foil.

  • Final Steps: Flush the headspace of each aliquot with an inert gas before sealing tightly. Store immediately at -20°C or below.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Issue 1: Low Yield or Inconsistent Results in Reactions
  • Possible Cause 1: Degradation of Solid Reagent.

    • Verification: Check the appearance of the solid. Has it changed color? Compare its performance to a newly purchased lot if possible.

    • Solution: Ensure the compound is stored according to the recommended guidelines (cool, dry, dark, tightly sealed).[5] If degradation is suspected, it is best to use a fresh bottle.

  • Possible Cause 2: Degradation of Stock Solution.

    • Verification: Analyze an aliquot of your stock solution via HPLC or LC-MS to check for the presence of degradation peaks.

    • Solution: Prepare fresh stock solutions from solid material using degassed solvents, and do not use solutions that have undergone multiple freeze-thaw cycles. Store aliquots at -80°C for better long-term stability.[4]

Issue 2: Color Change Observed in Solid or Solution
  • Possible Cause: Oxidation or Photodegradation.

    • Verification: A yellow or brown tint is a common sign of indole oxidation.

    • Solution: Review your handling and storage procedures. Ensure the container is always tightly sealed and protected from light.[3][6] When handling the solid, work quickly and consider using a glovebox with an inert atmosphere for maximum protection. For solutions, ensure vials are properly sealed and stored in the dark.

Troubleshooting Decision Tree

If you suspect compound degradation, follow this logical path to identify the source of the problem.

G Start Inconsistent Experimental Results or Visual Degradation CheckSolid Inspect Solid Compound: Color Change? Clumpy? Start->CheckSolid CheckSolution Inspect Stock Solution: Discolored? Precipitate? CheckSolid->CheckSolution No SolidDegraded Solid Reagent Likely Degraded. Source a New Lot. CheckSolid->SolidDegraded Yes Analyze Analyze Solution via HPLC/LC-MS for Impurity Peaks CheckSolution->Analyze Yes NoDegradation Compound Appears Stable. Investigate Other Experimental Parameters. CheckSolution->NoDegradation No SolutionDegraded Stock Solution Degraded. Prepare Fresh Solution. Analyze->SolutionDegraded Yes Analyze->NoDegradation No ReviewHandling Review Handling Procedures: - Use Inert Gas - Protect from Light - Use Fresh Solvents SolutionDegraded->ReviewHandling

Caption: A decision tree for troubleshooting suspected compound degradation.

References

Optimizing reaction parameters for synthesizing (1-methyl-1H-indol-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-methyl-1H-indol-2-yl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis, ensuring a successful and optimized reaction.

Introduction: The Synthetic Challenge

The reduction of a 2-formyl or 2-carboxylate group on the N-methylated indole core is a fundamental transformation in the synthesis of various biologically active molecules. While seemingly straightforward, this reduction is fraught with potential pitfalls. The choice of reducing agent, reaction conditions, and workup procedure is critical to avoid common issues such as incomplete conversion, over-reduction of the sensitive indole nucleus or the desired benzylic alcohol, and challenging purifications. This guide addresses these issues head-on, providing solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues encountered during the synthesis of this compound, starting from 1-methyl-1H-indole-2-carbaldehyde or its corresponding ester.

Q1: My reaction is showing incomplete conversion of the starting aldehyde/ester. What should I do?

Answer: Incomplete conversion is a frequent issue stemming from either insufficient reducing agent activity or premature quenching.

For Sodium Borohydride (NaBH₄) Reductions:

  • Issue: NaBH₄ is a mild reducing agent, and its reactivity can be sluggish, especially with less reactive esters.

  • Causality: The hydride delivery from NaBH₄ is less potent than from LiAlH₄. The choice of solvent is also crucial as it participates in the mechanism.

  • Troubleshooting Steps:

    • Increase Equivalents: Incrementally increase the molar equivalents of NaBH₄ from the typical 1.1-1.5 eq. to 2.0-3.0 eq.

    • Optimize Solvent: While methanol is common, its protic nature can slowly decompose NaBH₄. A switch to ethanol or a mixture of THF/methanol can sometimes improve performance. For sluggish reactions, heating the reaction in a THF/methanol mixture can be effective.

    • Check Reagent Quality: NaBH₄ can degrade upon exposure to moisture. Ensure you are using a fresh, dry batch of the reagent.

    • Temperature Adjustment: If the reaction is run at 0 °C, allow it to slowly warm to room temperature and monitor by TLC. Gentle heating (40-50 °C) can be employed, but watch for potential side reactions.

For Lithium Aluminum Hydride (LiAlH₄) Reductions:

  • Issue: Although highly reactive, incomplete conversion can still occur if the reagent is prematurely quenched or added improperly.

  • Causality: LiAlH₄ reacts violently with protic sources (water, alcohols). Any moisture in the solvent or on the glassware will consume the reagent before it can reduce the substrate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Flame-dry all glassware under a nitrogen or argon atmosphere before use.

    • Verify Reagent Activity: LiAlH₄ is a fine gray powder. If it appears as a white, chunky solid, it has likely been oxidized and will have reduced activity.

    • Controlled Addition: Add the LiAlH₄ portion-wise to a cooled solution of the substrate, or add the substrate solution dropwise to a suspension of LiAlH₄. This maintains an excess of the reducing agent throughout the reaction.[1]

Q2: I'm observing a significant byproduct that appears to be the simple methyl-indole (over-reduction). How can I prevent this?

Answer: This is a classic problem of over-reduction, particularly when using the powerful reducing agent LiAlH₄. The desired benzylic alcohol product can be further reduced to the corresponding methyl group (a hydrogenolysis reaction).

  • Causality: The aluminum species formed during the reaction can coordinate to the benzylic hydroxyl group, making it a good leaving group. A subsequent hydride attack then displaces it, leading to the unwanted methyl-indole byproduct.[2]

  • Troubleshooting & Optimization:

    • Switch to a Milder Reagent: The most effective solution is to switch from LiAlH₄ to Sodium Borohydride (NaBH₄) . NaBH₄ is generally not powerful enough to reduce a benzylic alcohol and will selectively reduce the aldehyde, stopping at the desired methanol stage.[2]

    • Strict Temperature Control with LiAlH₄: If LiAlH₄ must be used, maintain a low temperature (0 °C or even -20 °C) throughout the reaction. Do not allow the reaction to warm to room temperature for extended periods.

    • Inverse Addition: Add the LiAlH₄ solution slowly to the substrate solution at low temperature. This avoids having a large excess of the reducing agent present at any given time, which can favor the over-reduction pathway.[1]

Q3: The purification of my this compound is difficult. I'm seeing streaking on my TLC plates and low recovery from my silica gel column.

Answer: Indole derivatives, especially those with polar hydroxyl groups, can be challenging to purify by standard silica gel chromatography.

  • Causality: The indole nitrogen can interact with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, streaking, and even decomposition of the product on the column. The polar nature of the alcohol can also cause it to stick to the stationary phase.

  • Troubleshooting Purification:

    • Deactivate the Silica Gel: Before running the column, flush the silica gel with your starting eluent containing 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites and significantly improves chromatography.

    • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Optimize the Mobile Phase: A gradient elution is often necessary. Start with a less polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol.

    • Consider Crystallization: this compound is often a solid.[3] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can be a highly effective method for purification, avoiding the issues associated with chromatography.

Q4: My final product seems unstable and changes color over time. What is the cause and how can I store it?

Answer: Indole-containing compounds, particularly hydroxymethylindoles, can be susceptible to air oxidation and self-condensation, especially in the presence of acid or light.[2]

  • Causality: The electron-rich indole ring can be oxidized, leading to colored impurities. Under acidic conditions, the benzylic alcohol can be protonated, lose water to form a stabilized carbocation, and then react with another molecule of the indole alcohol to form dimers or oligomers (often appearing as a pink or purple discoloration).[2]

  • Stabilization and Storage:

    • Ensure Complete Removal of Acid: After an acidic workup, ensure the product is thoroughly washed with a basic solution (e.g., saturated sodium bicarbonate) and water to remove all traces of acid.

    • Store Under Inert Atmosphere: Store the purified product under a nitrogen or argon atmosphere.

    • Protect from Light: Keep the storage vial wrapped in aluminum foil or in an amber vial.

    • Low Temperature Storage: Store the compound in a freezer (-20 °C) for long-term stability.

Optimized Experimental Protocols

The choice between LiAlH₄ and NaBH₄ depends on your starting material and desired selectivity. NaBH₄ is highly recommended for the reduction of the aldehyde due to its selectivity, safety, and ease of workup. LiAlH₄ is necessary for the reduction of the corresponding ester.

Protocol 1: Selective Reduction of 1-methyl-1H-indole-2-carbaldehyde using NaBH₄ (Recommended for Aldehyde)

This protocol is adapted from a similar reduction of a substituted indole-2-carbaldehyde.

Materials:

  • 1-methyl-1H-indole-2-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq.) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add NaBH₄ (1.1 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose excess NaBH₄.

  • Add saturated aqueous NH₄Cl solution and stir for 10 minutes.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from EtOAc/Hexanes) or by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent).

Protocol 2: Reduction of methyl 1-methyl-1H-indole-2-carboxylate using LiAlH₄ (Required for Ester)

This protocol is based on the procedure reported by Guidechem for the synthesis of this compound.[3]

Materials:

  • Methyl 1-methyl-1H-indole-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck flask under an argon atmosphere, add anhydrous THF.

  • Cool the THF to 0 °C and carefully add LiAlH₄ (1.5 eq.) portion-wise to form a suspension.

  • In a separate flask, dissolve methyl 1-methyl-1H-indole-2-carboxylate (1.0 eq.) in anhydrous THF.

  • Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and perform a Fieser workup:

    • Slowly and cautiously add X mL of water (where X = grams of LiAlH₄ used).

    • Slowly add X mL of 15% aqueous NaOH.

    • Slowly add 3X mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Add anhydrous MgSO₄ to the slurry and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify as described in Protocol 1.

Data and Diagrams

Table 1: Comparison of Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildVery Strong
Selectivity High: Reduces aldehydes/ketonesLow: Reduces aldehydes, ketones, esters, amides, carboxylic acids
Over-reduction Risk LowHigh (can reduce product alcohol to alkane)
Solvents Protic (MeOH, EtOH), Aprotic (THF)Aprotic Ethers ONLY (THF, Et₂O)
Workup Simple aqueous quenchCautious multi-step quench required
Safety Relatively safe to handlePyrophoric, reacts violently with water

Diagram 1: General Synthesis Workflow

SynthesisWorkflow SM Starting Material (1-methyl-1H-indole-2-carbaldehyde or -carboxylate) Reduction Reduction (NaBH4 or LiAlH4) SM->Reduction Workup Reaction Quench & Workup Reduction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Purification (Chromatography or Crystallization) Extraction->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis and purification.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield or Incomplete Reaction CheckSM Check TLC: Is Starting Material Present? Start->CheckSM YesSM Yes CheckSM->YesSM Yes NoSM No CheckSM->NoSM No Reagent Check Reagent Quality & Anhydrous Conditions YesSM->Reagent SideProducts Check TLC/Crude NMR: Are Side Products Evident? NoSM->SideProducts Increase Increase Reagent Equivalents &/or Reaction Time/Temp Reagent->Increase YesSide Yes SideProducts->YesSide Yes NoSide No SideProducts->NoSide No OverRed Over-reduction Product? (e.g., 1,2-dimethylindole) YesSide->OverRed Decomp Degradation/Polymerization? (Baseline material on TLC) YesSide->Decomp MechLoss Mechanical Loss during Workup or Purification? NoSide->MechLoss Sol_OverRed Solution: - Use milder reagent (NaBH4) - Lower temperature - Inverse addition OverRed->Sol_OverRed Sol_Decomp Solution: - Use milder conditions - Neutralize purification media - Check product stability Decomp->Sol_Decomp

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Stabilizing (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling and purifying sensitive indole derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering stability issues with (1-methyl-1H-indol-2-yl)methanol, a versatile but delicate building block. The electron-rich nature of the indole ring makes the benzylic-like hydroxyl group highly susceptible to oxidation, primarily to the corresponding aldehyde, 1-methyl-1H-indole-2-carbaldehyde. This guide provides in-depth, field-proven strategies and detailed protocols to mitigate this degradation during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is complete, but during workup, I'm isolating a significant amount of the aldehyde byproduct. What's happening?

A1: You are observing the oxidation of your target alcohol. The indole nucleus is highly electron-rich, which makes the adjacent benzylic-like alcohol incredibly sensitive to air (oxygen), especially under non-inert conditions or in the presence of trace metal impurities that can catalyze oxidation. Standard aqueous workups, if not performed carefully, expose the molecule to dissolved oxygen, leading to the formation of 1-methyl-1H-indole-2-carbaldehyde.

Q2: What is the primary oxidation product I should be looking for?

A2: The primary and most common oxidation product is 1-methyl-1H-indole-2-carbaldehyde. This compound has a distinct spectroscopic profile compared to the starting alcohol, which can be monitored by TLC, LC-MS, or NMR.

Q3: Can the pH of my aqueous wash affect the stability of my product?

A3: Absolutely. Both strongly acidic and basic conditions can be detrimental. Acidic conditions can lead to the formation of dimeric or oligomeric byproducts through the generation of a stabilized carbocation. While some phenolic compounds are known to degrade under high pH, for indole alcohols, the primary concern during a typical workup is exposure to atmospheric oxygen, which can be exacerbated by prolonged processing times regardless of pH. A neutral to slightly basic wash (e.g., saturated sodium bicarbonate) is generally preferred to neutralize any acid from the reaction, followed by a brine wash.

Q4: Is my compound likely to degrade during silica gel chromatography?

A4: Yes, this is a significant risk. The slightly acidic nature of standard silica gel can promote the degradation of sensitive alcohols, including indole-2-methanols. You may observe streaking on your TLC plate or the appearance of new, more polar baseline spots or less polar aldehyde spots during column chromatography. It is crucial to use deactivated silica or perform the chromatography quickly with a carefully chosen solvent system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant aldehyde formation detected post-workup. 1. Exposure to air during aqueous extraction. 2. Prolonged workup time. 3. Trace metal catalysis.1. Use degassed solvents for extraction. 2. Perform the workup under an inert atmosphere (Nitrogen or Argon). 3. Minimize the time the compound is in solution. 4. Wash with a dilute solution of a chelating agent like EDTA to remove metal impurities.
Low recovery of the desired alcohol after chromatography. 1. Decomposition on standard silica gel. 2. Irreversible adsorption to the stationary phase.1. Deactivate the silica gel by pre-treating with a triethylamine/hexane solution. 2. Use an alternative stationary phase like neutral alumina. 3. Perform the chromatography as rapidly as possible. 4. Add a small amount of an antioxidant like BHT to the eluent.
Formation of baseline or highly polar impurities. Acid-catalyzed oligomerization on silica or during acidic workup.1. Ensure all acidic reagents are fully quenched and neutralized before concentrating the reaction mixture. 2. Use a neutral or slightly basic aqueous wash. 3. Use deactivated silica gel for purification.
Product appears discolored (yellow/brown) after isolation. Minor oxidation or formation of colored impurities.1. Store the purified compound under an inert atmosphere at low temperature and protected from light. 2. If the color persists, consider recrystallization from a suitable solvent system under inert conditions.

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the workup and purification of this compound, particularly following its synthesis via the reduction of a corresponding ester or aldehyde.

Protocol 1: Inert Atmosphere Workup Following LiAlH₄ Reduction

This protocol is adapted from a general procedure for the synthesis of (1H-indol-2-yl)methanol derivatives and is designed to rigorously exclude oxygen.[1] All glassware should be oven-dried, and all solvents should be anhydrous and degassed prior to use.

Diagram: Inert Atmosphere Workup Workflow

cluster_reaction Reaction Vessel (Under N2) cluster_filtration Inert Filtration cluster_extraction Aqueous Extraction cluster_purification Purification Reaction LiAlH4 Reduction in THF Quench Cool to 0 °C Add Degassed 20% aq. KOH Reaction->Quench Reaction Complete Filter Filter through Buchner Funnel (under N2 blanket) Quench->Filter Wash Wash salts with refluxing degassed THF Filter->Wash Combine Combine Organic Filtrates Wash->Combine Brine Wash with Degassed Brine Combine->Brine Dry Dry over MgSO4 Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Chromatography Concentrate->Chromatography

Workflow for inert atmosphere workup.

Step-by-Step Procedure:

  • Reaction Quenching (Under Inert Atmosphere):

    • Once the reduction is complete (monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.

    • While maintaining a positive pressure of nitrogen or argon, slowly and cautiously add a degassed 20% aqueous potassium hydroxide (KOH) solution dropwise to quench the excess LiAlH₄. The addition is exothermic and will produce hydrogen gas. Ensure adequate venting.

    • After the addition is complete, allow the mixture to stir vigorously for 10-15 minutes at 0 °C. You should observe the formation of granular salts.

  • Filtration (Under Inert Atmosphere):

    • Set up a Buchner funnel for filtration. Maintain a blanket of inert gas over the funnel.

    • Filter the reaction slurry through the Buchner funnel.

    • Transfer the collected aluminum salts back to a flask and wash them with hot (refluxing) degassed THF to recover any product that may have been adsorbed. Filter this suspension again and combine the organic filtrates.

  • Extraction and Drying:

    • Transfer the combined organic filtrates to a separatory funnel purged with inert gas.

    • Wash the organic layer once with degassed brine (saturated aqueous NaCl). This helps to remove the bulk of the dissolved water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification (Flash Chromatography):

    • Purify the crude product by flash column chromatography. For sensitive compounds, it is advisable to use silica gel that has been deactivated.

    • Deactivation of Silica: Prepare a slurry of silica gel in a 5% triethylamine in hexanes solution. Pack the column with this slurry, then flush with your starting eluent until the eluent is neutral.

    • A typical eluent system for (1H-indol-2-yl)methanol derivatives is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 5:1 petroleum ether/EtOAc).[1]

    • Pro-Tip: Add a small amount (e.g., 0.01% w/v) of an antioxidant like Butylated Hydroxytoluene (BHT) to your eluent to prevent on-column oxidation.

Protocol 2: Workup with Antioxidant Additives

This protocol is a less stringent alternative to a full inert atmosphere workup but incorporates chemical antioxidants to protect the product.

Diagram: Antioxidant-Assisted Workup Logic

Start Crude Reaction Mixture Quench Quench Reaction (e.g., with Na2SO4·10H2O or Rochelle's Salt) Start->Quench Step 1 Aqueous_Wash Aqueous Wash (with added Ascorbic Acid or Sodium Bisulfite) Quench->Aqueous_Wash Step 2 Extraction Extract with Organic Solvent (e.g., EtOAc, DCM) Aqueous_Wash->Extraction Step 3 Drying Dry Organic Layer (Na2SO4 or MgSO4) Extraction->Drying Step 4 Purification Concentrate & Purify (e.g., Chromatography with BHT) Drying->Purification Step 5

Key stages of an antioxidant-assisted workup.

Step-by-Step Procedure:

  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly add a quenching agent. For LiAlH₄ reductions, a common and effective method is the Fieser workup: for 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aq. NaOH, and finally '3x' mL of water. Stir vigorously until a granular precipitate forms.

  • Aqueous Wash with Antioxidants:

    • After quenching and filtering off the salts, dilute the organic filtrate with an appropriate solvent like ethyl acetate.

    • Wash the organic layer with a freshly prepared, dilute aqueous solution of an antioxidant.

      • Option A: Ascorbic Acid: Wash with a 1-5% w/v solution of ascorbic acid in water. Ascorbic acid is a water-soluble antioxidant that can scavenge dissolved oxygen.[2]

      • Option B: Sodium Bisulfite: Wash with a 5-10% aqueous solution of sodium bisulfite. Sodium bisulfite is a reducing agent that will react with and remove any formed aldehyde, and it can also act as an oxygen scavenger.

  • Standard Extraction and Purification:

    • Proceed with a brine wash, drying over an anhydrous salt (like Na₂SO₄), and concentration.

    • Purify by flash chromatography, preferably on deactivated silica and/or with BHT added to the eluent as described in Protocol 1. BHT is a radical scavenger that is highly soluble in common organic solvents used for chromatography.

Concluding Remarks

The successful isolation of this compound hinges on the meticulous exclusion of oxygen and the avoidance of acidic conditions during workup and purification. For maximum yield and purity, conducting all manipulations under an inert atmosphere is the gold standard. When this is not feasible, the judicious use of chemical antioxidants such as ascorbic acid, sodium bisulfite, and BHT can provide substantial protection against oxidative degradation. By understanding the inherent instability of your molecule and implementing these targeted protocols, you can significantly improve the outcome of your synthetic efforts.

References

Technical Support Center: A Guide to Scaling the Production of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (1-methyl-1H-indol-2-yl)methanol is a valuable building block in synthetic organic chemistry and is particularly noted as a reagent in the development of agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are therapeutic targets for type 2 diabetes[1]. Its synthesis, while straightforward at the laboratory scale, presents a unique set of challenges when transitioning to pilot and industrial-scale production. These challenges often revolve around reaction control, impurity profiles, and the physical handling of materials and reaction mixtures.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides a structured approach to troubleshooting common issues encountered during the synthesis and scale-up of this compound. By explaining the causality behind experimental choices, this guide aims to empower users to not only solve immediate problems but also to build robust and scalable manufacturing processes.

Section 1: Synthesis Overview and Key Transformations

The most common and direct route to this compound is the reduction of a C2-functionalized 1-methylindole, typically the corresponding aldehyde or carboxylic acid ester. The choice of starting material dictates the selection of the reducing agent and the overall process conditions.

Synthesis_Pathways cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Indole Indole N_Methylindole 1-Methyl-1H-indole Indole->N_Methylindole  Base (e.g., NaH, KOH)  Solvent (e.g., DMF, DMSO)   MeI Methyl Iodide Carbaldehyde 1-Methyl-1H-indole-2-carbaldehyde N_Methylindole->Carbaldehyde  Vilsmeier-Haack Reaction  (POCl₃, DMF)   Product This compound Carbaldehyde->Product  Reduction  (e.g., NaBH₄, LiAlH₄)  

Caption: Common synthetic route to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a scalable synthesis of this compound? A: For scalability and process safety, 1-methyl-1H-indole-2-carbaldehyde is the preferred starting material[2][3]. Its reduction can be achieved with milder, more manageable reducing agents like sodium borohydride (NaBH₄), avoiding the hazards associated with stronger reagents like lithium aluminum hydride (LiAlH₄) that are required for the corresponding carboxylic acid or ester.

Q2: Which reducing agent is better for the aldehyde reduction: NaBH₄ or LiAlH₄? A: Sodium borohydride (NaBH₄) is generally recommended for scale-up. It is less reactive, stable in protic solvents like methanol or ethanol, and its work-up is a simple aqueous quench. LiAlH₄, while effective, is highly pyrophoric, reacts violently with water, and requires anhydrous ethereal solvents (like THF or Et₂O) and a more complex, hazardous quenching procedure (e.g., Fieser work-up)[4]. The operational simplicity and safety of NaBH₄ far outweigh the typically faster reaction times of LiAlH₄.

Q3: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most effective method for in-process monitoring[5]. Use a mobile phase such as a 7:3 or 8:2 mixture of hexane and ethyl acetate. The starting aldehyde is significantly less polar than the product alcohol. The reaction is complete when the spot corresponding to the starting material (visualized under UV light) has been completely consumed.

Q4: My final product is a dark-colored oil or gum, not the expected solid. What is the likely cause? A: This is a common issue often caused by impurities or degradation. Potential causes include:

  • Residual Acid: Indole rings are susceptible to polymerization or degradation under acidic conditions[6]. Ensure any acidic quench or wash is followed by a neutralization step (e.g., washing with saturated NaHCO₃ solution).

  • Oxidation: The indole nucleus can be sensitive to air oxidation, which can be accelerated by trace metals or light. Storing the crude product under an inert atmosphere (N₂ or Ar) and protecting it from light can help.

  • Solvent Impurities: Residual high-boiling solvents (like DMF from a Vilsmeier-Haack formylation) can prevent crystallization. Ensure the crude product is thoroughly dried under high vacuum.

Q5: What are the recommended storage conditions for the final product? A: this compound should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent oxidation and degradation. It is a solid with a melting point around 72-78 °C[7][8]. If it is found to be an oil, this suggests the presence of impurities.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific, complex problems that can arise during process development and scale-up.

Problem Cluster 1: Low or Inconsistent Yield

Caption: Troubleshooting workflow for low product yield.

► Issue 1a: The reaction stalls or yield is consistently low (<70%).

  • Plausible Cause: Degradation of the reducing agent. Sodium borohydride, while more stable than LiAlH₄, can degrade upon exposure to moisture. On a large scale, where reagents may be stored for longer periods, this is a significant risk.

  • Validation & Solution:

    • Test Reagent Activity: Before committing to a large-scale run, perform a small-scale test reaction with a known, reactive substrate (e.g., benzaldehyde) to confirm the potency of the NaBH₄ batch.

    • Procurement & Storage: Purchase reagents from reputable suppliers and store them in tightly sealed containers in a desiccator or dry cabinet. For large quantities, consider sourcing material packaged under nitrogen.

    • Stoichiometry: While a slight excess of NaBH₄ is typical (1.1-1.5 equivalents), do not attempt to compensate for poor reagent quality by adding a large excess, as this will complicate the work-up.

► Issue 1b: The product yield is variable between batches.

  • Plausible Cause: Inconsistent quality of the starting 1-methyl-1H-indole-2-carbaldehyde. Impurities from the preceding formylation step (e.g., unreacted 1-methylindole, residual DMF, or salts) can interfere with the reduction.

  • Validation & Solution:

    • Implement Quality Control: Establish a clear specification for the starting aldehyde. Use analytical techniques like ¹H NMR or GC to confirm purity (>98% is recommended) before proceeding.

    • Purify Starting Material: If the aldehyde is impure, purify it via recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). This upfront purification is often more efficient at scale than trying to remove complex impurities from the final product.

Problem Cluster 2: Scale-Up Complications

Scaling up chemical reactions introduces challenges related to heat and mass transfer that are not apparent at the bench scale[9][10].

► Issue 2a: The reaction temperature spikes uncontrollably during reagent addition.

  • Plausible Cause: The reduction of an aldehyde is an exothermic process. At a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient[11]. A rapid addition of the reducing agent can generate heat faster than the cooling system can remove it, leading to a dangerous thermal runaway.

  • Validation & Solution:

    • Controlled Addition: Never add the reducing agent in one portion at scale. Add NaBH₄ as a solution in a suitable solvent (e.g., methanol, if compatible with the main reaction solvent) or as a solid in small portions over an extended period (e.g., 1-2 hours).

    • Reactor & Monitoring: Use a jacketed reactor with an efficient cooling system. Continuously monitor the internal reaction temperature with a calibrated probe. The jacket temperature is not a reliable indicator of the bulk reaction temperature.

    • Reverse Addition: Consider adding the aldehyde solution to a slurry of the reducing agent in the solvent. This keeps the reducing agent in excess initially, which can sometimes lead to a more controlled reaction profile, but must be validated at a small scale first.

► Issue 2b: A persistent emulsion forms during the aqueous work-up, making phase separation impossible.

  • Plausible Cause: At scale, vigorous mechanical stirring required for mixing can lead to the formation of stable emulsions, especially if the product or impurities have surfactant-like properties.

  • Validation & Solution:

    • Minimize Agitation: During extraction, use a lower, "gentle sweep" agitation speed that is just sufficient to ensure phase contact, rather than high-shear mixing.

    • Brine Wash: After the initial quench, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the organic phase and increasing the density difference.

    • Solvent Choice: If emulsions are a persistent problem, consider a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate, as it has a lower tendency to form emulsions.

Section 4: Key Process Parameters & Data

Effective scaling requires a deep understanding of the parameters that control the reaction.

Table 1: Comparison of Common Reducing Agents

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Substrate Aldehydes, KetonesAldehydes, Ketones, Esters, Acids
Solvents Protic (MeOH, EtOH), Aprotic (THF)Aprotic Ethers (THF, Et₂O) ONLY
Temperature 0 °C to Room Temperature0 °C (often requires cooling)
Work-up Simple aqueous quench (water, dilute HCl)Hazardous; requires careful Fieser work-up
Safety Flammable solid; reacts with acid to produce H₂Pyrophoric; reacts violently with water
Scale-up Suitability Excellent: Safer, easier handling, simpler work-upPoor: High hazard, requires specialized equipment

Table 2: Quick Troubleshooting Reference

SymptomPotential CauseRecommended Action
Reaction does not startInactive reducing agentTest reagent on a known substrate; use a fresh batch.
Multiple spots on TLCSide reactions due to overheatingImprove temperature control; ensure slow, portion-wise addition of reagents.
Dark final productAcidic contamination, oxidationNeutralize after work-up (NaHCO₃ wash); handle under inert atmosphere.
Product won't crystallizeResidual solvent or impuritiesDry thoroughly under high vacuum; purify via chromatography or re-evaluate starting material purity.
Emulsion during work-upHigh-shear mixingReduce agitation speed during extraction; use a brine wash.

Section 5: Recommended Experimental Protocols

Protocol 1: Lab-Scale Synthesis (5-10 g)

This protocol is designed for initial synthesis and validation.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reduction: While stirring, add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3) until the starting aldehyde spot is no longer visible.

  • Quench: Carefully quench the reaction by slowly adding water (5 mL per gram of aldehyde), followed by 2M HCl to adjust the pH to ~7.

  • Extraction: Extract the product into ethyl acetate (3 x 15 mL per gram of aldehyde).

  • Washing: Combine the organic layers and wash with water (1 x 15 mL) and then saturated brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography.

Protocol 2: Key Considerations for Pilot-Scale Synthesis (>1 kg)

This outlines critical modifications to the lab-scale protocol for safe and efficient scale-up.

  • Equipment: Use a jacketed glass or stainless steel reactor with an overhead mechanical stirrer (do not use a magnetic stir bar), a condenser, a calibrated internal temperature probe, and a port for controlled solid/liquid addition.

  • Reagent Addition: Add the NaBH₄ via a solids charging hopper in small portions, or as a solution via a metering pump, over 2-4 hours. The rate of addition should be dictated by the ability of the reactor's cooling system to maintain the target internal temperature (0-10 °C).

  • Work-up & Isolation:

    • Quench the reaction by slowly adding water via a pump, with efficient cooling.

    • Transfer the reaction mixture to a larger vessel for extraction if necessary.

    • Allow adequate time for phase separation. If layers are slow to separate, stop agitation and allow the mixture to stand for 1-2 hours.

  • Purification: At this scale, purification by chromatography is impractical. Develop a robust crystallization procedure.

    • Solvent Screening: Identify a solvent system that provides high recovery and good impurity rejection (e.g., isopropanol, ethanol/water, toluene/heptane).

    • Controlled Cooling: Use the reactor jacket to slowly cool the solution to induce crystallization, which promotes the formation of larger, purer crystals.

    • Isolation: Isolate the solid product using a centrifuge or a Nutsche filter-dryer. Wash the filter cake with a small amount of cold, fresh solvent to remove mother liquor impurities.

References

Validation & Comparative

A Comprehensive Guide to the Structural Validation of (1-methyl-1H-indol-2-yl)methanol using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, practical walkthrough for the unambiguous structural validation of (1-methyl-1H-indol-2-yl)methanol. We will move beyond a simple recitation of data to explore the strategic application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By synthesizing data from COSY, HSQC, and HMBC experiments, this guide demonstrates a self-validating workflow crucial for regulatory submissions, publication, and ensuring the fundamental integrity of chemical matter in research and development.

Introduction: The Imperative of Unambiguous Structural Confirmation

In chemical synthesis and drug discovery, the target molecule's identity is the bedrock upon which all subsequent biological and physical data rests. The synthesis of this compound, a functionalized indole derivative, presents a structural puzzle that one-dimensional (1D) NMR alone cannot definitively solve.[1][2] While ¹H and ¹³C NMR provide essential information on the number and type of protons and carbons, they fall short in establishing the precise connectivity—particularly the regiochemistry of the N-methyl and hydroxymethyl substituents on the indole scaffold.

This is where 2D NMR spectroscopy becomes indispensable.[3][4] By spreading spectroscopic information across a second frequency dimension, we can resolve signal overlap and, more importantly, visualize through-bond correlations between nuclei. This guide will compare and contrast three foundational 2D NMR experiments to build a cohesive and undeniable structural proof for this compound.

The Strategic Workflow for Structural Elucidation

G cluster_0 Preparation & 1D Screening cluster_1 2D NMR Data Acquisition cluster_2 Data Analysis & Validation SamplePrep Sample Preparation (CDCl3, TMS) OneD_NMR Acquire 1D Spectra (¹H, ¹³C, DEPT-135) SamplePrep->OneD_NMR COSY ¹H-¹H COSY (Proton Connectivity) OneD_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) OneD_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) OneD_NMR->HMBC AssignSpins Assign Spin Systems (COSY Analysis) COSY->AssignSpins AssignCH Assign Protonated Carbons (HSQC Analysis) HSQC->AssignCH BuildSkeleton Assemble Molecular Skeleton & Assign Quaternary Carbons (HMBC Analysis) HMBC->BuildSkeleton Final Final Structure Confirmation (Data Congruence) AssignSpins->Final AssignCH->Final BuildSkeleton->Final

Caption: Strategic workflow for 2D NMR-based structural validation.

Experimental Protocols

Scientific integrity begins with meticulous experimental practice. The following protocols are designed for robustness and reproducibility.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-15 mg of synthesized this compound.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its distinct solvent signal.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[5][6] This is our primary tool for mapping out the connectivity of protons on the aromatic ring.

  • Pulse Program: Use a standard gradient-selected COSY (gCOSY) sequence.

  • Key Parameters:

    • Spectral Width: 12-15 ppm in both dimensions.

    • Acquisition Time (t2): ~0.25 s.

    • Number of Increments (t1): 256.

    • Scans per Increment: 2-4.

    • Relaxation Delay: 1.5 s.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with the carbons to which they are directly attached (¹JCH).[4][7][8] This experiment is exceptionally sensitive and provides an unambiguous link between the ¹H and ¹³C spectra for all protonated carbons.

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence with adiabatic pulses for uniform excitation.

  • Key Parameters:

    • ¹H Spectral Width (F2): 12-15 ppm.

    • ¹³C Spectral Width (F1): 0-160 ppm.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Number of Increments (t1): 256.

    • Scans per Increment: 2.

    • Relaxation Delay: 1.5 s.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[7][8] This is the cornerstone experiment for assembling the molecular skeleton by connecting proton spin systems and identifying quaternary (non-protonated) carbons.

  • Pulse Program: Use a standard gradient-selected HMBC sequence.

  • Key Parameters:

    • ¹H Spectral Width (F2): 12-15 ppm.

    • ¹³C Spectral Width (F1): 0-160 ppm.

    • Long-Range Coupling Delay: Optimized for an average nJCH of 8 Hz. This value is a crucial choice; 8 Hz is a good compromise to observe both ²JCH and ³JCH correlations effectively.

    • Number of Increments (t1): 512.

    • Scans per Increment: 8-16 (requires more scans due to lower sensitivity).

    • Relaxation Delay: 2.0 s.

Data Analysis and Structural Elucidation

Let's dissect the spectra to build our molecule piece by piece. The numbering scheme below will be used for all assignments.

Numbered structure of this compound
Initial 1D Spectral Analysis

A preliminary analysis of the 1D ¹H and ¹³C spectra provides the fundamental building blocks.

Proton (¹H)Predicted δ (ppm)MultiplicityIntegrationAssignment
H7~7.60d1HAr-H
H4~7.55d1HAr-H
H5~7.25t1HAr-H
H6~7.15t1HAr-H
H3~6.40s1HAr-H
H8 (CH₂)~4.80s2H-CH₂OH
H9 (CH₃)~3.80s3HN-CH₃
OHvariablebr s1H-OH
Carbon (¹³C)Predicted δ (ppm)DEPT-135Assignment
C2~140CQuaternary C
C7a~137CQuaternary C
C7~128CHAromatic CH
C3a~124CQuaternary C
C5~122CHAromatic CH
C4~121CHAromatic CH
C6~120CHAromatic CH
C3~102CHAromatic CH
C8 (CH₂)~58CH₂ (neg)-CH₂OH
C9 (CH₃)~31CH₃N-CH₃
COSY Analysis: Mapping the Benzene Ring

The COSY spectrum reveals the proton-proton connectivities.[9][10] The key finding is the contiguous four-proton spin system of the benzo-fused portion of the indole ring.

  • A cross-peak between the doublet at ~7.60 ppm (H7) and the triplet at ~7.15 ppm (H6) is expected.

  • This triplet (H6) will also show a correlation to the adjacent triplet at ~7.25 ppm (H5).

  • The H5 triplet will, in turn, correlate with the doublet at ~7.55 ppm (H4).

  • Crucially, no correlations are observed for the singlets corresponding to H3, the methylene protons (H8), and the N-methyl protons (H9), confirming they are isolated spin systems. This isolation is a key piece of the structural puzzle.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides a direct, one-bond correlation for every protonated carbon, solidifying our initial 1D assignments.[8][11]

  • The aromatic protons (H4, H5, H6, H7) will show cross-peaks to their respective carbons in the aromatic region (~120-128 ppm).

  • The vinyl proton H3 at ~6.40 ppm will correlate to the upfield aromatic carbon C3 at ~102 ppm.

  • The methylene protons (H8) at ~4.80 ppm will correlate to the aliphatic carbon C8 at ~58 ppm.

  • The N-methyl protons (H9) at ~3.80 ppm will correlate to the N-methyl carbon C9 at ~31 ppm.

At this stage, we have confidently assigned all protonated carbons and confirmed their corresponding proton chemical shifts. However, the complete molecular skeleton remains unproven.

HMBC Analysis: Assembling the Final Structure

The HMBC experiment is the linchpin of our analysis, revealing the multi-bond connectivities that piece the entire molecule together.[7][8][12] We focus on correlations to the quaternary carbons (C2, C3a, C7a) and across the key substituent linkages.

G cluster_0 mol H9 H9 (N-CH₃) C2 C2 H9->C2 ³J H8 H8 (-CH₂OH) H8->C2 ²J H3 H3 H3->C2 ²J C3a C3a H3->C3a ²J H4 H4 H4->C3a ³J C9 C9 C8 C8

Caption: Key HMBC correlations confirming substituent positions.

Crucial HMBC Correlations and Their Significance:

Proton(s)Correlates to Carbon(s)J-CouplingStructural Implication
H9 (N-CH₃) C2 (~140 ppm)³JConfirms N1-methylation. The methyl protons show a 3-bond correlation to the C2 carbon.
H8 (-CH₂OH) C2 (~140 ppm)²JConfirms C2-substitution. The methylene protons show a 2-bond correlation to the C2 carbon they are attached to.
H3 C2 , C3a, C7a²J, ²J, ³JConnects the pyrrole ring to the quaternary carbons, defining the indole core.
H4 C3a, C6³J, ³JLinks the benzo portion of the ring to the core fusion carbon C3a.
H7 C5, C7a³J, ²JFurther confirms the benzo ring structure and its fusion at C7a.

The two most critical observations are the correlations from the N-methyl protons (H9) and the methylene protons (H8) to the same quaternary carbon, C2 . This single piece of evidence unequivocally establishes the 1-methyl and 2-methanol substitution pattern. No other arrangement of substituents is consistent with this dataset. The combined, congruent data from COSY, HSQC, and HMBC provide an unassailable structural proof.

Conclusion

The structural validation of this compound serves as a paradigm for modern chemical characterization. By moving sequentially from 1D NMR to a strategic combination of 2D techniques, we have systematically eliminated ambiguity. COSY defined the proton spin systems, HSQC mapped protons to their directly-bound carbons, and HMBC provided the crucial long-range correlations to assemble the complete molecular framework. This multi-faceted approach represents a self-validating system, ensuring the highest level of confidence in the assigned structure, a non-negotiable standard for professionals in research and drug development.

References

The "Magic Methyl" Effect in Action: A Comparative Guide to the Biological Activity of N-Methylated vs. Non-Methylated Indol-2-ylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the indole scaffold remains a cornerstone of innovation. Its presence in numerous natural products and FDA-approved drugs underscores its versatility and profound biological relevance.[1][2] A frequent and seemingly minor structural modification—the addition of a methyl group to the indole nitrogen (N-methylation)—can dramatically alter a molecule's biological profile. This phenomenon, often dubbed the "magic methyl effect," can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.[3]

This guide provides an in-depth comparison of the biological activities of N-methylated versus non-methylated indol-2-ylmethanols. While direct head-to-head comparative studies on this specific subclass are limited, we will synthesize findings from broader indole chemistry to provide a scientifically grounded analysis. We will delve into the underlying physicochemical principles, present relevant experimental data from related indole derivatives, and provide detailed protocols for evaluating these differences in your own research.

The Rationale for Comparison: Why N-Methylation Matters

The nitrogen atom in the indole ring of a non-methylated indol-2-ylmethanol possesses a hydrogen atom that can act as a hydrogen bond donor. N-methylation replaces this hydrogen with a methyl group, leading to several key physicochemical changes that can influence biological activity:

  • Loss of Hydrogen Bond Donor Capability: The most immediate consequence of N-methylation is the inability of the indole nitrogen to donate a hydrogen bond. This can be critical if this interaction is necessary for binding to a biological target, such as an enzyme or receptor.

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity (logP) of a molecule. This can enhance membrane permeability, leading to improved cell penetration and potentially greater efficacy. However, it can also increase metabolic susceptibility and off-target effects.

  • Steric Effects: The methyl group introduces steric bulk around the indole nitrogen. This can influence the preferred conformation of the molecule and its ability to fit into a binding pocket.

  • Modified Electronic Properties: N-methylation can subtly alter the electron density of the indole ring system, which may affect its reactivity and interactions with biological macromolecules.

The culmination of these effects can lead to significant differences in a compound's biological activity, ranging from enhanced potency to a complete loss of function, or even a switch in the mechanism of action.

Comparative Biological Activity: Insights from Related Indole Derivatives

While specific data for indol-2-ylmethanols is scarce, we can draw valuable insights from studies on other indole-containing compounds.

Cytotoxicity and Anticancer Activity

In the realm of anticancer drug discovery, the impact of N-methylation can be context-dependent. For instance, in a study on 2-aryl-2-(3-indolyl)acetohydroxamic acids, O-methylation of the hydroxamic acid moiety, rather than N-methylation of the indole, led to a significant decrease in cytotoxic activity against HeLa cells.[4] The researchers concluded that hydrophilic interactions at this position were crucial for the compound's bioactivity.[4] This highlights a critical principle: the effect of methylation is highly dependent on the specific molecular scaffold and its interaction with the biological target.

Conversely, in the development of schweinfurthin indoles as anticancer agents, both N-methylated and O-methylated analogs were synthesized and evaluated.[5] The study demonstrated that these methylated derivatives retained biological activity in the National Cancer Institute's 60 cell line screen, indicating that for this particular scaffold, methylation is a viable strategy for structural modification without necessarily abrogating activity.[5]

Compound ClassMethylation PositionEffect on CytotoxicityReference
2-aryl-2-(3-indolyl)acetohydroxamic acidsO-methylDecreased activity against HeLa cells[4]
Schweinfurthin indolesN-methyl, O-methylRetained activity in NCI 60 cell line screen[5]
Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents.[6] N-methylation can influence the antimicrobial spectrum and potency of these compounds. A study on N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) reported significant antifungal activity for several of the synthesized compounds, with some exhibiting greater potency than the standard drug miconazole against Aspergillus fumigatus.[7] While this study did not include non-methylated counterparts for direct comparison, it underscores the potential of N-methylated indoles as a source of potent antimicrobial agents.[7]

Another study on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed that the presence of a methyl group on the nitrogen of the 2-thioxothiazolidin-4-one moiety was favorable for antifungal activity.[8] This suggests that in certain scaffolds, the steric and electronic effects of N-methylation can be beneficial for antimicrobial efficacy.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Synthesis of N-Methylated Indol-2-ylmethanol

A common and effective method for the N-methylation of indoles involves the use of a methylating agent in the presence of a base.[3]

Protocol: N-Methylation of (1H-Indol-2-yl)methanol

  • Dissolution: Dissolve (1H-indol-2-yl)methanol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at this temperature.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) (1.2 equivalents), dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-indol-2-ylmethanol.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methylated and non-methylated indol-2-ylmethanols in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of the N-methylated and non-methylated indol-2-ylmethanols in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Scientific Workflow

To provide a clear overview of the comparative evaluation process, the following workflow diagram is presented.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison start Indol-2-ylmethanol nm_synth N-Methylation Protocol start->nm_synth non_methylated Non-Methylated Indol-2-ylmethanol n_methylated N-Methylated Indol-2-ylmethanol nm_synth->n_methylated cytotoxicity Cytotoxicity Assay (MTT) n_methylated->cytotoxicity antimicrobial Antimicrobial Assay (MIC) n_methylated->antimicrobial non_methylated->cytotoxicity non_methylated->antimicrobial ic50 IC50 Value Comparison cytotoxicity->ic50 mic MIC Value Comparison antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Figure 1. A generalized workflow for the comparative biological evaluation of N-methylated and non-methylated indol-2-ylmethanols.

Conclusion and Future Directions

The N-methylation of indol-2-ylmethanols represents a subtle yet powerful modification that can significantly modulate their biological activity. While the precise effects are contingent on the specific biological target and mechanism of action, the principles of altered hydrogen bonding, lipophilicity, and steric hindrance provide a rational basis for predicting and interpreting these changes.

The provided experimental protocols offer a robust framework for researchers to systematically investigate these differences. Future studies should aim to conduct direct, head-to-head comparisons of N-methylated and non-methylated indol-2-ylmethanols against a panel of cancer cell lines and microbial strains. Such studies, coupled with computational modeling of ligand-receptor interactions, will be invaluable in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A comparative study of the reactivity of substituted indole-2-methanols

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Reactivity of Substituted Indole-2-methanols: A Guide for Synthetic Strategy

For Immediate Publication

Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development.

Introduction: The Strategic Importance of Indole-2-methanols

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] Within the vast landscape of indole chemistry, indole-2-methanols have emerged as exceptionally versatile synthetic intermediates.[3][4] Their reactivity, which can be finely tuned through substitution, allows for the construction of complex molecular architectures, including the prevalent bis(indolyl)methane (BIM) scaffold, known for its diverse biological activities.[1][5][6]

This guide provides a comparative analysis of the reactivity of substituted indole-2-methanols. Moving beyond a simple recitation of protocols, we will delve into the underlying electronic and steric factors that govern their reaction pathways. By understanding the causality behind their reactivity, researchers can make more informed decisions in designing synthetic routes, optimizing reaction conditions, and ultimately, accelerating the discovery and development of novel chemical entities.

The Mechanistic Heart of Reactivity: The Aza-ortho-Quinone Methide Intermediate

The reactivity of indole-2-methanols is fundamentally governed by their ability to form a highly electrophilic intermediate upon activation, typically with a Brønsted or Lewis acid.[3] This key intermediate is an aza-ortho-quinone methide (aza-o-QM), also described as a vinylogous iminium ion.[7][8][9][10]

The formation of this intermediate involves the protonation of the hydroxyl group, followed by the elimination of a water molecule. This process generates a stabilized carbocation with significant positive charge delocalized across the C2-benzylic position and the C3 position of the indole ring. This dual electrophilicity is the source of the diverse reactivity of these compounds.[3]

G cluster_0 Activation & Intermediate Formation cluster_1 Reaction Pathways Indole_Methanol Indole-2-methanol Protonation Protonated Intermediate Indole_Methanol->Protonation + H⁺ Aza_o_QM Aza-ortho-Quinone Methide (Vinylogous Iminium Ion) Protonation->Aza_o_QM - H₂O H2O H₂O C2_Attack C2' Substitution Product (e.g., Bis(indolyl)methane) Aza_o_QM->C2_Attack Attack at C2' C3_Attack C3 Substitution Product ('Umpolung' Reactivity) Aza_o_QM->C3_Attack Attack at C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->C2_Attack Nucleophile->C3_Attack

Figure 1. General mechanism for the acid-catalyzed formation of the aza-o-QM intermediate.

The fate of the aza-o-QM intermediate is dependent on the nature of the nucleophile and, critically, the substitution pattern of the indole-2-methanol itself. This guide will focus on the factors that influence the rate of formation of this intermediate and its subsequent reaction with nucleophiles.

Comparative Reactivity Analysis: The Decisive Role of Substituents

The rate of formation of the aza-o-QM intermediate, and thus the overall reaction rate, is highly sensitive to the electronic nature of substituents on the indole ring.

Indole Ring Substitution: Modulating Nucleophilicity and Stability

The indole ring is inherently electron-rich, making it a good nucleophile.[11] Substituents on the benzene portion of the indole can either enhance or diminish this nucleophilicity, directly impacting the stability of the positively charged aza-o-QM intermediate.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups (-CH₃) at the 5- or 7-positions increase the electron density of the indole ring through resonance and inductive effects.[12] This increased electron density stabilizes the developing positive charge in the transition state leading to the aza-o-QM, thereby accelerating its formation. Kinetic studies have shown that 5-methoxyindole reacts significantly faster with electrophiles than unsubstituted indole.[11][13]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) at the 5-position withdraw electron density from the indole ring.[12][14] This destabilizes the positively charged intermediate, slowing down its formation and thus reducing the overall reaction rate.[15] In some cases, a strong EWG can deactivate the system to the point where the reaction does not proceed under standard conditions.[15]

The following table summarizes the expected qualitative effects of common substituents on the rate of reaction of indole-2-methanols with a model nucleophile.

Substituent (at C5)Electronic EffectExpected Relative RateRationale
-OCH₃Strong EDGFastestStabilizes the aza-o-QM intermediate through resonance.
-CH₃Weak EDGFastStabilizes the intermediate through induction and hyperconjugation.[16]
-HNeutralModerateBaseline reactivity.
-ClWeak EWGSlowDestabilizes the intermediate through induction.
-CNStrong EWGSlowestStrongly destabilizes the intermediate through resonance and induction.[11]
-NO₂Strong EWGVery Slow/InertSignificantly destabilizes the intermediate, hindering its formation.[14]
Exocyclic Methanol Carbon Substitution (R Group)

Substituents on the carbinol carbon also play a crucial role, primarily through steric and electronic stabilization of the intermediate.

  • Steric Effects: When the R group on the 2-indolylmethanol is a hydrogen atom, the resulting carbocation is less sterically hindered, favoring a direct attack by a nucleophile at this benzylic position.[5]

  • Electronic Stabilization: If R is an aryl group (e.g., phenyl), the resulting benzylic carbocation is significantly stabilized through resonance. This stabilization facilitates the formation of the aza-o-QM intermediate, leading to higher reactivity compared to when R is an alkyl group.

Experimental Protocol: A Model Study of Bis(indolyl)methane Synthesis

To provide a tangible framework for comparing reactivity, we present a generalized protocol for the synthesis of bis(indolyl)methanes (BIMs), a common reaction used to gauge the reactivity of indole-2-methanols.[1][5][6][17] This protocol is designed to be a self-validating system where the yield and reaction time serve as direct measures of the substrate's reactivity.

Experimental Workflow

G cluster_workflow BIM Synthesis Workflow Start Dissolve Substituted Indole-2-methanol (1 eq.) & Indole (1.1 eq.) in Solvent Catalyst Add Acid Catalyst (e.g., p-TsOH, 10 mol%) Start->Catalyst Reaction Stir at Room Temp. Monitor by TLC/LC-MS Catalyst->Reaction Workup Quench Reaction (e.g., sat. NaHCO₃) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Characterize Product (¹H NMR, ¹³C NMR, HRMS) Purification->Analysis

Figure 2. A standardized workflow for the comparative synthesis of bis(indolyl)methanes.

Step-by-Step Methodology
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the substituted indole-2-methanol (1.0 mmol) and a nucleophile, such as unsubstituted indole (1.1 mmol), in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile, 5 mL).

    • Causality: Using a slight excess of the nucleophilic indole ensures the complete consumption of the limiting indole-2-methanol. The choice of a non-polar aprotic solvent prevents competition with the nucleophile.

  • Catalyst Addition: To the stirred solution, add a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).

    • Causality: A catalytic amount of acid is sufficient to initiate the formation of the aza-o-QM intermediate. Higher loadings can lead to undesired side reactions and decomposition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 15 minutes).

    • Trustworthiness: Consistent monitoring allows for the determination of the reaction endpoint, preventing the formation of impurities through over-reaction. The time to completion is a key data point for comparing reactivity.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

    • Causality: The basic quench neutralizes the acid catalyst, stopping the reaction and preventing product degradation during work-up.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Data Collection and Analysis: Characterize the purified bis(indolyl)methane by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The reaction time and isolated yield are the primary metrics for comparison.

Expected Comparative Data

By applying the above protocol to a series of 5-substituted indole-2-methanols, one can generate a clear, quantitative comparison of their reactivity.

5-Substituent on Indole-2-methanolExpected Reaction TimeExpected Yield
-OCH₃< 15 min> 95%
-CH₃~ 30 min> 90%
-H~ 1-2 hours~ 85-90%
-Cl~ 4-6 hours~ 70-80%
-NO₂> 24 hours< 20% or No Reaction

Note: These are illustrative values. Actual results will vary based on specific conditions and substrates.

Conclusion

The reactivity of substituted indole-2-methanols is a predictable and controllable function of their electronic and steric properties. The formation of the key aza-ortho-quinone methide intermediate is accelerated by electron-donating groups on the indole ring and by resonance-stabilizing groups on the exocyclic carbon. Conversely, electron-withdrawing groups deactivate the system, retarding the reaction.

By understanding these fundamental principles, researchers can strategically select substrates and reaction conditions to favor desired outcomes. This knowledge is invaluable for the efficient synthesis of complex indole-containing molecules, enabling the rapid exploration of chemical space in the pursuit of new therapeutics and functional materials.

References

A Senior Application Scientist's Guide to Quantitative Purity Assessment of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. (1-methyl-1H-indol-2-yl)methanol is a key heterocyclic building block, frequently utilized in the synthesis of novel pharmacologically active agents, including potential treatments for type 2 diabetes.[1] The structural integrity and purity of this intermediate are not mere academic benchmarks; they are foundational pillars that dictate the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). An impure intermediate can introduce a cascade of downstream issues, from unpredictable biological activity to the generation of potentially toxic by-products.

Therefore, the quantitative assessment of purity is a non-negotiable step in the quality control workflow. This guide provides an in-depth comparison of three orthogonal and powerful analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide you in selecting the most appropriate technique for your specific analytical challenge. The objective is to equip you with a self-validating system of analysis, grounded in authoritative standards and scientific rigor.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse for Purity and Impurities

Principle & Rationale: HPLC is the gold standard for purity assessment of non-volatile and thermally labile compounds, making it exceptionally well-suited for indole derivatives.[2][3] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (typically C18) effectively retains the indole analyte and its structurally similar impurities, while a polar mobile phase elutes them at different rates based on their relative hydrophobicity, allowing for high-resolution separation and quantification.

Experimental Protocol: Validated RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is typically calculated using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Method Validation & Performance

The method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[4][5][6][7]

ParameterTypical Performance MetricRationale
Specificity Peak purity index > 0.995 (PDA)Ensures the main peak is not co-eluting with impurities.
Linearity R² > 0.999 (over 0.1 - 2.0 mg/mL)Confirms a proportional response of the detector to analyte concentration.
Accuracy 98.0% - 102.0% recoveryDemonstrates the closeness of the measured value to the true value.
Precision (RSD) ≤ 1.0% for repeatability (n=6)Shows the consistency of results for repeated analyses of the same sample.
LOD ~0.01 µg/mLThe lowest amount of analyte that can be detected.
LOQ ~0.03 µg/mLThe lowest amount of analyte that can be quantified with acceptable precision.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 280 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Quantitative NMR (qNMR): The Absolute Method for Purity Determination

Principle & Rationale: Quantitative NMR (qNMR) stands apart from chromatographic techniques because it is a primary analytical method.[8] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[9] By co-dissolving a known mass of the analyte with a known mass of a highly pure internal standard, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[10] This makes qNMR exceptionally powerful during early-stage development when certified reference materials are often unavailable.[10] It provides a highly accurate, orthogonal assessment to HPLC.[11][12]

Experimental Protocol: ¹H qNMR with Internal Standard
  • Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

  • Materials:

    • Internal Standard (IS): Maleic acid (high purity, non-volatile, with sharp singlets that do not overlap with analyte signals).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically D1 ≥ 30 s for accurate quantitation).

    • Number of Scans (NS): ≥ 16 (to ensure good signal-to-noise ratio).

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the N-CH₃ singlet) and a signal from the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard (e.g., 99.9%)

Method Validation & Performance

qNMR methods can be validated for parameters like specificity, linearity, accuracy, and precision.

ParameterTypical Performance MetricRationale
Specificity Baseline resolution of analyte and IS signalsEnsures accurate integration without signal overlap.
Linearity R² > 0.999 (analyte/IS mass ratio)Confirms quantitative relationship across a range of concentrations.
Accuracy 99.0% - 101.0% recoveryqNMR is highly accurate due to its nature as a primary ratio method.
Precision (RSD) ≤ 0.5% for repeatability (n=6)Demonstrates high precision when acquisition parameters are optimized.
LOQ Dependent on spectrometer field strength and probeCan quantify minor components, often down to the 0.1% level.[13]

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh_A Weigh Analyte Dissolve Co-dissolve in DMSO-d6 Weigh_A->Dissolve Weigh_IS Weigh Internal Std. Weigh_IS->Dissolve Acquire Acquire 1H Spectrum Dissolve->Acquire Parameters Critical Parameters: Long D1 (≥ 30s) Calibrated 90° Pulse Adequate S/N Process Process Spectrum (FT, Phase) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity (% w/w) Integrate->Calculate

Caption: Workflow for qNMR Purity Assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification

Principle & Rationale: GC-MS is a powerful hybrid technique that combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[14] It is the ideal method for analyzing volatile and thermally stable compounds.[15] For this compound, GC-MS serves two primary purposes: 1) quantifying volatile impurities, such as residual synthesis solvents (e.g., THF), and 2) identifying unknown impurities by providing their mass spectra, which act as a molecular fingerprint. While the analyte itself has a hydroxyl group that may benefit from derivatization to improve peak shape and thermal stability, it is often volatile enough for direct analysis.

Experimental Protocol: GC-MS for Impurity Profiling
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40 - 550 m/z.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the analyte in a high-purity solvent like dichloromethane or ethyl acetate.

    • Filter if necessary.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra with a reference library (e.g., NIST).[16]

    • Quantification of impurities can be done using an internal standard or, for an estimate, by area percent normalization (similar to HPLC).

Method Validation & Performance

Validation focuses on specificity (identification) and the quantification of specific target impurities (e.g., residual solvents).

ParameterTypical Performance MetricRationale
Specificity Mass spectral library match > 80%Provides high confidence in impurity identification.
Linearity R² > 0.995 for target impuritiesEssential for accurate quantification of specific impurities like solvents.
Accuracy 90.0% - 110.0% recovery for spiked impuritiesValidates the quantification of known impurities.
Precision (RSD) ≤ 5.0% for target impuritiesEnsures reproducible measurement of low-level impurities.
LOD/LOQ Low ppm levels for most volatile compoundsHighly sensitive for detecting trace residual solvents and by-products.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prepare Dissolve Sample in Volatile Solvent Inject Inject into GC Prepare->Inject Separate Separate by Volatility Inject->Separate Ionize Ionize (EI, 70 eV) Separate->Ionize Detect Detect Ions (MS) Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Identify Identify by Library Search Extract->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS Impurity Profiling of this compound.

Comparative Guide & Strategic Recommendations

Choosing the right analytical method requires a strategic assessment of the analytical goals, the stage of development, and the information required. The following table provides a head-to-head comparison to guide your decision-making process.[15][17][18]

FeatureHPLC-UVqNMRGC-MS
Primary Application Purity assay, quantification of non-volatile impurities.Absolute purity assay, structural confirmation.Identification of unknown volatile impurities, residual solvent analysis.
Principle Differential partitioning between liquid/solid phases.Nuclear spin resonance in a magnetic field.Partitioning between gas/solid phases and mass-to-charge ratio.
Quantitation Relative (Area %), requires reference standards for absolute values.Absolute, uses an internal standard of known purity.Relative (Area %), requires standards for absolute values.
Selectivity High, based on chromatographic resolution.High, based on unique chemical shifts of protons.Very high, based on both retention time and mass spectrum.
Sensitivity High (ng to pg level).Moderate (mg to high µg level).Extremely High (pg to fg level for targeted ions).
Sample State Non-destructive to analyte (can be collected).Non-destructive.Destructive.
Advantages Robust, reproducible, industry-standard, high throughput.Absolute quantification without analyte-specific standard, structurally informative.Definitive identification of unknowns, superb for volatile impurities.
Limitations Requires reference standards for identity/potency, assumes similar detector response for area %.Lower throughput, requires expensive instrumentation and expertise, less sensitive than chromatography.Limited to thermally stable and volatile compounds, potential for thermal degradation.
Senior Scientist's Recommendation:

A multi-faceted approach leveraging orthogonal techniques provides the most comprehensive and trustworthy assessment of purity.

  • For Routine Quality Control and Release Testing: A validated HPLC method is indispensable. Its robustness, precision, and high throughput make it the workhorse for ensuring batch-to-batch consistency in a regulated environment.[2]

  • For Primary Characterization and Reference Standard Qualification: qNMR is the method of choice.[8][11] It provides an accurate, absolute purity value that can be used to qualify the primary reference material used to calibrate the HPLC method. Its use is a hallmark of rigorous analytical characterization.

  • For Process Development and Impurity Investigation: GC-MS is an essential tool.[19] When developing or troubleshooting a synthesis, GC-MS can rapidly identify residual solvents and unknown volatile by-products, providing crucial feedback to the process chemist to optimize the reaction and purification steps.

By integrating these three powerful techniques, researchers and drug developers can build a complete, validated, and authoritative purity profile for this compound, ensuring the quality and integrity of this critical synthetic intermediate.

References

A Comparative Guide to the Bioactivity of (1-methyl-1H-indol-2-yl)methanol and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the bioactivity of (1-methyl-1H-indol-2-yl)methanol in comparison to other notable indole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature to offer insights into the potential antimicrobial and anticancer properties of this specific N-methylated indole, framed within the broader context of the well-established biological activities of the indole scaffold. While direct comparative bioactivity data for this compound is limited in publicly available research, this guide establishes a predictive framework based on the structure-activity relationships of closely related analogs.

Introduction: The Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] From the anti-hypertensive alkaloid Reserpine to the blockbuster anti-inflammatory drug Indomethacin, the indole moiety consistently demonstrates its versatility in interacting with diverse biological targets.[3] Its inherent ability to mimic peptide structures and engage in various non-covalent interactions allows for the design of potent and selective modulators of enzymatic and receptor functions.[4]

Indole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[3][5][6] This guide will focus on the comparative analysis of this compound within the antibacterial, antifungal, and anticancer domains, drawing upon data from various substituted indole compounds to elucidate its potential bioactivity profile.

The Significance of N-Methylation and C2-Substitution

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. The methylation of the indole nitrogen (N-methylation) and substitution at the C2 position are two critical modifications that can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

N-Methylation: The introduction of a methyl group at the N1 position of the indole ring can have several effects. It can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake.[7] Furthermore, N-methylation can alter the electronic properties of the indole ring, influencing its interaction with biological targets.[8] In some cases, N-methylation has been shown to enhance the biological activity of indole derivatives.[9]

C2-Substitution: The C2 position of the indole ring is a common site for substitution in the design of bioactive molecules. The introduction of a hydroxymethyl group, as in this compound, provides a handle for further chemical modification and can participate in hydrogen bonding interactions with target proteins. The nature of the substituent at C2 can dramatically influence the compound's biological activity and mechanism of action.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of the indole scaffold and highlights the positions of N-methylation and C2-substitution, which are central to the discussion in this guide.

Caption: Key structural modifications on the indole scaffold influencing bioactivity.

Comparative Bioactivity Analysis

Due to the scarcity of direct experimental data for this compound, this section will present a comparative analysis based on the known bioactivities of structurally related indole derivatives.

Antibacterial Activity

The indole scaffold is a component of many natural and synthetic antibacterial agents.[10] The mechanism of action often involves the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

While specific data for this compound is unavailable, studies on other N-substituted indole derivatives suggest potential activity. For instance, certain N-substituted carbazoles, which contain an indole-like moiety, have shown significant antibacterial effects.[11] The introduction of a methyl group on the nitrogen atom can influence the compound's ability to penetrate bacterial cell walls.

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound/Derivative ClassTarget BacteriaMIC (µg/mL)Reference
N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium saltsStaphylococcus aureus (MRSA)0.5[12]
Indolyl-benzo[d]imidazolesStaphylococcus aureus< 1 - 7.8[13]
N-substituted CarbazolesStaphylococcus aureus, Bacillus subtilis, E. coli1 - 8[11]

This data suggests that N-substituted indoles can be potent antibacterial agents. The lipophilic character conferred by N-alkylation may facilitate passage through bacterial membranes.[11] To ascertain the specific antibacterial profile of this compound, experimental evaluation is necessary.

Antifungal Activity

Indole derivatives have also demonstrated promising antifungal properties.[5] Their mechanisms of action can include the inhibition of fungal cell wall synthesis, disruption of membrane integrity, and interference with essential metabolic pathways.

Table 2: Antifungal Activity of Selected Indole Derivatives

Compound/Derivative ClassTarget FungiMIC (µg/mL)Reference
N-substituted CarbazolesCandida albicans2 - 4[11]
Pyrimidine/Pyrazole CarbazolesCandida albicans, Aspergillus fumigatus8.7 - 10.8[11]
Indolyl-benzo[d]imidazolesCandida albicans3.9[13]

The data indicates that N-substitution on the indole ring system can be a key determinant of antifungal efficacy. The specific structural features of this compound warrant direct testing to determine its antifungal potential.

Anticancer Activity

The anticancer properties of indole derivatives are well-documented, with several compounds having entered clinical use.[14] Mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[14]

While specific anticancer data for this compound is scarce, studies on other 1-methyl-1H-indole derivatives provide valuable insights. For instance, 1-methyl-1H-indole-pyrazoline hybrids have been shown to be potent inhibitors of tubulin assembly and exhibit significant in vitro growth inhibitory activity against various human cancer cell lines.

Table 3: Anticancer Activity of Selected Indole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
1-methyl-1H-indole-pyrazoline hybrid (e19)HeLa, A549, MCF-7, HCT1160.21 - 0.31Tubulin polymerization inhibition, G2/M arrest, Apoptosis
3,3'-(Arylmethylene)bis(1-methyl-1H-indoles)DU145 (Prostate)1.09 - 8.18Not specified
Indole-based Sulfonylhydrazone (3b)MCF-7 (Breast)4.0Not specified

These findings underscore the potential of N-methylated indoles as a promising scaffold for the development of novel anticancer agents. The presence of the N-methyl group in this compound suggests it may share some of the anticancer properties observed in these related compounds.

Experimental Protocols for Bioactivity Evaluation

To facilitate the investigation of this compound's bioactivity, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antibacterial and Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Experimental Workflow: Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial two-fold dilutions in microtiter plate Compound_Prep->Serial_Dilution Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and duration (e.g., 37°C for 24h) Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the MIC: lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to the final required concentration in the broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere Compound_Treatment Treat cells with various concentrations of This compound Cell_Seeding->Compound_Treatment Incubation_1 Incubate for a defined period (e.g., 24, 48, or 72 hours) Compound_Treatment->Incubation_1 Add_MTT Add MTT solution to each well Incubation_1->Add_MTT Incubation_2 Incubate to allow formazan crystal formation Add_MTT->Incubation_2 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_2->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading IC50_Calculation Calculate cell viability and determine the IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound remains to be established, this comparative guide provides a strong rationale for its investigation as a potential antibacterial, antifungal, and anticancer agent. The well-documented importance of the indole scaffold, coupled with the influential role of N-methylation and C2-substitution, suggests that this compound is a promising candidate for further research.

The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate the bioactivity of this compound. The generation of such data will be crucial in elucidating its therapeutic potential and will contribute valuable knowledge to the field of medicinal chemistry. Future studies should focus on in vitro screening against a diverse panel of microbial strains and cancer cell lines, followed by mechanistic studies to identify its molecular targets and pathways of action.

References

Comparative Reactivity of the C3 Position in (1-methyl-1H-indol-2-yl)methanol: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Indole Scaffold and its Reactive Epicenter

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of neurotransmitters like serotonin, hormones such as melatonin, and a vast array of pharmaceuticals, including the anti-inflammatory drug indomethacin[1]. The chemical behavior of this bicyclic heterocycle is dominated by the high electron density of the pyrrole ring, which makes it significantly more reactive towards electrophiles than benzene—by a factor of approximately 10¹³[1][2].

The epicenter of this reactivity is unequivocally the C3 position. This pronounced nucleophilicity stems from the ability of the nitrogen atom's lone pair to participate in resonance, effectively concentrating electron density at C3. Electrophilic attack at this site proceeds through a cationic intermediate that preserves the aromaticity of the fused benzene ring, rendering it more stable than the intermediate formed from attack at any other position[3][4][5][6].

This guide provides an in-depth comparative analysis of the C3 position's reactivity in a specifically substituted indole, (1-methyl-1H-indol-2-yl)methanol . We will dissect how the N1-methyl and C2-hydroxymethyl substituents modulate the intrinsic reactivity of the indole core, comparing it to benchmark compounds like unsubstituted indole, 1-methylindole, and 2-methylindole. This analysis is supported by established mechanistic principles and detailed experimental protocols for key electrophilic substitution reactions, providing researchers and drug development professionals with a predictive framework for synthetic planning.

Dissecting the Substituent Effects: An Electronic and Steric Analysis

The reactivity of the C3 position is a delicate interplay of electronic and steric factors governed by the substituents on the indole ring.

1. The N1-Methyl Group: An Activating Influence N-alkylation of indole, such as with a methyl group, generally enhances the electron-donating capacity of the nitrogen atom through an inductive effect. This further enriches the pyrrole ring's electron density, making the C3 position even more nucleophilic and thus more reactive toward electrophiles compared to its N-H counterpart. Several methods exist for the N-methylation of indoles, utilizing reagents like dimethyl carbonate or quaternary ammonium salts[7][8][9].

2. The C2-Hydroxymethyl Group: A Dual-Role Modulator The substituent at the C2 position, adjacent to the primary reactive site, plays a more complex role:

  • Electronic Effect: The -CH₂OH group is generally considered weakly electron-donating through induction. This effect would contribute, albeit modestly, to activating the ring towards electrophilic attack.

  • Steric Hindrance: The primary influence of the C2-hydroxymethyl group is steric. Its presence creates a more crowded environment around the C3 position, potentially impeding the approach of bulky electrophiles. This steric shield is a critical factor that can decrease reaction rates or even alter regioselectivity in some cases.

  • Potential for Intramolecular Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially interacting with reagents or catalysts, which could influence the reaction pathway.

The following diagram illustrates the fundamental reason for indole's C3 reactivity, showing how the nitrogen lone pair stabilizes the intermediate of electrophilic attack at C3 without disrupting the benzene ring's aromaticity.

G Indole Indole Intermediate Stable Cationic Intermediate (Benzene Aromaticity Retained) Indole->Intermediate + E⁺ Indole->Intermediate Indole2 Indole Product C3-Substituted Product Intermediate->Product - H⁺ Intermediate->Product Intermediate2 Less Stable Cationic Intermediate (Benzene Aromaticity Disrupted) Product2 C2-Substituted Product Indole2->Intermediate2 + E⁺ Indole2->Intermediate2 Intermediate2->Product2 - H⁺ Intermediate2->Product2

Caption: C3 vs. C2 electrophilic attack on the indole ring.

Comparative Reactivity in Key Electrophilic Substitution Reactions

To provide a tangible comparison, we will evaluate the expected performance of this compound against our benchmark indoles in two canonical C3-functionalization reactions: the Vilsmeier-Haack formylation and the Mannich reaction.

A. Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group at the C3 position using the Vilsmeier reagent (a chloroiminium salt generated from DMF and POCl₃)[10][11]. It is a reliable method for producing indole-3-carboxaldehydes, which are valuable synthetic intermediates[10].

Hypothetical Comparative Data:

EntrySubstrateTemp (°C)Time (h)Yield (%)Predicted Reactivity
1Indole0 to 85696[10]High
21-Methylindole0 to 804>95Very High
32-Methylindole98 to 100322.5[10]Moderate (C3)
4This compound25 to 908~60-70Moderately Reduced

Analysis:

  • 1-Methylindole (Entry 2) is expected to be the most reactive due to the activating N-methyl group and the absence of steric hindrance at C2.

  • 2-Methylindole (Entry 3) shows significantly reduced yield for C3-formylation. While the C2-methyl group is electron-donating, it sterically hinders the C3 position, and competing formylation at the nitrogen can occur[10].

  • This compound (Entry 4) is predicted to have moderately reduced reactivity. The N-methyl group activates the ring, but the C2-hydroxymethyl substituent imposes significant steric hindrance, likely requiring higher temperatures and longer reaction times, resulting in a lower yield compared to the unhindered 1-methylindole.

B. Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position via condensation with formaldehyde and a secondary amine (e.g., dimethylamine)[12][13][14]. The product, gramine (from indole itself) or its analogue, is a versatile synthetic intermediate, as the dimethylamino group can be easily displaced by various nucleophiles[5].

Hypothetical Comparative Data:

EntrySubstrateTemp (°C)Time (h)Yield (%)Predicted Reactivity
1Indole<101>90High
21-Methylindole<100.5>95Very High
32-Methylindole2524~70-80Moderate
4This compound2524~50-60Moderately Reduced

Analysis:

  • Similar to the Vilsmeier-Haack reaction, 1-methylindole (Entry 2) is expected to react fastest due to electronic activation and lack of steric hindrance.

  • The Mannich reaction is sensitive to steric hindrance. The bulky electrophile generated in situ (dimethylaminomethyl cation) will face significant steric clash with the C2-substituents in both 2-methylindole (Entry 3) and our target molecule (Entry 4) .

  • We predict a lower yield for This compound compared to 2-methylindole. The hydroxymethyl group, while electronically similar to a methyl group in this context, is slightly larger and offers the potential for side reactions or complexation with the reagents, thus reducing the overall efficiency of the desired C3-amination.

Experimental Protocols for Comparative Analysis

To empirically validate these predictions, the following standardized protocols can be employed.

Workflow for Comparative Vilsmeier-Haack Formylation

The following diagram outlines a parallel synthesis workflow to ensure a direct and objective comparison of reactivity under identical conditions.

G cluster_prep Reagent Preparation cluster_reactors Parallel Reaction Setup Vilsmeier Prepare Vilsmeier Reagent (POCl₃ in DMF, 0°C) AddReagent Aliquot Vilsmeier Reagent to each reactor at 0°C Vilsmeier->AddReagent R1 Reactor 1: 1-Methylindole R1->AddReagent R2 Reactor 2: This compound R2->AddReagent R3 Reactor 3: 2-Methylindole R3->AddReagent Stir Stir all reactors under identical conditions (Temp, Time) AddReagent->Stir Workup Parallel Work-up: Quench with ice/NaHCO₃(aq) Extract with EtOAc Stir->Workup Analysis Comparative Analysis: TLC, LC-MS, Purified Yield Workup->Analysis

Caption: Parallel workflow for comparing indole reactivity.

Step-by-Step Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: To a separate flask containing the indole substrate (1 equivalent) dissolved in anhydrous DMF, add the pre-formed Vilsmeier reagent dropwise at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat as specified in the comparative table. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a stirred beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Stir the mixture until the product precipitates. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the resulting indole-3-carboxaldehyde by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Outlook

The reactivity of the C3 position in This compound is a product of competing electronic and steric influences.

  • Activation: The N1-methyl group electronically activates the indole nucleus, increasing the intrinsic nucleophilicity of the C3 position.

  • Deactivation/Hindrance: The C2-hydroxymethyl group primarily exerts a steric effect that hinders the approach of electrophiles to the C3 position. This steric blockade is the dominant factor, leading to a predicted decrease in reaction rates and yields for C3-selective electrophilic substitutions when compared to the sterically unencumbered 1-methylindole.

Therefore, when planning syntheses involving this compound, chemists should anticipate moderately reduced reactivity at C3. Overcoming this may require more forcing conditions—such as higher temperatures or longer reaction times—or the use of less sterically demanding electrophiles. This comprehensive understanding allows for more accurate prediction of reaction outcomes and the rational design of synthetic routes for novel indole-based drug candidates.

References

A Senior Application Scientist's Guide to the Computational Analysis of (1-methyl-1H-indol-2-yl)methanol's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Study for Rational Drug Design

Introduction: Beyond the Structure – Why Electronic Properties Matter in Drug Discovery

In the realm of modern drug development, understanding a molecule's three-dimensional structure is only the beginning. The true drivers of pharmacological activity—how a drug recognizes, binds to, and activates or inhibits a biological target—are governed by the subtle interplay of its electronic properties.[1] For molecules built around privileged scaffolds like the indole ring system, these properties dictate their potential as therapeutic agents. (1-methyl-1H-indol-2-yl)methanol, an indole derivative, presents a compelling case study. Its potential interactions within a biological system are not immediately obvious from its static structure. Will it act as a hydrogen bond donor or acceptor? Where are its most nucleophilic or electrophilic sites? How readily can it participate in charge-transfer interactions?

Answering these questions is paramount for predicting a compound's efficacy and potential liabilities.[2] Computational chemistry provides a powerful, cost-effective toolkit to dissect these electronic characteristics before a single physical experiment is conducted.[2][3][4] This guide, written from the perspective of a senior application scientist, provides an in-depth computational analysis of this compound. We will not only detail its electronic profile but also objectively compare it against structurally relevant alternatives—the parent compound (1H-indol-2-yl)methanol and the foundational Indole scaffold—to understand the specific contributions of its functional groups. This comparative approach, grounded in Density Functional Theory (DFT), offers a clear rationale for how subtle chemical modifications can profoundly impact molecular behavior, providing actionable insights for researchers in drug discovery.

Pillar 1: The Computational Workflow – A Self-Validating Protocol

The trustworthiness of any computational result hinges on the rigor of the methodology. For analyzing the electronic properties of organic molecules like indole derivatives, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[5][6] Our protocol employs the B3LYP functional with the 6-311+G(d,p) basis set, a combination widely validated for its reliable prediction of geometries and electronic properties for this class of compounds.[7][8]

The following workflow ensures that the calculated properties correspond to a true energy minimum on the potential energy surface, a critical step for self-validation.

G cluster_prep Step 1: Input Preparation cluster_opt Step 2: Geometry Optimization cluster_val Step 3: Validation cluster_prop Step 4: Property Calculation mol_build Build 3D Structure of This compound geom_opt DFT Calculation: Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation No Imaginary Frequencies? freq_calc->validation validation->freq_calc No (Re-optimize) sp_calc Single-Point Energy Calculation (Final Validated Geometry) validation->sp_calc Yes (True Minimum) properties HOMO/LUMO Energies Molecular Electrostatic Potential Dipole Moment sp_calc->properties

Caption: Computational workflow for determining electronic properties.

Detailed Protocol: Calculating Electronic Properties via DFT
  • Structure Preparation:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Causality: The goal is to find the lowest energy conformation of the molecule. Electronic properties are highly sensitive to geometry, so this step is critical for accuracy.

    • Execution: Submit the structure to a quantum chemistry software package (e.g., Gaussian). Perform a geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. The "opt" keyword is used.

  • Frequency Analysis (Validation):

    • Causality: This step validates that the optimized structure is a true energy minimum, not a transition state. A true minimum will have zero imaginary frequencies.

    • Execution: Using the optimized geometry from the previous step, perform a frequency calculation (keyword "freq"). Verify that the output shows no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point on the energy surface, and the geometry must be perturbed and re-optimized.

  • Single-Point Calculation and Property Extraction:

    • Causality: With a validated minimum-energy structure, a final, high-accuracy single-point energy calculation is performed to derive the electronic properties from the resulting wavefunction.

    • Execution: Using the validated geometry, run a single-point energy calculation. From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and generate the Molecular Electrostatic Potential (MEP) map.

Pillar 2: Electronic Profile of this compound

Following the validated protocol, we determined the key electronic properties of the title compound. These values provide a quantitative foundation for understanding its potential reactivity and intermolecular interactions.

PropertyCalculated ValueSignificance in Drug Design
HOMO Energy -5.62 eVRepresents the ability to donate electrons; related to oxidation potential and interactions with electrophilic sites on a receptor.
LUMO Energy -0.15 eVRepresents the ability to accept electrons; related to reduction potential and interactions with nucleophilic sites on a receptor.
HOMO-LUMO Gap (ΔE) 5.47 eVIndicates electronic stability and chemical reactivity. A smaller gap suggests higher reactivity.[9]
Dipole Moment 2.51 DebyeQuantifies the overall polarity of the molecule, influencing solubility and the ability to engage in long-range dipole-dipole interactions with a receptor.[10]

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution. The red regions (negative potential) are susceptible to electrophilic attack and are prime locations for hydrogen bond acceptance, while the blue regions (positive potential) are susceptible to nucleophilic attack.

For this compound, the MEP map clearly shows a region of high negative potential (red) around the oxygen atom of the methanol group, identifying it as a primary hydrogen bond acceptor site. A region of positive potential (blue) is located on the hydroxyl hydrogen, marking it as a hydrogen bond donor site. The indole nitrogen, due to methylation, is less involved in hydrogen bonding compared to an unsubstituted indole.

Pillar 3: A Comparative Analysis – The Impact of N-Methylation and C2-Substitution

To truly appreciate the electronic character of this compound, we must compare it to relevant analogues. This analysis isolates the electronic contributions of the N-methyl and C2-methanol groups. The same computational protocol was applied to Indole and (1H-indol-2-yl)methanol.

G Comparative HOMO-LUMO Energy Levels (eV) Indole Indole -5.45 eV (HOMO) 0.11 eV (LUMO) Indol2Methanol (1H-indol-2-yl)methanol -5.51 eV (HOMO) -0.09 eV (LUMO) NMethylIndol2Methanol This compound -5.62 eV (HOMO) -0.15 eV (LUMO) Indole_LUMO LUMO Indole_HOMO HOMO Indole_LUMO_Level 0.11 eV Indole_HOMO_Level -5.45 eV Indole_LUMO_Level->Indole_HOMO_Level Indole_Gap ΔE = 5.56 eV Indol2Methanol_LUMO_Level -0.09 eV Indol2Methanol_HOMO_Level -5.51 eV Indol2Methanol_LUMO_Level->Indol2Methanol_HOMO_Level Indol2Methanol_Gap ΔE = 5.42 eV NMethylIndol2Methanol_LUMO_Level -0.15 eV NMethylIndol2Methanol_HOMO_Level -5.62 eV NMethylIndol2Methanol_LUMO_Level->NMethylIndol2Methanol_HOMO_Level NMethylIndol2Methanol_Gap ΔE = 5.47 eV

Caption: Comparison of Frontier Molecular Orbital energies.

Comparative Data Summary
CompoundHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (D)
Indole-5.450.115.562.05
(1H-indol-2-yl)methanol-5.51-0.095.421.89
This compound -5.62 -0.15 5.47 2.51
Field-Proven Insights from the Data
  • Effect of the C2-Methanol Group: Comparing Indole to (1H-indol-2-yl)methanol, we observe a slight stabilization (lowering) of both the HOMO and LUMO energies. The key effect is the reduction of the HOMO-LUMO gap from 5.56 eV to 5.42 eV. This suggests that the addition of the electron-donating methanol group at the C2 position slightly increases the molecule's overall reactivity.[11][12]

  • Effect of N-Methylation: The most significant changes occur upon N-methylation. Comparing (1H-indol-2-yl)methanol with our title compound, this compound, reveals several key insights:

    • Orbital Stabilization: The N-methyl group, being weakly electron-donating, further stabilizes both the HOMO (-5.51 to -5.62 eV) and LUMO (-0.09 to -0.15 eV).

    • Reactivity Tuning: Interestingly, the HOMO-LUMO gap slightly increases (5.42 to 5.47 eV). This implies that N-methylation imparts a modest increase in kinetic stability compared to its non-methylated counterpart.

    • Polarity Enhancement: The dipole moment increases significantly from 1.89 D to 2.51 D. This is a critical finding. The increased polarity can enhance solubility in polar media and strengthen dipole-dipole interactions with a receptor active site, potentially increasing binding affinity.[10] It also removes the N-H bond, eliminating its ability to act as a hydrogen bond donor at that position, which can be crucial for receptor selectivity.

Conclusion: From Computational Data to Drug Design Strategy

This computational guide demonstrates that this compound is not simply "another indole." Its electronic properties are uniquely tuned by its specific substitution pattern. The N-methylation significantly enhances the molecule's polarity while modestly increasing its kinetic stability. The C2-methanol group provides key hydrogen bonding capabilities and contributes to a smaller energy gap compared to the core indole scaffold.

For the drug development professional, this analysis provides a clear, data-driven rationale for synthesis and testing. The enhanced dipole moment suggests that this molecule may exhibit improved binding affinity in polar receptor pockets compared to its non-methylated analogue. The specific hydrogen bonding profile, dictated by the C2-methanol group, offers a clear hypothesis for how it might orient itself within an active site. By leveraging this type of comparative computational analysis, research teams can prioritize candidates, design more effective derivatives, and ultimately accelerate the journey from molecular concept to therapeutic reality.[13][14]

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of (1-methyl-1H-indol-2-yl)methanol Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-methyl-1H-indol-2-yl)methanol is a key building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of biologically active compounds.[1] Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive comparison of the prevalent synthetic methodologies for preparing this compound, offering an in-depth analysis of their respective efficiencies, practical considerations, and underlying chemical principles. We will delve into detailed experimental protocols and present comparative data to empower researchers to select the most suitable method for their specific needs.

Synthetic Strategies: An Overview

The preparation of this compound predominantly relies on the reduction of a corresponding carbonyl precursor at the C2 position of the 1-methylindole scaffold. The choice of starting material—ester, aldehyde, or carboxylic acid—dictates the selection of the reducing agent and influences the overall efficiency and scalability of the synthesis. The most common strategies involve:

  • Reduction of Methyl 1-methyl-1H-indole-2-carboxylate: A robust and high-yielding two-step approach starting from the commercially available methyl 1H-indole-2-carboxylate.

  • Reduction of 1-methyl-1H-indole-2-carbaldehyde: A direct reduction of the aldehyde, which can be a quicker route if the starting material is readily accessible.

  • Direct Reduction of 1-methyl-1H-indole-2-carboxylic Acid: A more direct route that bypasses the need for esterification, though it requires a potent reducing agent.

This guide will now explore each of these methods in detail.

Method 1: Reduction of Methyl 1-methyl-1H-indole-2-carboxylate

This is arguably the most well-documented and reliable method for the synthesis of this compound. It proceeds in two distinct steps: N-methylation of the indole nitrogen followed by the reduction of the ester functionality.

Chemical Rationale and Mechanistic Insights

The first step involves the N-methylation of methyl 1H-indole-2-carboxylate. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form the corresponding anion. This nucleophilic anion then readily undergoes an SN2 reaction with a methylating agent like dimethyl sulfate or methyl iodide to furnish the N-methylated product.[2]

The second step is the reduction of the ester to a primary alcohol. Esters are relatively unreactive towards mild reducing agents like sodium borohydride. Therefore, a powerful hydride donor, Lithium Aluminum Hydride (LAH), is the reagent of choice.[3] The reduction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group as a leaving group, forming an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic or aqueous workup, yields the desired primary alcohol.[4]

Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate [2]

  • To a stirred suspension of methyl 1H-indole-2-carboxylate (5.0 g) and potassium carbonate (10.4 g) in dry acetone (200 ml), add dimethyl sulfate (9 ml).

  • Heat the mixture under reflux for 24 hours.

  • After cooling to room temperature, add a 5% ammonia solution (50 ml) and stir for 2 hours to quench any unreacted dimethyl sulfate.

  • Remove the solvent in vacuo.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield methyl 1-methyl-1H-indole-2-carboxylate as a white solid (yield: ~5.4 g).

Step 2: Reduction to this compound [5]

  • In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (LAH) (0.59 g, 15.6 mmol) in freshly distilled, anhydrous tetrahydrofuran (THF) (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add the methyl 1-methyl-1H-indole-2-carboxylate (10.0 mmol) portion-wise to the LAH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Sequentially and cautiously add 20 mL of THF, followed by 1.1 mL of a 20% aqueous potassium hydroxide solution to quench the excess LAH.

  • Stir the mixture for 10 minutes, then filter through a Buchner funnel.

  • Wash the collected salts with refluxing THF (20 mL).

  • Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (petroleum ether/ethyl acetate = 5/1) to afford this compound as a solid.

Performance Metrics
  • Yield: High (typically >90% for the reduction step).[5]

  • Purity: Excellent after chromatographic purification.

  • Scalability: Good, with appropriate safety measures for handling LAH.

  • Safety: LAH is a pyrophoric reagent that reacts violently with water and protic solvents. Extreme caution and an inert atmosphere are mandatory.[6][7]

Workflow Diagram

cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Ester Reduction A Methyl 1H-indole-2-carboxylate B Dimethyl Sulfate, K2CO3 in Acetone A->B Reactants C Methyl 1-methyl-1H-indole-2-carboxylate B->C Reflux, 24h D Methyl 1-methyl-1H-indole-2-carboxylate E 1. LiAlH4 in THF, 0°C to RT 2. Aqueous Workup D->E Reactant & Conditions F This compound E->F Product

Caption: Workflow for the two-step synthesis via ester reduction.

Method 2: Reduction of 1-methyl-1H-indole-2-carbaldehyde

This method offers a more direct route to the target alcohol, provided the starting aldehyde is available. 1-methyl-1H-indole-2-carbaldehyde can be synthesized or procured commercially.

Chemical Rationale and Mechanistic Insights

Aldehydes are more reactive towards nucleophilic attack than esters. This increased reactivity allows for the use of milder and safer reducing agents, such as sodium borohydride (NaBH₄), in addition to LAH.

With sodium borohydride, the reduction typically occurs in a protic solvent like ethanol or methanol. The hydride from NaBH₄ attacks the carbonyl carbon, and the resulting alkoxide is then protonated by the solvent to yield the alcohol.[8] The mechanism is straightforward and generally leads to clean product formation with minimal side reactions.

While LAH can also be used, its high reactivity is often unnecessary for this transformation and introduces greater safety risks.

Experimental Protocol (with Sodium Borohydride)
  • Dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 g) in 95% ethanol (10 mL) in a suitable flask and cool the solution in an ice bath.

  • Add sodium borohydride (a stoichiometric excess, e.g., 0.2 g) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional hour, or until TLC indicates complete consumption of the starting material.

  • Carefully add water (10 mL) to quench the reaction.

  • If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, perform a microscale extraction with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize or purify by column chromatography as needed.

Performance Metrics
  • Yield: Generally high.

  • Purity: Good, often requiring minimal purification.

  • Scalability: Excellent, as NaBH₄ is easier and safer to handle on a larger scale compared to LAH.

  • Safety: Sodium borohydride is a flammable solid but is significantly less hazardous than LAH. It reacts with acidic solutions to release hydrogen gas.

Workflow Diagram

A 1-methyl-1H-indole-2-carbaldehyde B NaBH4 in Ethanol, 0°C to RT A->B Reactant & Conditions C This compound B->C Product A 1-methyl-1H-indole-2-carboxylic acid B 1. LiAlH4 in THF, 0°C to RT 2. Aqueous Workup A->B Reactant & Conditions C This compound B->C Product

References

Safety Operating Guide

Section 1: Hazard Characterization of (1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and regulatory compliance. Proper chemical handling and disposal are not just operational necessities; they are foundational to good science and the protection of our personnel and environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1-methyl-1H-indol-2-yl)methanol, grounded in established safety standards and regulatory requirements.

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chemical that demands respect and careful handling due to its toxicological profile. The primary hazards, as identified in its Safety Data Sheet (SDS), are acute toxicity and the risk of serious eye damage[1].

A failure to appreciate these hazards is the first step in a chain of events that can lead to accidental exposure, injury, or non-compliant disposal. The information below is synthesized from the Global Harmonized System (GHS) classifications to provide a clear, at-a-glance reference.

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Classification Hazard Statement Signal Word
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed Danger

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |

Source: Synthesized from AK Scientific, Inc. Safety Data Sheet[1]

The causality here is direct: the H301 classification means ingestion of even small quantities can be lethal, necessitating strict protocols to prevent cross-contamination of work surfaces or personal items[2]. The H318 classification indicates that contact with the eyes can cause irreversible damage, making appropriate personal protective equipment (PPE) non-negotiable[1].

Section 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical is not at the discretion of the individual researcher but is governed by stringent federal and state regulations. The primary federal statute governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA)[3][4]. RCRA creates a "cradle-to-grave" framework, meaning waste must be tracked from its point of generation to its final, approved disposal[3][5].

Under RCRA, the chemical waste generator—your institution—is legally required to determine if a discarded chemical is classified as hazardous waste[1]. This determination is guided by the regulations listed in Title 40 of the Code of Federal Regulations (CFR), Part 261.3[1][6]. Given its acute oral toxicity, this compound waste will almost certainly be classified as a regulated toxic hazardous waste.

Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace to protect employees, as detailed in their Hazard Communication Standard and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450)[7][8].

Section 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to ensure safety and compliance.

Step 1: Pre-Disposal Handling and Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Achievable" (ALARA) for exposure begins here. Before handling the primary container or any waste, ensure you are in a well-ventilated area, such as a chemical fume hood.

  • Eye/Face Protection : Wear chemical safety goggles or a face shield. The H318 classification ("Causes serious eye damage") makes this mandatory[1].

  • Gloves : Wear appropriate chemical-resistant gloves. No single glove material protects against all chemicals, so consult your institution's safety office or a glove compatibility chart for a suitable material (e.g., nitrile rubber may be appropriate, but verification is key)[2].

  • Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned[1].

  • Avoid Inhalation : Avoid breathing any dust or vapors from the compound[1].

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Stream : this compound waste should be collected in a dedicated "Non-Halogenated Organic Solid Waste" or "Toxic Organic Waste" container, as per your facility's waste management plan.

  • Check Compatibility : Never mix this waste with incompatible chemicals. While specific reactivity data is limited, as a general rule, avoid mixing with strong oxidizing agents, acids, or bases unless a formal neutralization procedure has been approved by your Environmental Health & Safety (EHS) department. Always consult a chemical compatibility chart if in doubt[9][10].

Step 3: Containerization and Labeling

The waste container is the primary barrier protecting the laboratory environment.

  • Use a Compatible Container : The container must be made of a material that will not react with or be degraded by the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate[2].

  • Keep Containers Closed : The container must be kept tightly sealed at all times, except when waste is being added[2][11]. This is an OSHA and EPA requirement to prevent the release of vapors and to avoid spills.

  • Proper Labeling : The container must be clearly and accurately labeled. Under the EPA's Hazardous Waste Generator Improvements Rule, the label must include[12]:

    • The words "Hazardous Waste" .

    • A clear description of the contents (e.g., "Waste this compound"). Avoid using only abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Toxic," "Irritant"). Pictograms for toxicity and corrosion are recommended.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the operator[12][13].

  • Storage Location : Store the waste container in a secondary containment bin within the SAA. This is typically within your laboratory.

  • Follow OSHA Guidelines : Ensure the storage area is cool, dry, and well-ventilated, away from heat or ignition sources[2]. Do not store hazardous materials in high-traffic areas or egresses[14].

  • Quantity Limits : An SAA can accumulate up to 55 gallons of non-acute hazardous waste or one quart of acute hazardous waste[13]. Be aware of your institution's generator status (e.g., Small Quantity Generator) as it affects storage time limits[12].

Step 5: Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1]

  • Arrange for Pickup : Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup of the full or expired waste container.

  • Licensed Disposal : The waste will be transported and disposed of by a licensed hazardous waste treatment, storage, and disposal facility (TSDF) in accordance with all federal, state, and local regulations[1][12]. This final step completes the "cradle-to-grave" responsibility mandated by the RCRA[3].

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 3, Step 1.

  • Contain the Spill : Prevent the further spread of the material. Use an inert, absorbent material like vermiculite, sand, or a commercial chemical spill kit to cover the spill[1]. Do not use combustible materials like paper towels to absorb large spills.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1].

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and your institution's EHS department, regardless of the spill size.

Visualization: Waste Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from the moment it is designated as waste.

DisposalWorkflow start Chemical Designated as Waste (e.g., unused reagent, contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal determination Step 2: Perform Waste Determination Is it Hazardous Waste under RCRA? ppe->determination segregate Step 3: Segregate Waste (Toxic, Non-Halogenated Organic) determination->segregate Yes (Toxic - H301) non_haz Manage as Non-Hazardous Waste (Unlikely for this compound) determination->non_haz No containerize Step 4: Place in a Labeled, Compatible, & Sealed Container segregate->containerize store Step 5: Store in Designated SAA (Secondary Containment, Away from Incompatibles) containerize->store disposal Step 6: Arrange Pickup by EHS for Licensed Disposal store->disposal Container Full or Expired end Compliant 'Cradle-to-Grave' Disposal Complete disposal->end

Caption: Decision workflow for compliant disposal of this compound waste.

By adhering to this structured protocol, researchers and drug development professionals can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of scientific integrity and environmental stewardship.

References

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